Isoprenaline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZZKOKVBUJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023175 | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.86e+00 g/L | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7683-59-2 | |
| Record name | Isoproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isoprenaline's Interaction with Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of isoprenaline, a non-selective β-adrenergic receptor agonist, at the molecular, cellular, and physiological levels. This compound, also known as isoproterenol, serves as a vital tool in pharmacological research and has clinical applications in treating conditions such as bradycardia and heart block.[1][2] This document provides a comprehensive overview of its interaction with β1, β2, and β3-adrenergic receptors, detailing the subsequent signaling cascades, quantitative pharmacological parameters, and standard experimental protocols for their study.
Core Mechanism of Action: G-Protein-Coupled Receptor Activation
This compound exerts its effects by binding to and activating beta-adrenergic receptors, which are members of the G-protein-coupled receptor (GPCR) superfamily.[1][3] As a full agonist, this compound stabilizes the active conformation of the receptor, initiating a cascade of intracellular events.[4] This guide will dissect the canonical signaling pathway common to all three β-adrenergic receptor subtypes, followed by a discussion of subtype-specific downstream effects.
The Canonical Gs-Adenylyl Cyclase-cAMP Pathway
Upon binding of this compound to the extracellular domain of a β-adrenergic receptor, a conformational change is induced in the receptor's transmembrane helices. This allosteric change facilitates the coupling of the receptor's intracellular loops with a heterotrimeric Gs protein.[3] This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).
The GTP-bound Gαs dissociates from the βγ-subunits and the receptor, becoming an active signaling molecule.[3] Activated Gαs then binds to and stimulates adenylyl cyclase, a membrane-bound enzyme.[3] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[3]
Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, leading to a variety of cellular responses.[3]
Receptor Subtype-Specific Actions of this compound
This compound is a non-selective agonist, meaning it binds to and activates β1, β2, and β3 adrenergic receptors with similar affinity.[4] The physiological outcome of this compound administration is therefore a composite of the effects mediated by each of these receptor subtypes, which are differentially expressed across various tissues.
Beta-1 Adrenergic Receptor (β1AR)
Primarily located in the heart, β1AR activation by this compound leads to positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects.[3] PKA-mediated phosphorylation of L-type calcium channels and phospholamban in cardiomyocytes increases calcium influx and sarcoplasmic reticulum calcium uptake, respectively, enhancing cardiac output.[5] In the kidneys, β1AR stimulation triggers renin release.[5]
Beta-2 Adrenergic Receptor (β2AR)
β2ARs are predominantly found in the smooth muscle of the bronchi, blood vessels, and the uterus.[3] this compound-induced activation of the Gs-cAMP-PKA pathway in these tissues leads to smooth muscle relaxation.[3] In the airways, this results in bronchodilation.[3] In vascular smooth muscle, it causes vasodilation, leading to a decrease in peripheral resistance and diastolic blood pressure.[3] β2AR stimulation also promotes glycogenolysis in the liver and skeletal muscle.[5]
Beta-3 Adrenergic Receptor (β3AR)
β3ARs are most notably expressed in adipose tissue.[6] Their activation by this compound stimulates lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.[7] The signaling pathway also involves the Gs-cAMP-PKA cascade, which ultimately activates hormone-sensitive lipase.
Quantitative Pharmacology of this compound
The interaction of this compound with β-adrenergic receptors can be quantified through binding and functional assays. The key parameters are the equilibrium dissociation constant (Kd) or its logarithmic form (pKi) for binding affinity, and the half-maximal effective concentration (EC50) or its logarithmic form (pEC50) and maximum effect (Emax) for functional potency and efficacy.
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor | Assay Type | Source |
| pKi | 6.8 ± 0.1 | 6.8 ± 0.1 | 6.1 ± 0.1 | Radioligand Binding ([3H]-CGP 12177) | |
| pEC50 | 7.7 ± 0.1 | 7.6 ± 0.1 | 6.9 ± 0.1 | cAMP Accumulation | |
| Emax | Full Agonist | Full Agonist | Full Agonist | cAMP Accumulation | [4] |
Data presented as mean ± SEM. pKi and pEC50 are negative logarithms of the molar concentration.
Receptor Regulation: Desensitization and Internalization
Prolonged exposure to this compound leads to a dampening of the cellular response, a phenomenon known as desensitization or tachyphylaxis. This is a crucial protective mechanism against overstimulation. Key processes involved include:
-
Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the agonist-occupied receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder G-protein coupling and promote receptor internalization.
-
Internalization: Receptors are removed from the cell surface via endocytosis into endosomes. From here, they can either be dephosphorylated and recycled back to the membrane or targeted for degradation.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the interaction of this compound with β-adrenergic receptors.
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for a specific β-adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest.
-
Radiolabeled antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Non-specific binding control (e.g., a high concentration of propranolol).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled antagonist, and either buffer, a concentration of this compound, or the non-specific binding control to each well.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, allowing for the determination of its potency (EC50) and efficacy (Emax).
Materials:
-
Whole cells expressing the β-adrenergic receptor subtype of interest.
-
This compound solutions of varying concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the detection kit.
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a defined period (e.g., 15-30 minutes) to prevent cAMP breakdown.
-
Add varying concentrations of this compound to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay-based detection kit according to the manufacturer's instructions.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound is a powerful pharmacological tool and a clinically relevant sympathomimetic amine that acts as a non-selective full agonist at β1, β2, and β3-adrenergic receptors. Its mechanism of action is primarily mediated through the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to diverse, tissue-specific physiological responses. A thorough understanding of its quantitative pharmacology, receptor subtype-specific effects, and the cellular mechanisms that regulate receptor sensitivity is fundamental for its application in both basic research and clinical practice. The experimental protocols outlined in this guide provide a framework for the continued investigation of β-adrenergic receptor pharmacology.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Isoprenaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Isoprenaline (also known as Isoproterenol). It details the seminal moments in its development, from its initial synthesis to its characterization as the first selective β-adrenergic receptor agonist. This document outlines key synthetic pathways with detailed experimental protocols, presents quantitative data in structured tables, and visualizes reaction schemes and signaling pathways using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in medicinal chemistry, pharmacology, and drug development.
Introduction and Historical Context
This compound, a synthetic catecholamine, holds a significant place in the history of pharmacology. Discovered in 1940 and developed throughout the 1940s, it was first approved for medical use in the United States in 1947.[1] Chemically, it is the N-isopropyl analogue of norepinephrine.[1] The development of this compound was a pivotal moment in understanding the adrenergic nervous system. Its unique pharmacological profile—retaining the cardiac stimulatory and bronchodilatory effects of adrenaline while lacking its vasoconstrictive properties—led to the revolutionary proposal of two distinct types of adrenergic receptors: alpha (α) and beta (β) receptors, by Raymond P. Ahlquist in 1948. This compound was the first compound identified as a selective β-adrenergic receptor agonist, profoundly influencing the development of future cardiovascular and respiratory drugs.[1]
Chemical Synthesis of this compound
The synthesis of this compound typically starts from catechol. Two primary routes have been established: one proceeding via a Friedel-Crafts acylation with chloroacetyl chloride, and another utilizing a reaction with glycine (B1666218). Both pathways converge on a key intermediate, which is then catalytically hydrogenated to yield this compound.
Synthesis Route 1: Friedel-Crafts Acylation of Catechol
This widely used method involves the acylation of catechol to form an α-chloroacetophenone intermediate, followed by amination and reduction.
2.1.1. Step 1: Friedel-Crafts Acylation of Catechol to 2-Chloro-3',4'-dihydroxyacetophenone
The synthesis begins with the Friedel-Crafts acylation of catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
-
Reaction Scheme:
-
Catechol + Chloroacetyl Chloride → 2-Chloro-3',4'-dihydroxyacetophenone
-
-
Experimental Protocol:
-
To a mixture of aluminum chloride (606 g) in dichloromethane (B109758) (1800 ml) at 0-10°C, catechol (200 g) is added portion-wise.
-
A solution of chloroacetyl chloride (217.3 g) in dichloromethane (200 ml) is then added gradually while maintaining the temperature at 0-10°C.
-
The reaction mixture is stirred at 25-35°C until the reaction is complete, as monitored by HPLC.
-
The reaction is quenched by the addition of aqueous hydrochloric acid.
-
The crude product is isolated by filtration.
-
Purification is achieved by recrystallization from water with activated charcoal to yield colorless needles, or from aqueous acetic acid.[2]
-
-
Quantitative Data:
-
Yield: 62%
-
Melting Point: 173-176°C
-
2.1.2. Step 2: Amination of 2-Chloro-3',4'-dihydroxyacetophenone to 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride
The α-chloro ketone intermediate is then reacted with isopropylamine, followed by treatment with hydrochloric acid to form the corresponding hydrochloride salt.
-
Reaction Scheme:
-
2-Chloro-3',4'-dihydroxyacetophenone + Isopropylamine → 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride
-
-
Experimental Protocol:
-
2-Chloro-3',4'-dihydroxyacetophenone (200 g) is added to acetonitrile (B52724) (1400 ml).
-
Isopropylamine solution (221.7 g) is added gradually at 20-30°C.
-
The reaction temperature is raised to 55-65°C and maintained until the reaction is complete (monitored by HPLC).
-
The mixture is cooled to 20-30°C, and concentrated hydrochloric acid (383 ml) is added until the pH is approximately 2.0.
-
The mixture is heated to 50-65°C, stirred, then cooled, and the product is isolated by filtration.
-
-
Quantitative Data:
-
Yield: 45%
-
2.1.3. Step 3: Catalytic Hydrogenation to this compound Hydrochloride
The final step is the reduction of the ketone functionality to a secondary alcohol using catalytic hydrogenation.
-
Reaction Scheme:
-
3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride → this compound Hydrochloride
-
-
Experimental Protocol:
-
In a suitable autoclave, 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride (100 g) is dissolved in methanol (B129727) (800 ml).
-
10% Palladium on carbon (10 g, 50% moisture) is added as a slurry in methanol, along with water (60 ml) and a weakly basic ion exchange resin (e.g., Amberlyst A-21, 1 g).
-
The mixture is hydrogenated at 20-30°C under a hydrogen gas pressure of 3 to 5 kg/cm ².
-
Upon reaction completion (monitored by HPLC), the catalyst is removed by filtration.
-
The filtrate is concentrated, optionally treated with activated carbon, and the product is crystallized from a mixture of ethanol (B145695) and water.
-
Further purification can be achieved by slurrying the crude product in ethyl acetate (B1210297) followed by recrystallization from ethanol.[3]
-
-
Quantitative Data:
-
Yield: 65.5%
-
Purity (by HPLC): 99.93%
-
Synthesis Route 2: Reaction of Catechol with Glycine
An alternative approach involves the reaction of catechol with glycine, followed by reaction with an isopropylating agent and subsequent reduction.
2.2.1. Step 1: Friedel-Crafts Reaction of Catechol with Glycine
-
Reaction Scheme:
-
Catechol + Glycine → 2-amino-1-(3,4-dihydroxyphenyl)ethanone (B1212930)
-
-
Experimental Protocol:
-
To 1 L of 1,2-dichloroethane (B1671644), add 450 g of zinc chloride and cool to 10-15°C.
-
After stirring for 20 minutes, add 110 g (1.0 mol) of catechol in batches.
-
Continue stirring for 30 minutes, then heat to 70°C.
-
A solution of 78.6 g (1.05 mol) of glycine in 1,2-dichloroethane is added dropwise.
-
The reaction is refluxed for 20 hours.
-
After cooling to room temperature, the reaction is quenched with dilute hydrochloric acid and stirred for 2-3 hours at 20-30°C.
-
The solid is collected by filtration, and the pH is adjusted to ~6.8 with sodium bicarbonate solution.
-
The resulting solid is collected by filtration and dried.
-
-
Quantitative Data:
-
Yield: 76.82%
-
2.2.2. Step 2: Formation of this compound Ketone Intermediate Hydrochloride
-
Reaction Scheme:
-
2-amino-1-(3,4-dihydroxyphenyl)ethanone + 2-chloropropane (B107684) → 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride
-
-
Experimental Protocol:
-
To a reaction vessel, add 250 g of 95% ethanol and 70 g of triethylamine, then cool to 10-15°C.
-
Add 82 g (1.05 mol) of 2-chloropropane, ensuring the temperature does not exceed 20°C.
-
Add 117 g (0.7 mol) of 2-amino-1-(3,4-dihydroxyphenyl)ethanone portion-wise.
-
Heat the reaction to 40°C for 10 hours.
-
Cool to room temperature and slowly introduce hydrogen chloride gas until the pH is ~2.
-
The mixture is then refluxed for 1 hour, followed by slow cooling and crystallization. The solid is collected by filtration and dried.
-
-
Quantitative Data:
-
Yield: 82.2%
-
2.2.3. Step 3: Catalytic Hydrogenation to this compound Hydrochloride
The final reduction is carried out similarly to Route 1.
-
Experimental Protocol:
-
The intermediate from the previous step is subjected to catalytic hydrogenation using a palladium catalyst.
-
-
Quantitative Data:
-
Yield: 85.3%
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and pharmacological activity of this compound.
Table 1: Synthesis Yields
| Synthesis Route | Step | Product | Yield (%) |
| Route 1 | 1 | 2-Chloro-3',4'-dihydroxyacetophenone | 62 |
| 2 | 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride | 45 | |
| 3 | This compound Hydrochloride | 65.5 | |
| Route 2 | 1 | 2-amino-1-(3,4-dihydroxyphenyl)ethanone | 76.82 |
| 2 | 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride | 82.2 | |
| 3 | This compound Hydrochloride | 85.3 |
Table 2: Spectroscopic Data for this compound Hydrochloride and Intermediates
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | IR (KBr, cm⁻¹) |
| 2-Chloro-3',4'-dihydroxyacetophenone | δ 7.40 (d, 1H), 7.38 (s, 1H), 6.85 (d, 1H), 5.02 (s, 2H) (DMSO-d₆) | Not readily available | Not readily available |
| This compound Hydrochloride | δ 6.8-6.6 (m, 3H, Ar-H), 4.6 (m, 1H, CH-OH), 3.3-2.8 (m, 3H, CH-N and CH₂-N), 1.2 (d, 6H, 2xCH₃) (D₂O) | Not readily available | 3375, 3317, 3209 (O-H, N-H stretching) |
Table 3: Pharmacological Data for this compound
| Parameter | Receptor | Value | Species/System |
| EC₅₀ | β-adrenoceptor (Ca²⁺ current) | 20.0 nM | Frog ventricular myocytes |
| pD₂ | β-adrenoceptor | 8.00 | WKY rat papillary muscle |
| Kᵢ | β₂-adrenoceptor | 0.7 nM | Human |
| β₁-adrenoceptor | 49.5 nM | Human | |
| β₃-adrenoceptor | 611 nM | Human | |
| Kₐ | β-adrenoceptor | 2-3 x 10⁻⁶ M | WKY rat papillary muscle |
| β-adrenoceptor | 2-4 x 10⁻⁸ M | WKY and SHR left atria |
Signaling Pathways and Experimental Workflows
This compound Synthesis Workflow (Route 1)
Caption: Synthetic pathway of this compound starting from Catechol via Friedel-Crafts acylation.
This compound Signaling Pathway
This compound functions as a non-selective full agonist for β₁ and β₂-adrenergic receptors.[4] Its binding initiates a G-protein-coupled receptor (GPCR) signaling cascade.
Caption: Simplified signaling pathway of this compound via β-adrenergic receptor activation.
Conclusion
This compound remains a cornerstone in the study of adrenergic pharmacology. Its discovery not only provided a valuable therapeutic agent but also fundamentally shaped our understanding of receptor theory. The synthetic routes detailed in this guide are robust and have been refined over time for industrial-scale production. The provided quantitative data on its synthesis and pharmacological activity offer a valuable resource for researchers in the field. Further research into selective β-agonists continues to build upon the foundational knowledge gained from the study of this compound.
References
The Isoprenaline Signaling Cascade in Cardiomyocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoprenaline signaling cascade in cardiomyocytes. This compound, a non-selective β-adrenergic receptor agonist, is a critical tool in cardiovascular research, mimicking the effects of catecholamines on the heart. Understanding its signaling pathways is fundamental for elucidating mechanisms of cardiac function and pathology, and for the development of novel therapeutic agents. This document details the core signaling pathway, downstream effects, regulatory mechanisms, and provides relevant quantitative data and experimental protocols.
The Core β-Adrenergic Signaling Cascade
This compound exerts its effects on cardiomyocytes primarily through the activation of β-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs). In the heart, β1-ARs are the predominant subtype, accounting for 75-80% of the total β-AR density, followed by β2-ARs (15-18%).[1]
The canonical signaling pathway initiated by this compound binding to β-ARs is as follows:
-
Receptor Activation and G-Protein Coupling: this compound binding to β-ARs induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[2][3][4]
-
Adenylate Cyclase Activation and cAMP Production: The activated Gαs-GTP subunit dissociates from the βγ-subunits and binds to and activates adenylyl cyclase (AC).[2][3] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).[2][3][4][5]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the catalytic subunits.[3][4][5] These active catalytic subunits can then phosphorylate a multitude of downstream target proteins on serine and threonine residues.[6][7]
This primary signaling cascade is crucial for regulating cardiac contractility and heart rate.[3][8][9]
Downstream Effectors and Physiological Responses
The activation of PKA by this compound triggers a wide array of downstream effects that modulate cardiomyocyte function, including contractility, metabolism, and gene expression.
Regulation of Excitation-Contraction Coupling
PKA phosphorylates several key proteins involved in excitation-contraction coupling, leading to enhanced cardiac contractility (inotropic effect) and faster relaxation (lusitropic effect).[10]
-
L-type Calcium Channels (LTCCs): PKA phosphorylates LTCCs, increasing their open probability and leading to a larger influx of Ca2+ into the cell during depolarization.[4][10][11] This increased Ca2+ influx is a primary driver of the enhanced contractility.
-
Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). PKA-mediated phosphorylation of PLN relieves this inhibition, leading to increased SERCA activity.[10] This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum (SR), contributing to faster relaxation.
-
Ryanodine Receptors (RyRs): PKA can also phosphorylate RyRs, the Ca2+ release channels on the SR, potentially increasing their sensitivity to Ca2+-induced Ca2+ release.
-
Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the myofilaments to Ca2+, which also contributes to faster relaxation.[10]
Gene Expression and Myocardial Hypertrophy
Prolonged or excessive stimulation with this compound can lead to maladaptive cardiac hypertrophy, a key feature of many cardiovascular diseases.[2][12][13][14] This process involves the activation of multiple signaling pathways downstream of the initial β-AR activation.
-
PI3K/Akt Pathway: this compound treatment can lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a known promoter of cell growth and hypertrophy.[2]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also activated by this compound and contribute to the hypertrophic response.[2][13]
-
Calcineurin-NFAT Pathway: this compound can increase intracellular Ca2+ levels, which in turn activates the Ca2+-dependent phosphatase, calcineurin.[11] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate hypertrophic gene expression.
Regulation of the Signaling Cascade
The this compound signaling cascade is tightly regulated to prevent overstimulation and maintain cellular homeostasis. Key regulatory mechanisms include receptor desensitization and the degradation of cAMP.
-
G-Protein Coupled Receptor Kinases (GRKs) and β-Arrestins: Upon agonist binding, β-ARs are phosphorylated by G-protein coupled receptor kinases (GRKs), with GRK2 being the most abundant isoform in the heart.[1][9] This phosphorylation increases the receptor's affinity for β-arrestins.[1][8][9] Binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with Gs proteins, leading to desensitization.[1][8] β-arrestin also promotes the internalization of the receptor, further attenuating the signal.[1][8][15]
-
Phosphodiesterases (PDEs): The intracellular levels of cAMP are controlled by phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to AMP.[7][16] In cardiomyocytes, PDE3 and PDE4 are the major isoforms responsible for regulating cAMP levels following β-adrenergic stimulation.[7][17] The compartmentalization of different PDE isoforms within the cell contributes to the formation of localized cAMP microdomains, allowing for specific and targeted signaling.[18]
Quantitative Data
The following tables summarize key quantitative data related to the this compound signaling cascade in cardiomyocytes.
Table 1: Inotropic and Chronotropic Effects of this compound
| Parameter | Species | Preparation | This compound Concentration | Effect | Reference |
| Contractile Force EC50 | Rat | Right ventricle strips | 0.08 ± 0.014 µM | Concentration-dependent increase in contractile force. | [19] |
| cAMP Levels | Rat | Right ventricle strips | 0.1 µM | ~2-fold increase over basal. | [19] |
| Ca2+ Transients | Rabbit | Ventricular myocytes | 1 µM | ~50% increase in maximal rate of [Ca2+]i rise. | [10] |
Table 2: this compound-Induced Hypertrophy Markers
| Marker | Model | This compound Treatment | Fold Change | Reference |
| ANP mRNA | H9c2 cells | 10 µM for 24h | Significantly increased | [13] |
| BNP mRNA | H9c2 cells | 10 µM for 24h | Significantly increased | [13] |
| β-MHC mRNA | SD rats | 5 mg/kg/day for 14 days | Significantly elevated | [14] |
| ANP mRNA | SD rats | 5 mg/kg/day for 14 days | Significantly elevated | [14] |
| Heart weight / Tail length ratio | SD rats | 5 mg/kg/day for 14 days | ~55% increase | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling cascade in cardiomyocytes.
Western Blot Analysis of PKA Substrate Phosphorylation
This protocol is used to quantify the phosphorylation of PKA substrates, such as Phospholamban (PLN) at Ser16 or CREB at Ser133, following this compound stimulation.[6][20]
Materials:
-
Isolated cardiomyocytes
-
This compound solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate isolated cardiomyocytes and treat with the desired concentration of this compound for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and image the membrane.
FRET-Based Imaging of cAMP Dynamics
Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time visualization of cAMP dynamics in living cardiomyocytes.[21][22][23][24]
Materials:
-
Isolated cardiomyocytes
-
Adenovirus carrying a cAMP FRET biosensor (e.g., Epac1-camps)
-
Imaging medium (e.g., modified Ringer solution)
-
Confocal or wide-field fluorescence microscope equipped for FRET imaging
Procedure:
-
Transduction: Transduce isolated cardiomyocytes with the adenovirus carrying the FRET biosensor.
-
Incubation: Culture the cells for 24-48 hours to allow for biosensor expression.
-
Imaging:
-
Place the cells on the microscope stage and maintain at a physiological temperature (e.g., 35°C).
-
Acquire baseline FRET images.
-
Stimulate the cells with this compound.
-
Continuously acquire FRET images to monitor the change in the FRET ratio over time, which corresponds to changes in cAMP concentration.
-
-
Data Analysis: Analyze the FRET ratio changes to determine the kinetics and amplitude of the cAMP response.
In Vitro PKA Kinase Assay
This assay provides a direct measure of PKA activity on a purified substrate.[25][26]
Materials:
-
Purified protein of interest (potential PKA substrate)
-
Recombinant PKA
-
Kinase buffer
-
ATP
-
Phospho-specific antibody for the PKA target motif
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Kinase Reaction:
-
Combine the purified substrate, recombinant PKA, and kinase buffer in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Run the reaction products on an SDS-PAGE gel.
-
Perform a Western blot using a phospho-specific antibody that recognizes the PKA phosphorylation motif to detect the phosphorylated substrate.
-
This guide provides a foundational understanding of the this compound signaling cascade in cardiomyocytes. The intricate network of signaling molecules and regulatory mechanisms highlights the complexity of cardiac function and offers numerous potential targets for therapeutic intervention in cardiovascular diseases. The provided protocols serve as a starting point for researchers to investigate this critical signaling pathway further.
References
- 1. GRK2 and β-arrestins in cardiovascular disease: Something old, something new - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 9. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of excitation–contraction coupling by isoproterenol in cardiomyocytes with controlled SR Ca2+ load and Ca2+ current trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. GDH promotes this compound-induced cardiac hypertrophy by activating mTOR signaling via elevation of α-ketoglutarate level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of cyclic nucleotide phosphodiesterase isoforms in cAMP compartmentation following β2-adrenergic stimulation of ICa,L in frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unito.it [iris.unito.it]
- 19. Discrepancy between inotropic response and cyclic AMP production induced by this compound and forskolin in rat ventricle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FRET biosensor uncovers cAMP nano-domains at β-adrenergic targets that dictate precise tuning of cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Imaging alterations of cardiomyocyte cAMP microdomains in disease [frontiersin.org]
- 23. Interactions of Calcium Fluctuations during Cardiomyocyte Contraction with Real-Time cAMP Dynamics Detected by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoprenaline Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol (B85558), is a synthetic catecholamine that has been a cornerstone in adrenergic pharmacology for decades.[1] As a non-selective β-adrenergic receptor agonist, it has nearly equal affinity for β1 and β2 receptors, with minimal activity at α-adrenergic receptors at lower concentrations.[1][2] This potent sympathomimetic amine has been utilized in the treatment of bradycardia, heart block, and historically, asthma.[1][2] The structural backbone of this compound, a phenylethylamine derivative, has served as a fundamental template for the design of a multitude of β-adrenergic agonists and antagonists. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel therapeutics with enhanced selectivity and improved pharmacological profiles.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on the key structural motifs that govern its interaction with adrenergic receptors. We will delve into the quantitative aspects of its binding affinity and functional potency, present detailed experimental protocols for key assays, and visualize the critical signaling pathways it modulates.
Core Structure and Pharmacophore
The essential pharmacophore of this compound, and catecholamines in general, consists of three key components:
-
A catechol ring: A benzene (B151609) ring with hydroxyl groups at the 3 and 4 positions. These hydroxyl groups are crucial for high-affinity binding to the adrenergic receptors through hydrogen bonding.
-
An ethanolamine (B43304) side chain: A two-carbon chain with a hydroxyl group on the β-carbon and an amine group. The β-hydroxyl group is important for receptor binding and intrinsic activity.
-
A bulky N-alkyl substituent: In the case of this compound, this is an isopropyl group. This feature is a primary determinant of its β-receptor selectivity.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The biological activity of this compound can be finely tuned by modifying its core structure. The following sections dissect the SAR at different positions of the molecule.
The Catechol Ring
The 3,4-dihydroxy substitution on the benzene ring is critical for high-potency β-adrenergic agonism. Removal or substitution of these hydroxyl groups generally leads to a significant decrease in agonist activity. For instance, replacement of the 3' and 4'-hydroxyl groups with chloro groups, as seen in dichlorothis compound (DCI), results in a compound that acts as a β-adrenergic antagonist, albeit a weak one.
The Ethanolamine Side Chain
-
β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethanolamine side chain is essential for direct agonist activity. Its removal significantly reduces the intrinsic sympathomimetic activity. The stereochemistry at this position is also crucial, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.
-
α-Carbon: Substitution on the α-carbon can influence the duration of action. The addition of a methyl group, for example, can confer resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the compound's effects.
The N-Alkyl Substituent
The nature and size of the substituent on the terminal amine are the most critical factors in determining the selectivity for β- versus α-adrenergic receptors.
-
Increasing Bulk Favors β-Receptors: As the size of the N-alkyl group increases, the affinity for β-receptors increases, while the affinity for α-receptors decreases.
-
N-H (Norepinephrine): Primarily an α-agonist with some β1 activity.
-
N-Methyl (Epinephrine): Potent agonist at both α and β receptors.
-
N-Isopropyl (this compound): A potent, non-selective β-agonist with very little α-activity.[1]
-
N-tert-Butyl (Colterol): Shows a preference for β2-receptors.
-
This principle has been the guiding force in the development of β2-selective agonists used in the treatment of asthma, such as salbutamol, which features a tert-butyl group.
Quantitative Data on this compound and Analog Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related compounds at different adrenergic receptor subtypes. These values are compiled from various in vitro studies.
Table 1: Binding Affinities (Ki) of Adrenergic Agonists
| Compound | Receptor Subtype | Ki (nM) | Species |
| This compound | β1 | 49.5 | Human |
| β2 | 0.7 | Human | |
| β3 | 611 | Human | |
| Norepinephrine | β1 | - | - |
| β2 | - | - | |
| Epinephrine | β1 | - | - |
| β2 | - | - | |
| Salbutamol | β2 | - | - |
Data presented as illustrative and may vary based on experimental conditions. A comprehensive search for directly comparable Ki values for all compounds in the same experimental setup was not fruitful.
Table 2: Functional Potency (EC50) of Adrenergic Agonists
| Compound | Assay | Receptor Subtype | EC50 (nM) | Species |
| This compound | cAMP Accumulation | β2 | - | Human Lymphocytes |
| Norepinephrine | cAMP Accumulation | β2 | ~50x higher than this compound | Human Lymphocytes |
| Epinephrine | cAMP Accumulation | β2 | ~10x higher than this compound | Human Lymphocytes |
EC50 values are highly dependent on the specific functional assay and cell system used. The data from human lymphocytes indicates the relative potency for stimulating cAMP production via β2-receptors.[3] One study on rat cardiac tissue reported pD2 values (negative logarithm of EC50) for this compound of 8.00 on WKY papillary muscles.[4]
This compound Signaling Pathway
This compound exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway is as follows:
-
Receptor Binding: this compound binds to the extracellular domain of the β-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the physiological effects of this compound, such as increased heart rate and force of contraction (β1) and smooth muscle relaxation (β2).
This compound signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from adrenergic receptors by this compound or its analogs.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-dihydroalprenolol for β-receptors).
-
Unlabeled this compound or analog.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or analog).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Radioligand binding assay workflow.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) of an agonist in stimulating the production of the second messenger cAMP.
Objective: To measure the amount of cAMP produced in response to stimulation of β-adrenergic receptors by this compound or its analogs.
Materials:
-
Whole cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).
-
This compound or analog.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Agonist Stimulation: Add varying concentrations of the agonist (this compound or analog) to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP detection kit.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format.
-
Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression.[6][7]
cAMP accumulation assay workflow.
Conclusion
The structure-activity relationship of this compound provides a classic and elegant example of how subtle modifications to a molecule's structure can profoundly impact its pharmacological properties, particularly its affinity and selectivity for different receptor subtypes. The principles derived from the study of this compound and its analogs have been instrumental in the development of a wide array of clinically significant adrenergic drugs. A thorough understanding of these SAR principles, coupled with robust quantitative assays, remains a critical component of modern drug discovery and development in the field of adrenergic pharmacology. This guide has provided a foundational overview, quantitative data, and detailed methodologies to aid researchers in this endeavor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]
- 3. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity constants and beta-adrenoceptor reserves for this compound on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. resources.revvity.com [resources.revvity.com]
Isoprenaline: A Non-Selective Beta-Adrenergic Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, also known as isoproterenol (B85558), is a potent synthetic sympathomimetic amine and a non-selective agonist for beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] Structurally similar to epinephrine, it exhibits high affinity for both β-adrenergic receptor subtypes, leading to a wide range of physiological responses, primarily affecting the cardiovascular and respiratory systems. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, signaling pathways, and pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols and quantitative data are presented to facilitate its application in preclinical research and drug development.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events.
1.1. Canonical Gs-cAMP-PKA Pathway
The primary signaling pathway activated by this compound is the Gs-adenylyl cyclase-cyclic AMP (cAMP)-protein kinase A (PKA) pathway.[1]
-
Receptor Binding and Gs Protein Activation: Upon binding of this compound to β1 or β2 receptors, a conformational change in the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit from the Gβγ dimer.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cAMP.
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are then able to phosphorylate various downstream target proteins, leading to specific cellular responses.
1.2. Alternative Signaling: Gs-to-Gi Switching and MAPK/ERK Pathway Activation
Emerging evidence suggests that under certain conditions, β-adrenergic receptors can switch their coupling from Gs to Gi proteins, leading to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3] This "Gs-to-Gi switching" is thought to be dependent on PKA-mediated phosphorylation of the receptor.[3]
-
PKA-mediated Receptor Phosphorylation: Following initial Gs activation, PKA can phosphorylate the β-adrenergic receptor.
-
Coupling to Gi: This phosphorylation facilitates a switch in G-protein coupling from Gs to Gi.
-
MAPK/ERK Activation: The activated Gβγ subunits of the Gi protein can then initiate a signaling cascade involving Src, Ras, and Raf, ultimately leading to the phosphorylation and activation of ERK1/2.[2] this compound has been shown to activate the MAPK (ERK1/2 and p38) pathway in mouse myocardium.[4]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound's interaction with β-adrenergic receptors.
Table 1: Binding Affinities (Ki) of this compound for Human β-Adrenergic Receptors
| Receptor Subtype | Ki (μM) | Reference |
| β1-Adrenergic Receptor | 0.22 | [5] |
| β2-Adrenergic Receptor | 0.46 (in the presence of GTP) | [5] |
| β2-Adrenergic Receptor | 0.02 (in the absence of GTP) | [5] |
| β3-Adrenergic Receptor | 1.6 | [5] |
Table 2: Functional Potency (EC50) of this compound for cAMP Accumulation
| Cell Line | Receptor Expressed | EC50 (nM) | Reference |
| CHO-K1 | Human β1-Adrenergic Receptor | 7.7 ± 0.7 | |
| CHO-K1 | Human β2-Adrenergic Receptor | 0.5 ± 0.05 | |
| HEK-293 | Human β2-Adrenergic Receptor | 0.2 μM (200 nM) | [6] |
Table 3: In Vivo Cardiovascular Effects of this compound in Humans
| Parameter | Dose/Concentration | Effect | Reference |
| Heart Rate | Intravenous bolus injections | Dose-dependent increase | [7] |
| Mean Blood Pressure | At a heart rate increase of 25 beats/min | 9-11 mm Hg decrease | [7] |
| Systolic Blood Pressure | 5 and 15 ng/kg/min infusion | Dose-dependent increase | [8] |
| Diastolic Blood Pressure | 5 and 15 ng/kg/min infusion | Decrease | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
3.1. Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the β-adrenergic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [125I]-cyanopindolol).
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
Assay buffer to a final volume.
-
-
For determining non-specific binding, add a high concentration of a non-selective β-antagonist (e.g., 10 µM propranolol) in separate wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.
Protocol (using HTRF - Homogeneous Time-Resolved Fluorescence):
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the β-adrenergic receptor of interest in appropriate growth medium.
-
Plate the cells in a 384-well plate at a suitable density and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Prepare a serial dilution of this compound in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Remove the culture medium from the cells and add the this compound solutions.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the stimulation, add the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive immunoassay to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two fluorescence signals. This ratio is inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the fluorescence ratio against the logarithm of the this compound concentration to create a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the curve using non-linear regression analysis.
-
3.3. In Vivo this compound-Induced Cardiac Hypertrophy Model in Rats
This protocol describes a common method to induce cardiac hypertrophy in rats for studying the long-term effects of β-adrenergic stimulation.
Protocol:
-
Animal Model:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
This compound Administration:
-
Monitoring:
-
Monitor the animals daily for any signs of distress.
-
Measure body weight regularly.
-
-
Assessment of Cardiac Hypertrophy:
-
At the end of the treatment period, euthanize the animals.
-
Excise the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio (HW/BW) as an index of hypertrophy.
-
The heart can be further processed for histological analysis (e.g., H&E staining to measure cardiomyocyte size), molecular analysis (e.g., qPCR for hypertrophic markers like ANP and BNP), or biochemical assays.
-
Conclusion
This compound remains a valuable pharmacological tool for studying the function and regulation of the β-adrenergic system. Its non-selective nature allows for the simultaneous investigation of β1 and β2 receptor-mediated effects. The detailed information and protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the complex roles of β-adrenergic signaling in health and disease. Careful consideration of the dual signaling capabilities of this compound, including the canonical Gs-cAMP pathway and the alternative Gs-to-Gi switching mechanism, is crucial for a comprehensive understanding of its cellular and physiological effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Both Gs and Gi proteins are critically involved in isoproterenol-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Isoproterenol-induced activation of MAPK, NFkappaB and JAK/STAT pathway in mouse myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the human beta-2 adrenergic receptor in mammalian cells (Conference) | OSTI.GOV [osti.gov]
- 7. Heart rate and blood pressure responses to intravenous boluses of this compound in the presence of propranolol, practolol and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic and cardiovascular effects of infusions of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Isoprenaline in the Cyclic AMP Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, a non-selective β-adrenergic receptor agonist, is a cornerstone pharmacological tool for investigating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Its robust and well-characterized mechanism of action provides a reliable method for stimulating adenylyl cyclase, leading to a surge in intracellular cAMP levels. This guide offers an in-depth exploration of this compound's role in this critical signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: this compound and the cAMP Pathway
This compound, also known as isoproterenol (B85558), is a synthetic catecholamine structurally similar to epinephrine.[1][2] It exerts its physiological effects by potently activating both β1- and β2-adrenergic receptors.[1][3] This non-selective agonism makes it an invaluable tool for studying the downstream signaling events common to these receptor subtypes, most notably the activation of the cyclic AMP (cAMP) pathway.
The cAMP pathway is a ubiquitous second messenger system that translates extracellular signals into a wide array of intracellular responses.[2][3] The binding of an agonist like this compound to a Gs protein-coupled receptor (GPCR), such as the β-adrenergic receptor, initiates a cascade of events that ultimately modulates cellular function.
The Core Signaling Cascade
The activation of the cAMP pathway by this compound follows a well-defined sequence of molecular events:
-
Receptor Binding: this compound binds to β1- and β2-adrenergic receptors on the cell surface.[1]
-
G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates a stimulatory G protein (Gs). The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its α subunit (Gαs) from the βγ subunits.[2][3]
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex translocates along the plasma membrane and binds to and activates the enzyme adenylyl cyclase.[3]
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP.[3]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the catalytic subunits. These now-active catalytic subunits can phosphorylate a multitude of downstream protein targets on serine and threonine residues, thereby altering their activity and eliciting a cellular response.
Below is a diagram illustrating this signaling pathway.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for this compound's interaction with the β-adrenergic receptor and its effect on cAMP accumulation. These values can vary depending on the cell type, tissue, and experimental conditions.
Table 1: this compound Binding Affinity (Kd) and Dissociation Constants (KA)
| Parameter | Receptor/Tissue | Species | Value (M) | Reference(s) |
| Kd | Adipocytes | Rat | 3-5 x 10⁻⁶ | [4] |
| Kd | Adipocytes | Human | 0.9-1 x 10⁻⁶ | [4] |
| KA | Papillary Muscle | Rat (WKY) | 2-3 x 10⁻⁶ | [5] |
| KA | Left Atria | Rat (WKY & SHR) | 2-4 x 10⁻⁸ | [5] |
| KA | Aorta (β2) | Rat (WKY) | 2.1 x 10⁻⁷ | [6] |
Table 2: this compound Potency (EC50) for cAMP Accumulation and Functional Response (pD2)
| Parameter | Cell Line/Tissue | Species | Value | Reference(s) |
| EC50 (cAMP) | B50 Neuronal Cells | Rat | 0.1 µM | [7] |
| EC50 (cAMP) | C6 Astrocytoma Cells | Rat | 0.01 µM | [7] |
| EC50 (MAPK activation) | - | - | 1-3 µM | [8] |
| pD2 (relaxation) | Aorta | Rat (WKY, 5-week) | 8.40 | [6] |
| pD2 (relaxation) | Aorta | Rat (SHR, 5-week) | 8.03 | [6] |
| pD2 (contraction) | Papillary Muscle | Rat (WKY) | 8.00 | [5] |
| pD2 (contraction) | Papillary Muscle | Rat (SHR) | 7.72 | [5] |
| pD2 (cAMP) | Taenia caecum | Guinea Pig | 8.59 | [9] |
pD2 is the negative logarithm of the EC50 value.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are foundational protocols for key experiments used to study the this compound-cAMP pathway.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is a generalized procedure for determining receptor density (Bmax) and ligand affinity (Kd) using a radiolabeled ligand.[10][11]
Objective: To quantify β-adrenergic receptor expression and binding affinity in a given tissue or cell membrane preparation.
Materials:
-
Tissue or cells expressing β-adrenergic receptors
-
Radioligand (e.g., [¹²⁵I]-Cyanopindolol)
-
Non-specific binding competitor (e.g., Propranolol)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Lysis/Homogenization Buffer
-
Protein Assay Reagents (e.g., BCA kit)
-
Glass fiber filters
-
Filtration apparatus (e.g., Brandel Harvester)
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: a. Homogenize tissue or cells in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in binding buffer or a buffer with a cryoprotectant for storage at -80°C. f. Determine the protein concentration of the membrane preparation.
-
Saturation Binding Assay: a. In a 96-well plate, set up duplicate tubes for total binding and non-specific binding (NSB) for each radioligand concentration. b. For NSB wells, add a high concentration of the non-labeled competitor (e.g., 10 µM Propranolol). c. Add a fixed amount of membrane protein (e.g., 25 µg) to each well.[10] d. Add increasing concentrations of the radioligand to the wells. e. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[11] f. Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing several times with ice-cold wash buffer to separate bound from free radioligand. g. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding counts from the total binding counts to obtain specific binding. b. Plot specific binding against the radioligand concentration. c. Analyze the data using non-linear regression to determine the Bmax (maximal binding) and Kd (dissociation constant).
cAMP Immunoassay (ELISA)
This protocol outlines a competitive ELISA for quantifying intracellular cAMP levels following cell stimulation.[12][13][14]
Objective: To measure the amount of cAMP produced by cells in response to this compound stimulation.
Materials:
-
Cultured cells expressing β-adrenergic receptors
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell Lysis Buffer
-
cAMP ELISA Kit (containing cAMP-HRP conjugate, anti-cAMP antibody, coated plate, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Plate cells in a 96-well plate and grow to the desired confluency. b. Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation. c. Stimulate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C. d. Lyse the cells by adding the provided lysis buffer and incubating for approximately 10 minutes.
-
ELISA Protocol (Competitive Assay): a. Add cAMP standards and cell lysates (samples) to the wells of the anti-cAMP antibody-coated plate. b. Add the cAMP-HRP conjugate to each well. c. Incubate for a specified time (e.g., 1-3 hours) at room temperature to allow for competition between the sample cAMP and the cAMP-HRP for antibody binding.[14] d. Wash the plate multiple times to remove unbound reagents. e. Add the HRP substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample. f. Add the stop solution to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm). b. Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations. c. Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve. d. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell-based cAMP assay.
Conclusion
This compound remains an indispensable pharmacological agent for the study of the cAMP signaling pathway. Its well-defined mechanism of action as a non-selective β-adrenergic agonist allows for consistent and reproducible stimulation of adenylyl cyclase and subsequent cAMP production. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in drug development, enabling the design and execution of robust experiments to further elucidate the complexities of GPCR signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity constants and beta-adrenoceptor reserves for this compound on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Expression of beta 2-adrenoceptors mediating cyclic AMP accumulation in astroglial and neuronal cell lines derived from the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. abcam.cn [abcam.cn]
Isoprenaline's Efficacy in Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, a non-selective β-adrenergic receptor agonist, is a potent smooth muscle relaxant. Its effects are critical in various therapeutic applications, notably in the treatment of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced smooth muscle relaxation, detailed experimental protocols for its study, and a quantitative analysis of its effects.
Core Mechanism of Action: The β2-Adrenergic Signaling Cascade
This compound exerts its relaxant effect on smooth muscle primarily through the activation of β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[1] This initiates a well-defined intracellular signaling cascade that ultimately leads to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium.
The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[1] The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]
The subsequent increase in intracellular cAMP levels is a pivotal event in the signaling pathway.[2][3] cAMP acts as a second messenger and activates protein kinase A (PKA).[2][3] PKA, in turn, phosphorylates several downstream targets, culminating in smooth muscle relaxation through two primary mechanisms:
-
Reduction of Intracellular Calcium ([Ca2+]i): PKA phosphorylates and inhibits the inositol (B14025) trisphosphate (IP3) receptor on the sarcoplasmic reticulum, which reduces the release of stored calcium.[4] Additionally, PKA can activate plasma membrane Ca2+-ATPases and the Na+/Ca2+ exchanger, promoting the extrusion of calcium from the cell.
-
Decreased Calcium Sensitivity of Contractile Proteins: PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[5] MLCK is the enzyme responsible for phosphorylating the regulatory light chain of myosin, a crucial step for the interaction of actin and myosin and subsequent muscle contraction. By inhibiting MLCK, this compound effectively uncouples the contractile machinery from the available intracellular calcium.
The following diagram illustrates this core signaling pathway:
Quantitative Data on this compound-Induced Smooth Muscle Relaxation
The relaxant effect of this compound can be quantified by determining its potency (EC50) and efficacy (Emax) in various smooth muscle preparations. The following tables summarize key quantitative data from published studies.
Table 1: Potency (EC50) of this compound in Various Smooth Muscle Tissues
| Tissue Preparation | Species | Pre-contraction Agent | EC50 (M) | Reference |
| Tracheal Smooth Muscle | Guinea Pig | Histamine | 8.1 x 10-9 | [6] |
| Bronchial Smooth Muscle | Rat | Methacholine | 1.0 x 10-6 | [7] |
| Aortic Rings | Rat | Phenylephrine (B352888) | 5.8 x 10-6 | [8] |
| Colonic Longitudinal Muscle | Guinea Pig | Histamine | 8.17 x 10-9 | [6] |
Table 2: Effect of this compound on Intracellular Second Messengers
| Cell Type | Parameter Measured | Basal Level | This compound-Stimulated Level | Fold Increase | Reference |
| Airway Smooth Muscle Cells | cAMP (pmol/mg protein) | ~5 | ~25 (at 10-5 M this compound) | ~5 | [9] |
| Bronchial Myocytes | BKCa Current (pA/pF) | 94 ± 15 | 186 ± 30 (at 1 µM this compound) | ~2 | [7] |
Experimental Protocols
Isometric Tension Measurement of Smooth Muscle Strips
This protocol details the measurement of smooth muscle contraction and relaxation in an organ bath setup.
Experimental Workflow:
Methodology:
-
Tissue Preparation:
-
Euthanize the animal model (e.g., guinea pig, rat) according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., trachea, aorta, ileum) and place it in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[10]
-
Clean the tissue of any adhering connective tissue and fat. For tubular tissues like the trachea or aorta, cut into rings of 2-4 mm in width.[11][12] For intestinal tissues, longitudinal or circular muscle strips can be prepared.[13]
-
-
Mounting in Organ Bath:
-
Suspend the tissue rings or strips in a temperature-controlled organ bath (typically 37°C) filled with PSS and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[10][14]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer using silk thread.[10][15]
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1-2 g for aortic rings), with periodic washing with fresh PSS every 15-20 minutes.[16]
-
Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl) or a relevant contractile agonist (e.g., phenylephrine for vascular muscle, carbachol (B1668302) for airway muscle).[16]
-
-
Experimental Procedure:
-
After washing out the viability test agent and allowing the tissue to return to baseline, induce a stable submaximal contraction (e.g., 50-80% of maximum) with a chosen contractile agonist.[17]
-
Once the contraction has plateaued, add this compound in a cumulative manner, increasing the concentration in a logarithmic fashion (e.g., from 10-10 M to 10-4 M).
-
Record the changes in isometric tension using a data acquisition system.[16]
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contracted tension.
-
Plot the percentage relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect) from the curve using non-linear regression analysis.[18]
-
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i in isolated smooth muscle cells.
Methodology:
-
Cell Isolation:
-
Isolate single smooth muscle cells from the tissue of interest by enzymatic digestion, typically using a combination of collagenase and papain.[19]
-
Resuspend the isolated cells in a suitable physiological buffer.
-
-
Fura-2 AM Loading:
-
Fluorescence Measurement:
-
Place the Fura-2-loaded cells on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.[22][23]
-
Record baseline fluorescence ratios for a few minutes to establish a stable baseline.
-
-
Experimental Procedure:
-
Perfuse the cells with a solution containing a contractile agonist to induce an increase in [Ca2+]i.
-
Once a stable elevated [Ca2+]i is achieved, perfuse with a solution containing this compound at the desired concentration.
-
Continuously record the fluorescence ratio throughout the experiment.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The F340/F380 ratio is directly proportional to the intracellular calcium concentration. Convert the ratio to absolute [Ca2+]i values using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations (Rmin and Rmax).[24]
-
Measurement of Intracellular cAMP using FRET-based Biosensors
This protocol outlines the use of Förster Resonance Energy Transfer (FRET) biosensors to monitor real-time changes in intracellular cAMP levels in living smooth muscle cells.
Methodology:
-
Cell Culture and Transfection:
-
FRET Imaging:
-
Place the transfected cells on a fluorescence microscope equipped for FRET imaging.
-
Excite the donor fluorophore of the FRET sensor (e.g., CFP at ~430 nm) and measure the emission from both the donor (e.g., CFP at ~475 nm) and the acceptor (e.g., YFP at ~530 nm).[27]
-
Record baseline FRET ratios (acceptor emission / donor emission) for a few minutes.
-
-
Experimental Procedure:
-
Stimulate the cells with this compound at the desired concentration.
-
Continuously record the changes in donor and acceptor fluorescence intensity.
-
-
Data Analysis:
-
Calculate the FRET ratio over time. An increase in cAMP will typically cause a conformational change in the biosensor, leading to a decrease in the FRET ratio.
-
Normalize the FRET ratio changes to the baseline to quantify the relative change in cAMP levels. For absolute quantification, the FRET sensor can be calibrated in situ using cell-permeable cAMP analogs and adenylyl cyclase inhibitors.[25][28]
-
Conclusion
This compound is a powerful tool for inducing smooth muscle relaxation, acting through a well-characterized β2-adrenergic receptor-cAMP-PKA signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the physiological and pharmacological effects of this compound and other β-adrenergic agonists on smooth muscle function. The application of these methodologies will continue to advance our understanding of smooth muscle physiology and contribute to the development of novel therapeutics for a range of smooth muscle-related disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opening up to cAMP Transport Mechanisms in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of myosin light chain kinase phosphorylation in beta-adrenergic relaxation of tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. cdn.adinstruments.com [cdn.adinstruments.com]
- 11. Systematic Analysis of Smooth Muscle and Cartilage Ring Formation during Mouse Tracheal Tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. socmucimm.org [socmucimm.org]
- 13. Different atypical beta-adrenoceptors mediate this compound-induced relaxation in vascular and non-vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organ bath - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparison of effects measured with isotonic and isometric recording: II. Concentration-effect curves for physiological antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Isoprenaline-Induced Cardiac Hypertrophy in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline (isoproterenol), a non-selective β-adrenergic receptor agonist, is widely utilized to induce a reliable and reproducible model of cardiac hypertrophy in rodents.[1][2] This model effectively mimics the sustained adrenergic stimulation characteristic of several cardiovascular pathologies, providing a valuable platform for studying the molecular mechanisms of cardiac remodeling and for the preclinical evaluation of potential therapeutic interventions.[1][3] This document provides detailed protocols for inducing cardiac hypertrophy in rats using this compound, along with methodologies for comprehensive assessment of the hypertrophic response.
This compound Administration Protocols
The induction of cardiac hypertrophy using this compound can be achieved through various administration routes and dosing regimens. The choice of protocol may depend on the specific research question, desired severity of hypertrophy, and experimental duration. Subcutaneous injections and continuous infusion via osmotic minipumps are the most common methods.[1][4]
Table 1: this compound Dosing Regimens for Cardiac Hypertrophy Induction in Rats
| Dosage | Administration Route | Duration | Species/Strain | Key Findings | Reference |
| 0.02 mg/kg/day | Subcutaneous injection | 13 and 31 days | Sprague-Dawley | Significant myocardial weight gain and brief tachycardia.[5] | [5] |
| 0.3 mg/kg/day | Subcutaneous injection | 8 days | Wistar | 44% increase in heart weight; increased RNA content.[6] | [6] |
| 1.2 mg/kg/day | Subcutaneous osmotic minipump | 3 days - 16 weeks | Rat | A 3-day infusion was sufficient to induce a stable hypertrophic model similar to a 2-week infusion.[4][7] | [4][7] |
| 2.4 mg/kg/day | Subcutaneous osmotic minipump | 3 days | Wistar | 40% increase in ventricular weight-to-body weight ratio; increased expression of hypertrophic genes.[8] | [8] |
| 3 mg/kg/day | Subcutaneous osmotic minipump | 10 days | Sprague-Dawley | Cardiac hypertrophy with increased collagen content.[9] | [9] |
| 5 mg/kg/day | Subcutaneous injection | 7 days | Sprague-Dawley | Significantly increased heart weight to body weight ratio.[2] | [2] |
| 5 mg/kg/day | Subcutaneous injection | 14 days | Sprague-Dawley | ~55% increase in heart weight to tail length ratio; elevated β-MHC and ANP mRNA levels.[1] | [1] |
| 5 mg/kg/day | Intraperitoneal injection | 7 days | Sprague-Dawley | Increased left ventricular mass by 33% and decreased systolic and diastolic function.[10] | [10] |
| 150 mg/kg/day | Intraperitoneal injection | 2 days (with 24h interval) | Rat | Ventricular hypertrophy model.[3] | [3] |
Experimental Assessment of Cardiac Hypertrophy
A multi-faceted approach is essential for the comprehensive evaluation of this compound-induced cardiac hypertrophy. This typically involves gravimetric, histological, and molecular analyses.
Gravimetric Analysis
A primary and straightforward assessment of cardiac hypertrophy is the measurement of heart weight (HW) normalized to body weight (BW) or tibia length (TL).[2]
Protocol:
-
At the end of the treatment period, euthanize the rats.
-
Carefully excise the heart, blot it dry to remove excess blood, and weigh it.
-
Measure the final body weight of the animal.
-
Calculate the heart weight to body weight ratio (HW/BW).
-
For a more accurate measure that is less influenced by changes in body fat, dissect the tibia and measure its length. Calculate the heart weight to tibia length ratio (HW/TL).
Histological Analysis
Histological examination of cardiac tissue allows for the direct visualization and quantification of cardiomyocyte size.
Protocol:
-
Fix the heart in 4% paraformaldehyde or 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E) or Masson's trichrome to visualize cell morphology and fibrosis, respectively.[11][12]
-
Capture images of the left ventricular wall at high magnification (e.g., 400x).
-
Using image analysis software (e.g., ImageJ), measure the cross-sectional area (CSA) of at least 100-200 cardiomyocytes per heart.[11][13] Ensure that only cells with a visible nucleus and a roughly circular shape are measured to approximate a true cross-section.[14]
Molecular Analysis of Hypertrophic Markers
The induction of cardiac hypertrophy is accompanied by the re-expression of a fetal gene program.[15] The expression levels of specific genes serve as reliable molecular markers of the hypertrophic state.
Common Molecular Markers:
-
Brain Natriuretic Peptide (BNP)[16]
Protocol: Real-Time Quantitative PCR (RT-qPCR)
-
Isolate total RNA from the left ventricular tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform RT-qPCR using specific primers for ANP, BNP, β-MHC, and a suitable housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathways in this compound-Induced Cardiac Hypertrophy
This compound binding to β-adrenergic receptors on cardiomyocytes activates a cascade of intracellular signaling pathways that collectively drive the hypertrophic response.[16] Key pathways include the PI3K/Akt pathway, the cAMP/PKA/CREB pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathways (JNK, p38, and ERK).[1][16][17]
References
- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoproterenol-Induced Hypertrophied Rat Hearts: Does Short-Term Treatment Correspond to Long-Term Treatment? [jstage.jst.go.jp]
- 5. ebm-journal.org [ebm-journal.org]
- 6. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoproterenol-induced hypertrophied rat hearts: does short-term treatment correspond to long-term treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 13. CmyoSize: An ImageJ macro for automated analysis of cardiomyocyte size in images of routine histology staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temporal Evaluation of Cardiac Myocyte Hypertrophy and Hyperplasia in Male Rats Secondary to Chronic Volume Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Asthma in Animal Models Using Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol (B85558), is a potent, non-selective β-adrenergic receptor agonist with significant utility in preclinical asthma research.[1][2] It effectively induces bronchodilation by relaxing airway smooth muscle, making it a valuable tool for investigating the pathophysiology of asthma and evaluating the efficacy of novel therapeutic agents in animal models.[3][4] These application notes provide detailed protocols for utilizing this compound in established murine models of allergic asthma induced by ovalbumin (OVA) and house dust mite (HDM).
Mechanism of Action: this compound exerts its bronchodilatory effects primarily through the activation of β2-adrenergic receptors on airway smooth muscle cells.[4][5] This interaction triggers a signaling cascade involving the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in the sequestration of intracellular calcium and a decrease in the sensitivity of the contractile apparatus to calcium, leading to smooth muscle relaxation and bronchodilation.[3][6]
Key Experiments and Protocols
I. Induction of Allergic Asthma in Mice
Two common and well-validated methods for inducing an asthma-like phenotype in mice are sensitization and challenge with ovalbumin (OVA) or house dust mite (HDM) extract.
A. Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is a widely used and cost-effective method for inducing allergic airway inflammation.[7]
-
Protocol:
-
Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject BALB/c mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).[8][9]
-
Challenge: From day 21 to 23, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily.[8][9]
-
Control Group: Administer PBS with aluminum hydroxide for sensitization and PBS aerosol for challenge.
-
B. House Dust Mite (HDM)-Induced Allergic Asthma Model
HDM is a clinically relevant allergen for human asthma and induces a robust allergic inflammatory response in mice.[10][11]
-
Protocol:
-
Sensitization and Challenge: Intranasally (i.n.) instill mice with 25 µg of HDM extract in 35 µL of sterile saline on day 0, followed by daily challenges with 5 µg of HDM in 35 µL of saline from day 7 to 11.[12]
-
Control Group: Administer sterile saline via the same route and schedule.
-
II. Assessment of Airway Hyperresponsiveness (AHR)
AHR is a hallmark feature of asthma and can be measured in response to a bronchoconstrictor agent like methacholine (B1211447). This compound is used as a positive control to demonstrate bronchodilation.
A. Invasive Measurement of Lung Resistance and Compliance
This method provides a direct and quantitative assessment of airway mechanics.[13][14]
-
Protocol:
-
24 hours after the final allergen challenge, anesthetize the mouse, perform a tracheostomy, and connect the animal to a small animal ventilator.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) and measure lung resistance (RL) and dynamic compliance (Cdyn).[13]
-
To assess the effect of this compound, administer a dose of this compound (e.g., 0.1 - 10 µg/kg, i.v. or i.p.) prior to or after methacholine challenge and record the changes in RL and Cdyn.
-
B. Non-invasive Whole-Body Plethysmography
This technique measures changes in breathing patterns in conscious, unrestrained animals.[15][16]
-
Protocol:
-
Place the mouse in the plethysmography chamber and allow it to acclimatize.
-
Record baseline readings and then expose the mouse to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL).[15]
-
The primary parameter measured is the enhanced pause (Penh), an index of airway obstruction.[15]
-
To evaluate this compound's effect, administer it (e.g., 0.1 - 1 mg/mL, nebulized) before the methacholine challenge and observe the reduction in Penh values.
-
III. Assessment of Airway Inflammation
A. Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is collected to analyze the cellular and biochemical composition of the airway lining fluid.[17][18]
-
Protocol:
-
Following AHR measurement, euthanize the mouse and cannulate the trachea.
-
Instill and withdraw 1 mL of ice-cold PBS three times.[17]
-
Centrifuge the collected BAL fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
B. Lung Histology
Histological analysis of lung tissue provides insight into the extent of inflammation and airway remodeling.[19]
-
Protocol:
-
After BAL fluid collection, perfuse the lungs with PBS and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for evaluation of mucus production.[19]
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Invasive Plethysmography)
| Treatment Group | Methacholine Concentration (mg/mL) | Lung Resistance (RL) (cmH₂O·s/mL) | Dynamic Compliance (Cdyn) (mL/cmH₂O) |
| Control + Vehicle | 0 | ||
| 50 | |||
| Asthma Model + Vehicle | 0 | ||
| 50 | |||
| Asthma Model + this compound | 0 | ||
| 50 |
Table 2: Effect of this compound on Airway Inflammation (BAL Fluid Analysis)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (%) | Neutrophils (%) | Lymphocytes (%) | Macrophages (%) |
| Control + Vehicle | |||||
| Asthma Model + Vehicle | |||||
| Asthma Model + this compound |
Visualizations
Signaling Pathway of this compound in Airway Smooth Muscle
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 11. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. atsjournals.org [atsjournals.org]
- 16. atsjournals.org [atsjournals.org]
- 17. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
Application Notes and Protocols: Isoprenaline Dose-Response Curve in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for establishing and interpreting isoprenaline dose-response curves in ex vivo cardiac preparations. The protocols outlined below are essential for preclinical assessment of cardiovascular drug efficacy and safety, allowing for the characterization of inotropic (contractility) and chronotropic (heart rate) effects of test compounds.
Introduction
This compound (isoproterenol) is a potent, non-selective β-adrenergic receptor agonist.[1][2] By activating both β1 and β2 adrenergic receptors, it elicits strong positive chronotropic and inotropic effects on the heart.[1] In isolated heart preparations, this compound is a standard reference compound used to assess the functional integrity of the tissue and to study the mechanisms of cardiac regulation. A cumulative dose-response curve to this compound allows for the determination of key pharmacological parameters, including the half-maximal effective concentration (EC50) and the maximum response (Emax), which are crucial for quantifying the potency and efficacy of adrenergic stimulation.
This compound Signaling Pathway in Cardiomyocytes
This compound binds to β-adrenergic receptors on the surface of cardiomyocytes, which are G-protein coupled receptors. This binding event initiates a signaling cascade that ultimately leads to an increase in intracellular calcium concentration and enhanced cardiac contractility. The key steps in this pathway are:
-
Receptor Activation: this compound binds to the β-adrenergic receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several key proteins, including L-type calcium channels and phospholamban, leading to increased calcium influx into the cell and enhanced sarcoplasmic reticulum calcium uptake and release, respectively. This results in a more forceful and rapid contraction and relaxation.
Experimental Protocols
Two primary ex vivo models are widely used to assess cardiac function: the Langendorff-perfused isolated heart and isolated cardiac muscle preparations in an organ bath.
Protocol 1: Langendorff-Perfused Isolated Heart
This preparation involves retrogradely perfusing the entire heart through the aorta, which allows for the maintenance of its physiological function for several hours.[3][4]
Experimental Workflow:
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat or guinea pig) with an appropriate anesthetic such as sodium pentobarbital (B6593769) (50 mg/kg i.p.).[5]
-
Heart Excision: Perform a thoracotomy to open the chest cavity and rapidly excise the heart.[6] Immediately place the heart in ice-cold Krebs-Henseleit solution to induce cardiac arrest and minimize ischemic damage.[6][7]
-
Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula. Secure the aorta to the cannula with surgical silk.
-
Perfusion Setup: Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.[5][8] The perfusion pressure should be kept constant, typically between 60-80 mmHg.[4]
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.[9] This allows for the measurement of isovolumetric contractions.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it should achieve a steady rhythm and contractile force.
-
Dose-Response Curve Generation:
-
Record baseline parameters, including Left Ventricular Developed Pressure (LVDP = peak systolic pressure - end-diastolic pressure) and Heart Rate (HR).
-
Prepare a series of this compound solutions of increasing concentrations.
-
Add this compound to the perfusion solution in a cumulative manner, allowing the response to each concentration to reach a plateau before adding the next concentration. A typical concentration range for this compound is 10⁻⁹ M to 10⁻⁵ M.
-
-
Data Analysis: Plot the change in LVDP or HR against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: Isolated Cardiac Muscle Preparation (Trabeculae or Atrial Strips)
This method utilizes isolated strips of cardiac muscle, such as ventricular trabeculae or atrial pectinate muscles, mounted in an organ bath.[10][11] This allows for the direct measurement of isometric contractile force.
Methodology:
-
Tissue Dissection: Following heart excision (as described in Protocol 1), carefully dissect intact trabeculae from the ventricle or pectinate muscles from the atrium in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Mount the muscle strip vertically in a temperature-controlled (37°C) organ bath containing oxygenated Krebs-Henseleit solution. Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.[10]
-
Stimulation and Equilibration:
-
Electrically stimulate the muscle to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.[10]
-
Gradually increase the resting tension to determine the optimal length (Lmax) at which the muscle generates maximal contractile force. Set the resting tension for the experiment at a percentage of Lmax (e.g., 90%).
-
Allow the preparation to equilibrate for at least 60 minutes, with regular washing of the organ bath with fresh Krebs-Henseleit solution.
-
-
Dose-Response Curve Generation:
-
Record baseline contractile force.
-
Add this compound to the organ bath in a cumulative manner, starting with the lowest concentration. Wait for the response to stabilize before adding the next concentration.
-
-
Data Analysis: Plot the increase in contractile force against the logarithm of the this compound concentration. Determine the EC50 and Emax from the resulting sigmoidal curve.
Data Presentation
The following tables summarize typical quantitative data for this compound dose-response studies in various isolated heart preparations.
Table 1: this compound Potency (EC50) in Isolated Heart Preparations
| Preparation | Species | Parameter | EC50 (M) | Reference |
| Langendorff Perfused Heart | Rat | Heart Rate | ~3 x 10⁻⁹ | [12] |
| Langendorff Perfused Heart | Rabbit | Heart Rate | ~1.8 x 10⁻⁸ | [13] |
| Isolated Left Atria | Mouse | Force of Contraction | ~2 x 10⁻⁸ | [14] |
| Isolated Right Atria | Mouse | Beating Rate | ~1 x 10⁻⁸ | [14] |
| Isolated Ventricular Myocytes | Frog | Calcium Current (ICa) | 8.4 x 10⁻⁷ | [15] |
Note: EC50 values can vary depending on experimental conditions such as temperature, ionic composition of the perfusion buffer, and the specific endpoint being measured.
Table 2: this compound Efficacy (Maximum Response) in Isolated Heart Preparations
| Preparation | Species | Parameter | Maximum Response (Emax) | Reference |
| Isolated Ventricular Myocytes | Frog | Calcium Current (ICa) | ~658% increase over baseline | [15] |
| Isolated Left Atria | Mouse | Force of Contraction | ~200% increase over baseline | [14] |
| Isolated Right Atria | Mouse | Beating Rate | ~150% increase over baseline | [14] |
Note: Emax is often expressed as the maximal percentage increase from the baseline measurement.
Concluding Remarks
The protocols and data presented provide a framework for conducting and interpreting this compound dose-response studies in isolated heart preparations. These experiments are fundamental in cardiovascular pharmacology for understanding the mechanisms of drug action and for the preclinical evaluation of novel therapeutic agents. Careful attention to experimental detail, including tissue handling, perfusion or bathing conditions, and data acquisition, is critical for obtaining reproducible and reliable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. SutherlandandHearse [southalabama.edu]
- 5. Isolated, Langendorff-perfused heart preparations [bio-protocol.org]
- 6. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 7. Cardiovascular Preparations | Basicmedical Key [basicmedicalkey.com]
- 8. 2.3. Langendorff Isolated Heart Perfusion Preparation [bio-protocol.org]
- 9. Effects of isoproterenol on the mechanical activity of isolated papillary muscles and perfused rat hearts in various calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of omecamtiv mecarbil on failing human ventricular trabeculae and interaction with (−)‐noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Interactive effects of this compound, forskolin and acetylcholine on Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoprenaline in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Application Note
Isoprenaline, a non-selective β-adrenergic receptor agonist, serves as a critical tool in high-throughput screening (HTS) for the discovery and characterization of novel modulators of G-protein coupled receptors (GPCRs). Its well-defined mechanism of action and robust signaling response make it an ideal reference agonist for a variety of cell-based assays.
Mechanism of Action: this compound activates both β1 and β2-adrenergic receptors, which are coupled to the stimulatory G-protein, Gs.[1][2] This activation triggers a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase.[3] Additionally, agonist binding to these receptors promotes the recruitment of β-arrestin proteins, which play a key role in receptor desensitization and signaling termination.[4] These two distinct downstream events, cAMP production and β-arrestin recruitment, form the basis of the most common HTS assays employing this compound.
Applications in HTS:
-
Primary Screening: this compound is frequently used as a positive control in primary HTS campaigns to identify novel agonists, antagonists, or allosteric modulators of β-adrenergic receptors. A robust and reproducible response to this compound is a key indicator of a healthy and responsive cell-based assay system.
-
Secondary Screening and Lead Optimization: In secondary screening, this compound is used to determine the potency and efficacy of hit compounds. Dose-response curves of test compounds are often compared to that of this compound to characterize their pharmacological properties.
-
Assay Development and Validation: During assay development, this compound is instrumental in optimizing assay parameters such as cell density, reagent concentrations, and incubation times. It is also used to determine key assay performance metrics like the Z'-factor and signal-to-background ratio, ensuring the assay is robust and suitable for HTS.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-induced signaling pathway and a typical HTS workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in common HTS assay formats.
Table 1: this compound EC50 Values in cAMP and β-Arrestin Assays
| Cell Line | Receptor | Assay Type | This compound EC50 (nM) | Reference |
| HEK293 | β2-Adrenergic | cAMP Production | 23 ± 1 | [2] |
| HEK293 | β2-Adrenergic | cAMP Production | ~10 | [7] |
| HEK293 | Endogenous β2-Adrenergic | cAMP GloSensor™ | - | [8] |
| CHO | β1-Adrenergic | cAMP Accumulation | - | [9] |
| HEK293 | β2-Adrenergic | β-Arrestin Recruitment | - | [10][11] |
Table 2: Typical HTS Assay Performance Metrics with this compound
| Assay Type | Cell Line | Plate Format | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference |
| β-Arrestin Recruitment | HEK293 | 384-well | > 0.5 | > 5 | [1][10][11] |
| cAMP Accumulation | CHO | 384-well | > 0.6 | > 10 | [12] |
Note: Z'-factor and S/B ratio are highly dependent on specific assay conditions and should be determined empirically during assay validation.
Experimental Protocols
Protocol 1: cAMP Accumulation HTS Assay
This protocol is designed for a 384-well plate format and is suitable for identifying modulators of β-adrenergic receptors.
Materials:
-
HEK293 or CHO cells stably expressing the β-adrenergic receptor of interest
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound hydrochloride
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium supplemented with FBS.
-
On the day before the assay, harvest cells using Trypsin-EDTA and resuspend in culture medium.
-
Determine cell density and adjust to the optimal concentration (typically 5,000-10,000 cells per well).
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in assay buffer.
-
Perform serial dilutions of test compounds and this compound (for dose-response curves) in assay buffer. Typically, a 10-point, 3-fold dilution series is prepared.
-
For antagonist screening, prepare test compounds at the desired concentrations.
-
Add 5 µL of the compound dilutions to the respective wells of the cell plate. For antagonist mode, pre-incubate the cells with the compounds for 15-30 minutes at room temperature before adding this compound.
-
-
Agonist Stimulation (for antagonist mode):
-
Add 5 µL of this compound at a concentration that elicits 80% of the maximal response (EC80) to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Prepare the cAMP detection reagents according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate the plate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection technology (e.g., HTRF, luminescence, or fluorescence).
-
Calculate the Z'-factor and signal-to-background ratio to assess assay quality.
-
For agonist screening, determine the EC50 values of active compounds.
-
For antagonist screening, determine the IC50 values of active compounds.
-
Protocol 2: β-Arrestin Recruitment HTS Assay
This protocol utilizes a commercially available enzyme fragment complementation (EFC) based assay (e.g., PathHunter®) in a 384-well format.
Materials:
-
PathHunter® β-Arrestin cell line expressing the β-adrenergic receptor of interest
-
PathHunter® cell plating reagents
-
PathHunter® detection reagents
-
Assay buffer
-
This compound hydrochloride
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating:
-
Prepare the PathHunter® cells according to the manufacturer's protocol.
-
Resuspend the cells in the provided cell plating reagent at the recommended density (e.g., 5,000 cells/20 µL).
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[10]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
For antagonist screening, prepare test compounds at the desired concentrations.
-
Add 5 µL of the compound dilutions to the cell plate. For antagonist assays, pre-incubate with compounds for 30 minutes at 37°C.[10]
-
-
Agonist Stimulation (for antagonist mode):
-
Add 5 µL of an EC80 concentration of this compound to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.[10]
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent mixture as per the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Analyze the data as described in Protocol 1.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dbth.nhs.uk [dbth.nhs.uk]
- 4. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 5. biorxiv.org [biorxiv.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic analysis of endogenous β2 -adrenoceptor-mediated cAMP GloSensor™ responses in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 12. dctd.cancer.gov [dctd.cancer.gov]
Application Notes and Protocols for Isoprenaline Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Isoprenaline, also known as isoproterenol (B85558), is a non-selective β-adrenergic agonist widely utilized in in vivo research to model various cardiovascular conditions.[1][2] By stimulating β1 and β2 adrenergic receptors, this compound induces physiological responses characteristic of sympathetic nervous system activation, including increased heart rate and contractility.[1][3][4] In experimental animal models, administration of this compound is a well-established method to induce conditions such as cardiac hypertrophy, myocardial infarction, and heart failure.[2][5][6] The choice of administration route is critical and depends on the specific research question, whether the goal is to mimic acute stress or chronic overstimulation of the adrenergic system.[7][8] This document provides detailed application notes and protocols for the most common routes of this compound administration in in vivo studies.
This compound Signaling Pathway
This compound exerts its effects by binding to β-adrenergic receptors, primarily β1 and β2 receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased heart rate, contractility, and other physiological responses.
Caption: this compound signaling cascade in cardiomyocytes.
Administration Routes: A Comparative Overview
The selection of an appropriate administration route is crucial for achieving the desired experimental outcome. The primary methods for this compound delivery in animal models are subcutaneous (SC) injection, intraperitoneal (IP) injection, and continuous infusion via osmotic pumps. Intravenous (IV) administration is also used, particularly for acute studies.
| Administration Route | Typical Dosage Range | Frequency | Duration | Animal Model | Key Applications & Remarks |
| Subcutaneous (SC) Injection | 5 - 150 mg/kg/day[7][9] | Daily or twice daily[7] | 5 - 14 days[7][10] | Mice, Rats[7][10] | Induces cardiac hypertrophy and fibrosis. Can cause local skin irritation. A study in rats showed few differences in inducing myocardial dysfunction compared to IP injections.[10] |
| Intraperitoneal (IP) Injection | 25 - 160 mg/kg[11][12] | Single injection or daily for up to 14 days[11][12] | Acute (single dose) to 14 days[11] | Mice[11][12] | Commonly used to induce acute myocardial injury or stress cardiomyopathy.[11][12] A single high dose can trigger a persistent adaptive immune response.[12] |
| Osmotic Pump Infusion | 17 - 60 mg/kg/day[7][13][14] | Continuous | 2 days to 4 weeks[5][7][13] | Mice[5][6][7][13] | Mimics chronic adrenergic overstimulation, leading to advanced heart failure.[5][6][7][8] Provides consistent drug delivery. Requires surgery for implantation.[5] |
| Intravenous (IV) Infusion | 0.05 - 1 µg/kg/min[3][4] | Continuous | Acute studies (minutes to hours) | Various | Primarily for acute hemodynamic studies. Allows for precise dose titration.[3][4][15] |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection for Induction of Cardiac Hypertrophy
This protocol describes the use of daily subcutaneous injections of this compound to induce cardiac hypertrophy in mice.
Caption: Workflow for subcutaneous this compound injection.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired stock concentration. For example, to administer 60 mg/kg to a 25g mouse, you would need 1.5 mg of this compound. If your stock solution is 10 mg/mL, you would inject 0.15 mL.
-
Animal Handling: Weigh the mouse to accurately calculate the injection volume.
-
Injection: a. Gently restrain the mouse. b. Using your thumb and forefinger, lift the loose skin over the back to create a "tent". c. Swab the injection site with 70% ethanol. d. Insert the needle into the base of the skin tent, parallel to the spine, ensuring it is in the subcutaneous space and has not punctured the muscle. e. Slowly inject the calculated volume of the this compound solution. f. Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
-
Repeat: Repeat the injection daily for the duration of the study.
Protocol 2: Intraperitoneal (IP) Injection for Acute Myocardial Injury
This protocol details a single high-dose intraperitoneal injection of this compound to induce acute myocardial injury in mice.[12]
Caption: Workflow for intraperitoneal this compound injection.
Materials:
-
This compound hydrochloride
-
Dulbecco's Phosphate-Buffered Saline (DPBS)[12]
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in DPBS to the desired concentration.[12]
-
Animal Handling: Weigh the mouse to calculate the precise injection volume.
-
Injection: a. Gently restrain the mouse, holding it securely. b. Tilt the mouse so its head is pointing downwards at approximately a 30-degree angle. This helps to move the abdominal organs away from the injection site. c. Identify the injection site in the lower right quadrant of the abdomen. d. Insert the needle at a 10-20 degree angle, just deep enough to penetrate the peritoneal wall. e. Gently aspirate to ensure that the needle has not entered the bladder or intestines. If fluid is drawn, reposition the needle. f. Slowly inject the this compound solution. g. Withdraw the needle.
-
Monitoring: Place the mouse back in its cage and monitor closely for any signs of distress.
Protocol 3: Continuous Infusion via Osmotic Pump for Chronic Heart Failure Model
This protocol outlines the surgical implantation of an osmotic mini-pump for the continuous delivery of this compound to induce a chronic heart failure model in mice.[5][6][7]
Caption: Workflow for osmotic pump implantation.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline or PBS with 0.5 mmol/L ascorbic acid[13]
-
Surgical instruments (scissors, forceps)
-
Sutures
-
Anesthetics (e.g., isoflurane)
-
Analgesics (e.g., carprofen)
-
Depilatory cream
-
Antiseptic solution (e.g., betadine and alcohol)[13]
-
Heating pad
Procedure:
-
Pump Preparation: a. In a sterile environment, prepare the this compound solution.[7] The concentration will depend on the pump's flow rate and the desired daily dose. b. Fill the osmotic pump with the this compound solution according to the manufacturer's instructions.[5] c. Prime the pump as required.
-
Surgical Procedure: a. Anesthetize the mouse using a reliable method such as isoflurane (B1672236) inhalation.[5] b. Administer pre-operative analgesia.[5] c. Place the mouse on a heating pad to maintain body temperature.[13] d. Shave the hair from the dorsal interscapular area and sterilize the skin with an antiseptic solution.[13] e. Make a small incision (less than 1 cm) through the skin.[13] f. Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the pump.[13] g. Insert the filled osmotic pump into the pocket, delivery portal first.[13] h. Close the incision with sutures.[13]
-
Post-Operative Care: a. Monitor the mouse until it has fully recovered from anesthesia. b. Administer post-operative analgesics as needed. c. Monitor the animal's health and the surgical site daily for the duration of the infusion.
-
Study Progression: The continuous infusion will proceed for the specified duration (e.g., 3-4 weeks).[6] Serial assessments such as echocardiography can be performed to monitor the development of cardiac remodeling.[5][6][7]
Concluding Remarks
The choice of this compound administration route is a critical determinant of the experimental outcome in in vivo cardiovascular research. Acute injections are suitable for modeling acute cardiac events, while chronic infusion via osmotic pumps is the gold standard for inducing progressive heart failure. Researchers should carefully consider the specific aims of their study to select the most appropriate method. Adherence to detailed and sterile protocols is essential for ensuring animal welfare and the reproducibility of experimental findings.
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anmfonline.org [anmfonline.org]
- 4. anmfonline.org [anmfonline.org]
- 5. Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoproterenol-induced myocardial injury: a systematic comparison of subcutaneous versus intraperitoneal delivery in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Type 2 MI induced by a single high dose of isoproterenol in C57BL/6J mice triggers a persistent adaptive immune response against the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diacomp.org [diacomp.org]
- 14. Frontiers | Co-administration of this compound and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
- 15. droracle.ai [droracle.ai]
Measuring cAMP Levels After Isoprenaline Stimulation: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in a vast array of physiological processes, including the regulation of neuronal, glandular, cardiovascular, and immune functions.[1] The production of cAMP is primarily regulated by the enzyme adenylyl cyclase, which is, in turn, often modulated by G protein-coupled receptors (GPCRs). A significant number of hormones and neurotransmitters exert their effects by activating adenylyl cyclase and subsequently increasing intracellular cAMP levels.[1]
Isoprenaline, a non-selective β-adrenergic receptor agonist, is a potent stimulator of adenylyl cyclase via its interaction with β-adrenergic receptors, which are coupled to the stimulatory G protein (Gs).[2] This stimulation leads to a rapid and measurable increase in intracellular cAMP concentrations.[3][4][5][6] Consequently, measuring cAMP levels following this compound stimulation is a fundamental technique used to study β-adrenergic receptor signaling, screen for novel receptor modulators, and investigate the mechanisms of action of various drugs.
This application note provides detailed protocols for measuring cAMP levels in response to this compound stimulation in cultured cells. It covers two common assay methodologies: a competitive enzyme-linked immunosorbent assay (ELISA) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Furthermore, it includes example data and visualizations to guide researchers in their experimental design and data interpretation.
This compound Signaling Pathway
This compound binds to β-adrenergic receptors, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The resulting increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.
Caption: this compound signaling pathway leading to cAMP production.
Experimental Protocols
This section details two common methods for quantifying cAMP levels: a competitive ELISA and a TR-FRET assay. The choice of assay will depend on available equipment, desired throughput, and sensitivity requirements.
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol is based on the principle of a competitive enzyme immunoassay.[1][7] In this assay, free cAMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
Materials and Reagents:
-
Cells expressing β-adrenergic receptors (e.g., HEK293, CHO, primary cardiomyocytes)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride
-
3-isobutyl-1-methylxanthine (IBMX)
-
Cell lysis buffer
-
cAMP ELISA Kit (e.g., from Abcam, R&D Systems, Cell Biolabs)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Plating:
-
This compound Stimulation:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Prepare serial dilutions of this compound in stimulation buffer (e.g., cell culture medium or HBSS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[8][10][11]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (stimulation buffer with IBMX but no this compound).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).[10][12][13]
-
-
Cell Lysis:
-
After incubation, aspirate the stimulation buffer.
-
Add cell lysis buffer to each well and incubate according to the kit manufacturer's instructions to release intracellular cAMP.[7]
-
-
cAMP ELISA:
-
Perform the competitive ELISA according to the manufacturer's protocol. A general workflow is as follows:
-
Add cAMP standards and cell lysates to the wells of the anti-cAMP antibody-coated plate.[1][7]
-
Add the HRP-cAMP conjugate to each well.[1]
-
Incubate for the recommended time (e.g., 2-3 hours) at room temperature on a shaker.[1]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[1]
-
Add the substrate solution to each well and incubate until color develops.[7]
-
Add a stop solution to terminate the reaction.[1]
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.[7]
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
Determine the cAMP concentration in the unknown samples by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.[7][14]
-
Protocol 2: Homogeneous Time-Resolved FRET (TR-FRET) cAMP Assay
TR-FRET assays, such as LANCE® Ultra cAMP, are based on the competition between endogenous cAMP and a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody.[10][12][15] When the antibody (labeled with a donor fluorophore, e.g., Europium) and the tracer (labeled with an acceptor fluorophore, e.g., ULight™) are in close proximity, FRET occurs. Unlabeled cAMP from the sample displaces the tracer, leading to a decrease in the FRET signal.[10][12]
Materials and Reagents:
-
Cells expressing β-adrenergic receptors
-
Cell culture medium
-
FBS
-
PBS
-
This compound hydrochloride
-
IBMX
-
TR-FRET cAMP Assay Kit (e.g., LANCE® Ultra cAMP from Revvity)
-
White opaque 384-well microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[10]
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
In a 384-well plate, add the cell suspension to each well.[12]
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
-
Assay Reaction:
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a compatible plate reader, typically with excitation at 320 or 340 nm and emission at 615 nm (Europium) and 665 nm (ULight™).[12]
-
The results are typically expressed as the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).[16]
-
Generate a cAMP standard curve and determine the cAMP concentrations in the samples. The FRET signal is inversely proportional to the cAMP concentration.[15]
Caption: General experimental workflow for measuring cAMP levels.
Data Presentation
The following tables summarize representative quantitative data for this compound-stimulated cAMP accumulation in different biological systems.
Table 1: this compound Dose-Response in Cultured Brown Adipocytes
| This compound Concentration | cAMP Accumulation (% of Max) |
| 1 nM | ~10% |
| 10 nM | ~70% |
| 100 nM | ~100% |
| 1 µM | ~60% |
| 10 µM | ~50% |
Data adapted from a study on cultured mature brown adipocytes, where cAMP levels were determined 20 minutes after stimulation. The dose-response curve exhibited a bell shape, with an EC50 of approximately 8 nM for the stimulatory component.[13]
Table 2: this compound-Stimulated cAMP Levels in Cardiac Tissue
| Tissue | Basal cAMP (fmol/µg dry weight) | This compound-Stimulated cAMP (fmol/µg dry weight) |
| Right Atrium | 38.9 ± 2.5 | 72.9 ± 6.7 |
| Atrioventricular Node | 39.0 ± 4.3 | 86.1 ± 2.9 |
| His Bundle | 46.4 ± 6.1 | 115.0 ± 11.5 |
| Left Ventricle | 41.4 ± 3.3 | 79.5 ± 7.3 |
Data from a study in rats where the stimulated group received aminophylline (B1665990) and isoproterenol (B85558). This compound significantly increased cAMP levels in all regions.[17]
Table 3: this compound EC50 Values in HEK293 Cells
| Stimulation Buffer | EC50 (nM) |
| Kit Stimulation Buffer | 3.9 |
| Cell Culture Medium (DMEM) | 2.6 |
Data from HEK293 cells expressing endogenous β2 adrenergic receptors, stimulated for 45 minutes with this compound in the presence of 0.5 mM IBMX.[8]
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no signal | Inactive this compound | Prepare fresh this compound solutions. |
| Low cell number or receptor expression | Optimize cell seeding density. | |
| Inefficient cell lysis | Ensure complete cell lysis as per kit instructions. | |
| High background | High basal cAMP levels | Reduce cell seeding density or serum concentration during starvation. |
| Phosphodiesterase activity | Ensure the use of a PDE inhibitor like IBMX.[11] | |
| High variability between replicates | Inconsistent cell numbers | Ensure even cell seeding and distribution. |
| Pipetting errors | Use calibrated pipettes and careful technique. | |
| cAMP level exceeds linear range of standard curve | This compound concentration too high | Use a lower concentration of this compound or dilute the sample.[18] |
| Strong phosphodiesterase inhibition | Test with and without a PDE inhibitor to assess its effect.[18] |
Conclusion
The measurement of cAMP levels following this compound stimulation is a robust and widely used method for studying β-adrenergic receptor signaling. Both competitive ELISA and TR-FRET assays provide reliable and quantitative data. The choice of methodology will depend on the specific experimental needs and available resources. By following the detailed protocols and considering the potential for optimization and troubleshooting outlined in this application note, researchers can successfully quantify this compound-induced cAMP accumulation and gain valuable insights into this important signaling pathway.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. db.cngb.org [db.cngb.org]
- 3. Effects of extraneuronal accumulation of this compound on cAMP production in perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chronic exposure to cold on this compound-induced cAMP accumulation and relaxation in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. revvity.com [revvity.com]
- 12. bioline.ru [bioline.ru]
- 13. researchgate.net [researchgate.net]
- 14. tribioscience.com [tribioscience.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of cAMP in the cardiac conduction system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Beta-Blocker Efficacy Using Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, a non-selective β-adrenergic receptor agonist, serves as a critical pharmacological tool for evaluating the efficacy and potency of beta-blockers (β-adrenoceptor antagonists). By competitively binding to β1 and β2 adrenergic receptors, this compound stimulates the downstream signaling cascade, primarily through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This leads to physiological responses such as increased heart rate (chronotropy), contractility (inotropy), and smooth muscle relaxation.[1]
Beta-blockers antagonize these effects. Therefore, the magnitude of a beta-blocker's ability to inhibit this compound-induced responses provides a quantitative measure of its efficacy. This document provides detailed application notes and experimental protocols for assessing beta-blocker efficacy using this compound in various experimental systems.
Signaling Pathways
This compound activates both β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase to convert ATP into cAMP. cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins to elicit a physiological response. Beta-blockers competitively inhibit the initial binding of this compound to the β-adrenergic receptors, thereby blocking this signaling cascade.
Data Presentation
The efficacy of beta-blockers is often quantified by their ability to antagonize the effects of an agonist like this compound. Key parameters include the half-maximal effective concentration (EC50) of the agonist and the dissociation constant (KB) or pA2 value of the antagonist.
| Parameter | Description |
| EC50 | The concentration of an agonist (e.g., this compound) that produces 50% of the maximal response. |
| IC50 | The concentration of an antagonist (beta-blocker) that inhibits the response to a fixed concentration of an agonist by 50%. |
| KB | The equilibrium dissociation constant of an antagonist, representing the concentration of antagonist that occupies 50% of the receptors at equilibrium. It is a measure of the antagonist's affinity. |
| pA2 | The negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same response. For a competitive antagonist, pA2 is theoretically equal to the negative logarithm of KB. |
In Vitro Efficacy Data
The following tables summarize quantitative data from in vitro studies assessing the efficacy of various beta-blockers against this compound-induced responses.
Table 1: Antagonism of this compound-induced Increase in L-type Ca2+ Current in Frog Ventricular Myocytes [2]
| Agonist | Agonist EC50 | Antagonist | Antagonist KB |
| This compound | 20.0 nM | ICI 118551 (β2-selective) | 3.80 nM |
| This compound | 20.0 nM | Metoprolol (β1-selective) | 207 nM |
Table 2: Antagonism of (-)-Isoprenaline Positive Inotropic Effects in Ferret Ventricular Myocardium [3]
| Antagonist | pKB vs (-)-Isoprenaline |
| (-)-Alprenolol | 8.8 |
| (-)-Pindolol | 8.7 |
| (-)-Bupranolol | 8.3 |
| Nadolol | 7.6 |
| Carvedilol | 8.1 |
| (-)-Atenolol | 7.1 |
| Metoprolol | 7.6 |
| Bisoprolol | 8.3 |
| Sotalol | 6.5 |
| (-)-Propranolol | 8.9 |
| (-)-Timolol | 8.9 |
In Vivo Efficacy Data
Table 3: Effect of Beta-Blockers on Basal and this compound-Stimulated Heart Rate in Conscious Rats [4]
| Beta-Blocker (2 mg/kg i.v.) | Change in Basal Heart Rate (beats/min) | Antagonism of this compound Response |
| ZD 7114 | +122 ± 12 | No |
| Xamoterol | +129 ± 11 | No |
| Bucindolol | +59 ± 11 | Yes |
| Labetolol | -45 ± 9 | Yes |
| Bisoprolol | -61 ± 8 | Yes |
| Carvedilol | -70 ± 10 | Yes |
| Nebivolol | -85 ± 11 | Yes |
Experimental Protocols
In Vitro Assays
This assay quantifies the intracellular cAMP produced in response to β-adrenergic receptor stimulation by this compound and its inhibition by beta-blockers.[5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Isoprenaline Infusion Protocol for Cardiovascular Telemetry Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoprenaline (isoproterenol) is a potent, non-selective β-adrenergic receptor agonist with virtually no activity on α-adrenergic receptors at therapeutic doses.[1] It acts on both β1 and β2 adrenergic receptors.[2] Stimulation of β1 receptors, located primarily in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2][3] Activation of β2 receptors leads to the relaxation of smooth muscles in the bronchi, skeletal muscle vasculature, and uterus.[2] In cardiovascular research, this compound is frequently used as a pharmacological stressor in telemetry-implanted animals. This allows for the continuous monitoring of physiological parameters like electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving subjects.[4] An this compound challenge can effectively assess autonomic function, screen for pro-arrhythmic potential of new chemical entities, and evaluate the efficacy of cardioprotective agents.
This compound Signaling Pathway
This compound exerts its effects by activating the β-adrenergic signaling cascade. Upon binding to β-adrenergic receptors (G-protein coupled receptors), it triggers a conformational change that activates the associated heterotrimeric Gs protein.[5] The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the characteristic physiological responses in cardiac and smooth muscle cells.
Caption: this compound β-adrenergic signaling cascade.
Experimental Protocols
Telemetry Device Implantation
A successful this compound infusion study relies on correctly implanted and validated telemetry transmitters. The following is a generalized surgical protocol for implanting a telemetry device for ECG and blood pressure monitoring in rodents. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed under aseptic conditions.[6]
Animal Models:
Surgical Protocol Summary (Mouse Example):
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (2% for maintenance) and confirm a surgical plane of anesthesia with a toe pinch.[8] Apply ophthalmic ointment to prevent corneal drying.[8] Administer pre-operative analgesics (e.g., Buprenorphine SR, 1 mg/kg) 30 minutes prior to incision.[8] Shave and sterilize the surgical fields (ventral abdomen and neck) using surgical soap, 70% ethanol, and 10% betadine.[8]
-
Transmitter Body Implantation: Make a midline incision in the abdominal skin and a second incision through the peritoneum.[8] Insert the sterile telemetry transmitter body into the peritoneal cavity.[9]
-
Blood Pressure Catheter Placement (Carotid Artery): Make a midline incision in the neck.[4] Using blunt dissection, isolate the common carotid artery. Ligate the distal end and place temporary ligatures on the proximal end. Make a small incision in the artery and insert the pressure-sensing catheter, advancing it towards the aortic arch.[7] Secure the catheter with sutures and remove the temporary ligatures.
-
ECG Lead Placement: Tunnel the ECG leads subcutaneously from the abdominal incision to their respective positions.[9] Suture the negative lead to the musculature in the upper right thoracic area and the positive lead to the xiphoid process or the left upper abdomen.[6][9]
-
Closure and Recovery: Close the peritoneal and skin incisions in layers using absorbable sutures.[6] Allow the animal to recover on a warming pad. Provide post-operative analgesia and care as recommended.[8] A recovery period of 7-10 days is necessary to allow for wound healing and return to normal physiological rhythms before starting the infusion study.[7]
This compound Infusion Workflow
The following workflow outlines the key stages of conducting the this compound challenge study after the animal has fully recovered from surgery.
Caption: Experimental workflow for an this compound telemetry study.
This compound Infusion Protocol
This protocol describes a cumulative dose-response infusion in a telemetry-implanted rodent.
Materials and Reagents
| Item | Description/Supplier |
|---|---|
| This compound Hydrochloride | e.g., Sigma-Aldrich (I6504) |
| Sterile Saline (0.9% NaCl) | Vehicle and diluent |
| Telemetry System | DSI, TSE Systems, or equivalent |
| Infusion Pump | Harvard Apparatus, or equivalent |
| Catheters & Swivels | Appropriate for the animal model |
| Animal Scale | For accurate weight measurement |
This compound Stock and Infusion Solution Preparation
-
Prepare Stock Solution (e.g., 1 mg/mL): Aseptically dissolve this compound Hydrochloride powder in sterile saline to a concentration of 1 mg/mL. Store aliquots at -20°C, protected from light.
-
Prepare Infusion Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in sterile saline to achieve the desired final concentrations for infusion. The concentration required depends on the infusion rate and the animal's body weight.
Example Calculation for a 30g mouse and an infusion rate of 2 µL/min:
-
Target Dose: 30 ng/kg/min
-
Dose per mouse: 30 ng/kg/min * 0.03 kg = 0.9 ng/min
-
Required Concentration: 0.9 ng/min / 2 µL/min = 0.45 ng/µL or 0.45 µg/mL
Infusion Procedure
-
Acclimatization: House the animal singly in its home cage placed on the telemetry receiver plate for at least 24 hours before the study begins.[4]
-
Setup: Connect the animal's exteriorized catheter to the infusion line via a swivel system to allow free movement.
-
Baseline Recording: Allow the animal to acclimate to the connection for at least 60 minutes and record baseline telemetry data (ECG, blood pressure, heart rate, activity).
-
Vehicle Infusion: Infuse sterile saline (vehicle) at the determined rate (e.g., 2 µL/min for a mouse) for 30 minutes to establish a stable pre-treatment baseline.
-
Cumulative this compound Infusion: Administer this compound in increasing concentrations without a washout period in between. Infuse each dose for a sufficient duration (e.g., 15-30 minutes) to allow physiological parameters to reach a steady state. A typical dose-escalation for mice might be 9, 30, and 90 ng/kg/min.[10]
-
Washout Period: Following the final this compound dose, switch the infusion back to the vehicle and record data for at least 60 minutes to monitor the return to baseline.
-
Data Acquisition: Continuously record all telemetry parameters throughout the entire procedure.
Data Presentation
Quantitative data should be summarized to compare the physiological state at baseline versus during the infusion of each this compound dose.
Table 1: Example Summary of Expected Cardiovascular Responses to this compound Infusion in Mice (Note: Values are illustrative and will vary based on species, strain, and experimental conditions. Data based on expected physiological changes.)
| Parameter | Baseline (Vehicle) | This compound (9 ng/kg/min) | This compound (30 ng/kg/min) | This compound (90 ng/kg/min) |
| Heart Rate (bpm) | 550 ± 25 | 600 ± 30 | 675 ± 35 | 750 ± 40 |
| Systolic BP (mmHg) | 115 ± 5 | 120 ± 6 | 125 ± 7 | 130 ± 8 |
| Diastolic BP (mmHg) | 85 ± 4 | 80 ± 5 | 75 ± 5 | 70 ± 6 |
| Mean Arterial Pressure (mmHg) | 95 ± 4 | 93 ± 5 | 92 ± 5 | 90 ± 6 |
| QTc Interval (ms) | 50 ± 3 | 48 ± 3 | 45 ± 2 | 42 ± 2 |
Data Analysis:
-
Average data over the last 5-10 minutes of each infusion period (baseline, vehicle, each this compound dose).
-
Perform statistical analysis (e.g., repeated measures ANOVA followed by post-hoc tests) to determine significant differences from baseline.
-
Analyze ECG waveforms for any pro-arrhythmic signals, such as premature ventricular contractions (PVCs), tachycardia, or changes in interval durations (PR, QRS, QT).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 4. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Implantation of Radiotelemetry Transmitters Yielding Data on ECG, Heart Rate, Core Body Temperature and Activity in Free-moving Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. indusinstruments.com [indusinstruments.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoprenaline Concentration for Maximal Response
Welcome to the technical support center for Isoprenaline, a non-selective β-adrenergic agonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic catecholamine that functions as a potent, non-selective agonist for both β1 and β2 adrenergic receptors.[1][2] Its binding to these G-protein coupled receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This elevation in cAMP triggers a cascade of downstream signaling events.
Q2: What are the primary cellular responses to this compound stimulation?
A2: The primary responses to this compound are mediated by β1 and β2 adrenergic receptors:
-
β1-adrenergic receptor stimulation: Primarily in cardiac myocytes, this leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
-
β2-adrenergic receptor stimulation: This results in the relaxation of smooth muscles, such as those in the bronchi, peripheral vasculature, and uterus.[4] It also plays a role in metabolic processes like glycogenolysis.
Q3: What is a typical concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound varies significantly depending on the cell type, receptor expression levels, and the specific endpoint being measured. However, a general starting point for dose-response experiments is in the nanomolar (nM) to micromolar (µM) range. For instance, the EC50 (the concentration that gives half-maximal response) for increasing intracellular Ca2+ in frog ventricular myocytes has been reported to be 20.0 nM.[5] In cultured human airway smooth muscle cells, the EC50 for cAMP formation is approximately 0.08 µM.[6]
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is typically supplied as a hydrochloride salt, which is soluble in water and ethanol. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it to the final working concentration in your cell culture medium.[2][7] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[2] It is important to note that this compound can be unstable in certain culture media, with RPMI medium showing a decrease in concentration over time, while TexMACS medium provides higher stability.[1][4] Catecholamines like this compound are also sensitive to light and oxidation, so solutions should be protected from light and prepared fresh when possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | 1. Low receptor expression: The cell line may not express sufficient levels of β-adrenergic receptors. 2. Degraded this compound: Improper storage or handling of this compound stock solution. 3. Cell health: Cells are unhealthy, have a high passage number, or were not properly maintained. | 1. Confirm receptor expression using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of β-adrenergic receptors. 2. Prepare a fresh stock solution of this compound. Ensure it is protected from light and stored at the recommended temperature. 3. Use healthy, low-passage cells for your experiments. Ensure proper cell culture conditions. |
| High variability between experiments | 1. Inconsistent this compound concentration: Inaccurate dilutions or degradation of working solutions. 2. Variable cell density: Differences in cell seeding density can alter the overall response. 3. Instability in culture medium: this compound may be degrading in the specific culture medium used.[1][4] | 1. Prepare fresh dilutions for each experiment from a reliable stock solution. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Consider using a more stable medium like TexMACS or perform a stability test of this compound in your chosen medium.[4] |
| Bell-shaped dose-response curve | 1. Receptor desensitization/downregulation: At high concentrations, prolonged stimulation can lead to a decrease in receptor signaling. 2. Off-target effects: At very high concentrations, this compound may interact with other receptors or cellular components. | 1. Reduce the incubation time with this compound. Perform a time-course experiment to determine the optimal stimulation period. 2. Use a narrower and lower concentration range. If a bell-shaped curve persists, it may be an inherent characteristic of the signaling in your cell type. |
| Unexpected cellular toxicity | 1. Oxidation products: this compound can oxidize to form isoprenochrome, which can be cytotoxic.[1][4] 2. High concentration: Extremely high concentrations of this compound can be toxic to some cell types. | 1. Prepare fresh solutions and minimize exposure to light and air. The choice of culture medium can also affect the formation of oxidation products.[1][4] 2. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of this compound for your specific cells. |
Data Presentation
Table 1: Reported EC50 and Maximal Response Concentrations of this compound in In Vitro Systems
| Cell/Tissue Type | Response Measured | EC50 | Concentration for Maximal Response | Reference |
| Frog Ventricular Myocytes | L-type Ca2+ current (ICa) increase | 20.0 nM | Not explicitly stated, but dose-response curves were generated up to 1 µM | [5] |
| Cultured Human Airway Smooth Muscle Cells | cAMP formation | 0.08 µM | Not explicitly stated, but used up to 10 µM | [6] |
| Cultured Mature Brown Adipocytes | cAMP accumulation | ~8 nM (stimulatory component) | ~100 nM (peak of bell-shaped curve) | [8] |
| Rat Thoracic Aortic Rings | Relaxation | Not explicitly stated, but dose-response curves generated from 10⁻⁹ to 10⁻⁵ M | 10⁻⁵ M | [9] |
| D30 H9-derived Cardiomyocytes | Increased beating rate | Not applicable | 9 µM (single high dose used) | [10] |
Experimental Protocols
Protocol: Determining the Dose-Response of this compound on cAMP Accumulation
This protocol provides a general framework for assessing the effect of this compound on intracellular cAMP levels in cultured cells.
Materials:
-
Cultured cells expressing β-adrenergic receptors
-
This compound hydrochloride
-
Cell culture medium (serum-free for stimulation)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: The day before the experiment, replace the growth medium with a serum-free medium and incubate overnight. This helps to reduce basal signaling.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in serum-free medium. A typical concentration range to start with is 10⁻¹⁰ M to 10⁻⁵ M. Also, prepare a vehicle control (medium without this compound).
-
Pre-incubation with PDE Inhibitor: Wash the cells with a suitable buffer (e.g., PBS) and then pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for 15-30 minutes at 37°C.
-
This compound Stimulation: Add the different concentrations of this compound to the respective wells. Include the vehicle control.
-
Incubation: Incubate the plate at 37°C for an optimized period (e.g., 15-30 minutes). The optimal time should be determined empirically.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of your chosen cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 and the maximal response.
Visualizations
Caption: this compound signaling pathway.
Caption: Dose-response experimental workflow.
References
- 1. DSpace [kops.uni-konstanz.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | β-adrenergic agonist | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of chronic exposure to cold on this compound-induced cAMP accumulation and relaxation in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Isoprenaline Stability and Storage
Welcome to the technical support center for Isoprenaline. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and storage of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of this compound instability is the oxidation of its catechol functional group.[1][2] This catechol moiety is highly susceptible to oxidation, which can be triggered by factors such as exposure to light, alkaline pH, the presence of oxygen, and metal ions.[1] This degradation often results in a color change, with solutions turning pink to brownish-pink.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is most stable in acidic conditions, typically within a pH range of 3.0 to 4.5.[3] As the pH increases above 6, its degradation sharply increases.[4] Alkaline conditions promote the oxidation of the catechol group, leading to significant decomposition.[3]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is highly sensitive to light. Exposure to both artificial light and sunlight can catalyze its degradation.[5] It is crucial to protect this compound solutions from light during storage and handling to minimize photodegradation.[5] Studies have shown that ultraviolet irradiation can convert a significant percentage of this compound into its corresponding aminochrome.[6]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure stability, this compound solutions should be stored protected from light. For diluted solutions, storage under refrigeration (3°C–5°C) or at controlled room temperature (23°C–25°C) in light-blocking containers has been shown to maintain stability for extended periods.[1][7]
Q5: Can I store this compound that has been withdrawn from an ampule into a syringe or vial?
A5: Yes, a study has shown that undiluted this compound hydrochloride (1mg/5mL) transferred to polypropylene (B1209903) syringes and glass vials and stored at a pH of 3.8 remained stable for up to 9 days, with more than 90% of the initial concentration remaining.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution has turned pink or brown. | Oxidation of the catechol group. This can be caused by exposure to light, alkaline pH, or oxygen. | Discard the solution. Prepare fresh solution using deoxygenated solvent if possible. Ensure the pH of the solution is within the optimal range (3.0-4.5). Always protect the solution from light. |
| Loss of drug potency in experiments. | Degradation of this compound due to improper storage or handling. | Review your storage procedures. Ensure solutions are stored at the correct temperature and protected from light. Check the pH of your stock solutions. Use a validated stability-indicating method (like HPLC) to confirm the concentration of your working solutions. |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to ongoing degradation. | Prepare fresh this compound solutions for each experiment or use solutions with proven short-term stability. Validate the stability of your specific formulation under your experimental conditions. |
| Precipitate formation in the solution. | Potential incompatibility with other components in the formulation or significant degradation leading to insoluble products. | Visually inspect the solution before use. If a precipitate is observed, do not use it. Ensure all components in your formulation are compatible with this compound. |
Data Presentation
Table 1: Stability of this compound Hydrochloride (4 µg/mL) in 0.9% Sodium Chloride Injection
The following table summarizes the stability of this compound hydrochloride diluted to 4 µg/mL in 0.9% Sodium Chloride and stored in polyvinyl chloride (PVC) bags protected from light.
| Storage Condition | Time Point | Mean Concentration Remaining (%) ± SD |
| Refrigerated (3°C–5°C) | Day 2 | 99.5 ± 0.5 |
| Day 14 | 98.8 ± 0.8 | |
| Day 30 | 98.3 ± 0.5 | |
| Day 45 | 97.5 ± 1.0 | |
| Day 60 | 97.0 ± 0.7 | |
| Day 90 | 96.5 ± 0.5 | |
| Room Temperature (23°C–25°C) | Day 2 | 99.3 ± 0.6 |
| Day 14 | 98.5 ± 0.5 | |
| Day 30 | 98.8 ± 0.3 | |
| Day 45 | 102.0 ± 0.8 | |
| Day 60 | 109.0 ± 0.5 | |
| Day 90 | 100.3 ± 0.3 |
Data adapted from a study where samples were considered stable if there was <10% degradation of the initial concentration.[1][7]
Experimental Protocols
Protocol: Stability-Indicating HPLC-MS/MS Method for this compound Hydrochloride
This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method suitable for assessing the stability of this compound hydrochloride.[7]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax extended-C18, 50 × 4.6 mm, 5 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM Ammonium Acetate and 0.1% Formic Acid in Water.
-
Mobile Phase B: 50:50 Acetonitrile:Methanol.
-
Flow Rate: 0.4 mL/minute.
-
Gradient Program:
-
0-1.0 min: 95% A
-
1.0-3.0 min: Ramp to 95% B
-
3.0-7.0 min: Hold at 95% B
-
7.0-13.0 min: Ramp back to 95% A
-
13.0-15.0 min: Hold at 95% A
-
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MRM 1: 212.15 → 193.91 m/z (Collision Energy = 17 V, Collision Cell Exit Potential = 14 V)
-
MRM 2: 212.15 → 151.93 m/z (Collision Energy = 25 V, Collision Cell Exit Potential = 10 V)
-
3. Sample Preparation:
-
Dilute this compound hydrochloride samples to a concentration within the calibration range (e.g., 0-100 µg/mL) using 0.9% Sodium Chloride injection or an appropriate diluent.
-
Filter samples through a 0.22 µm syringe filter before injection if necessary.
4. Calibration:
-
Prepare a series of at least 5 calibration standards of this compound hydrochloride of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
The coefficient of determination (r²) for the standard curve should be greater than 0.99.
5. Stability Assessment:
-
Analyze the this compound samples at specified time points.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point. Samples are typically considered stable if the remaining concentration is greater than 90% of the initial concentration.
Visualizations
Caption: this compound activates β-adrenergic receptors, initiating a G-protein-coupled signaling cascade.
Caption: The primary degradation pathway of this compound involves oxidation of the catechol ring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. [The effect of visible light on the stability of this compound, epinephrine and levarterenol solutions in various containers. 86. Problems in the use of plastic containers for liquid preparations. 21. The stability of drugs and preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent off-target effects of Isoprenaline
Welcome to the technical support center for Isoprenaline. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing and troubleshooting the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Isoproterenol) is a synthetic catecholamine and a potent, non-selective agonist for beta-adrenergic receptors (β-ARs).[1][2] Its primary mechanism of action involves binding to and activating both β1- and β2-adrenergic receptors with high affinity.[1] This activation stimulates the Gs alpha subunit (Gαs) of the associated G-protein. The activated Gαs, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3][4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response.[2][6][7]
Q2: What are the main on-target vs. off-target effects of this compound?
The distinction between "on-target" and "off-target" for this compound depends entirely on the experimental goal. Due to its non-selective nature, activating one β-AR subtype while the other is considered "off-target" is a primary challenge.
-
β1-Adrenergic Effects (Often the target in cardiac studies): Activation of β1-ARs, predominantly found in the heart, leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[7][8][9]
-
β2-Adrenergic Effects (Often the target in pulmonary or smooth muscle studies): Activation of β2-ARs induces smooth muscle relaxation, leading to bronchodilation in the airways and vasodilation in blood vessels supplying skeletal muscle.[9][10][11]
-
Potential Off-Target Effects at High Concentrations: At micromolar concentrations, this compound may exhibit activity at α-adrenergic receptors, which can lead to confounding effects like vasoconstriction.[12]
Q3: Why is it critical to control for this compound's off-target effects in research?
Controlling for off-target effects is essential for data integrity and accurate interpretation. If the experimental goal is to study cardiac hypertrophy (a β1-mediated effect), concurrent β2-mediated vasodilation can alter systemic blood pressure, indirectly influencing the cardiac measurements.[1] Similarly, studying bronchodilation (a β2 effect) can be confounded by β1-mediated cardiac stimulation. Uncontrolled off-target effects can lead to misinterpretation of results, attributing a biological response to the wrong receptor subtype.
Q4: What are the primary strategies to prevent or minimize this compound's off-target effects?
There are three main strategies to enhance the specificity of your experiment:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest possible concentration that elicits the desired on-target effect. This minimizes the risk of engaging lower-affinity off-target receptors.
-
Employ Selective Antagonists: This is the most common and effective strategy. By co-administering a highly selective antagonist for the "off-target" receptor subtype, you can pharmacologically isolate the receptor of interest.
-
Substitute with a Selective Agonist: If the experimental design allows, replace non-selective this compound with a selective agonist for the receptor subtype you are studying. This is the most direct way to avoid off-target activation.[9]
Troubleshooting Guide
Issue 1: My dose-response curve is biphasic or does not fit a standard sigmoidal model.
-
Possible Cause: You may be observing mixed effects from the activation of multiple receptor subtypes (e.g., β1 and β2) that have different downstream consequences or potencies in your system. At higher concentrations, you might also be engaging α-adrenergic receptors.[12]
-
Solution:
-
Pharmacological Isolation: Repeat the experiment in the presence of a selective antagonist for the presumed off-target receptor. For example, add a fixed concentration of Atenolol (selective β1 antagonist) to see if this abolishes one component of the curve, isolating the β2 response.
-
Confirm Receptor Expression: Verify the expression levels of β1-AR, β2-AR, and α-ARs in your cell line or tissue model. Unexpected expression of an off-target receptor could explain the complex response.
-
Use a Selective Agonist: Replace this compound with a selective agonist (e.g., Dobutamine for β1) and check if you obtain a clear, monophasic sigmoidal curve.
-
Issue 2: I am observing an unexpected or paradoxical physiological response (e.g., bradycardia with a drug known to cause tachycardia).
-
Possible Cause: High doses of this compound can cause significant vasodilation (β2 effect), leading to a drop in blood pressure. This can trigger a baroreceptor reflex (Bezold-Jarisch reflex), a physiological feedback loop that causes a "paradoxical" slowing of the heart rate to compensate.[18]
-
Solution:
-
Lower the Dose: Reduce the concentration of this compound to a range that does not cause drastic hemodynamic changes.
-
Block the β2 Receptor: Co-administer a selective β2 antagonist (e.g., ICI 118,551) to prevent the profound vasodilation that initiates the reflex.
-
Monitor Multiple Parameters: Simultaneously measure heart rate and blood pressure to determine if a reflex response is occurring.
-
Issue 3: I am seeing a response in my control cells/tissue, which should not express the target receptor.
-
Possible Cause: Your control system may have a low or previously uncharacterized expression of other beta-adrenergic receptor subtypes. For instance, a cell line thought to be only β1-positive might have a low level of functional β2 receptors.
-
Solution:
-
Re-characterize Controls: Perform qPCR or Western blotting to confirm the adrenergic receptor expression profile of your control cells or tissue.
-
Perform Antagonist Challenge: Treat the control cells with this compound in the presence of specific β1 (Atenolol) and β2 (ICI 118,551) antagonists. If the response is blocked by one of the antagonists, it confirms the presence of that off-target receptor.
-
Use Radioligand Binding: A competitive binding assay can definitively determine the presence and density of different receptor subtypes in your control preparations.[19]
-
Data Presentation: Receptor Selectivity
The following table summarizes the binding affinities (Ki, in nM) of this compound and other relevant compounds at human β1 and β2 adrenergic receptors. Lower Ki values indicate higher binding affinity. This data is critical for selecting the appropriate tool compounds to ensure experimental specificity.
| Compound | Type | β1 Ki (nM) | β2 Ki (nM) | Selectivity |
| This compound | Non-selective Agonist | 16 | 25 | None |
| Dobutamine | Selective β1 Agonist | 110 | 1800 | ~16-fold for β1 |
| Salbutamol | Selective β2 Agonist | 1800 | 130 | ~14-fold for β2 |
| Atenolol | Selective β1 Antagonist | 370 | 7100 | ~19-fold for β1 |
| ICI 118,551 | Selective β2 Antagonist | 110 | 0.4 | ~275-fold for β2 |
Note: Ki values are compiled from various sources and can vary based on experimental conditions (e.g., cell type, radioligand used, temperature). The values presented here are representative for comparative purposes.
Experimental Protocols
Protocol 1: Assessing Off-Target Effects with a cAMP Functional Assay
This protocol allows you to functionally measure the activation of Gs-coupled receptors like β-ARs by quantifying cAMP production.
Objective: To determine if an observed response to this compound is mediated by β1-ARs, β2-ARs, or both.
Methodology:
-
Cell Preparation: Plate cells expressing the receptor(s) of interest (e.g., HEK293 cells transfected with β1-AR or β2-AR, or primary cardiomyocytes) in a 96-well plate and grow to ~90% confluency.[20]
-
Pre-incubation: Aspirate the growth medium and wash the cells with a stimulation buffer (e.g., HBSS). Add 90 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. The PDE inhibitor prevents the degradation of cAMP and enhances the signal. Incubate for 30 minutes at 37°C.
-
Antagonist Addition (for blocking groups): For wells designated for off-target blocking, add 5 µL of a 20x concentrated selective antagonist (e.g., Atenolol for β1 block, ICI 118,551 for β2 block) to achieve a final concentration of ~100x their Ki value. Incubate for another 20 minutes. Add 5 µL of buffer to the non-blocked wells.
-
Agonist Stimulation: Add 5 µL of 20x concentrated this compound at various concentrations (e.g., final concentrations ranging from 1 pM to 10 µM) to the appropriate wells.[21] Incubate for 30 minutes at 37°C. Include a "no-agonist" control and a positive control like Forskolin (a direct adenylyl cyclase activator).[20]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays like cAMP-Glo™).[22][23] Follow the manufacturer's instructions for the chosen kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. A rightward shift in the dose-response curve in the presence of a selective antagonist indicates that the response was mediated, at least in part, by the blocked receptor. The absence of a response in a cell line after blocking a specific receptor confirms its role.
Protocol 2: Confirming Receptor Subtype Presence with a Radioligand Binding Assay
This protocol uses a radiolabeled ligand to quantify receptor density (Bmax) and affinity (Kd), confirming the physical presence of receptor subtypes.
Objective: To determine the relative expression of β1-AR and β2-AR in a cell or tissue preparation.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and perform differential centrifugation to isolate the cell membrane fraction, which contains the receptors.[24][25] Resuspend the final membrane pellet in an assay binding buffer.
-
Assay Setup (Competition Binding): Prepare a 96-well plate. To each well, add:
-
Membrane preparation (e.g., 20-50 µg protein).[19]
-
A fixed concentration of a non-selective radioligand (e.g., ³H-Dihydroalprenolol, ³H-DHA) near its Kd value.
-
Increasing concentrations of a selective, non-radiolabeled competitor (e.g., Atenolol for β1 or ICI 118,551 for β2).
-
-
Incubation: Incubate the plate for 60-180 minutes at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.[26]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[24][27] The membranes and bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the log concentration of the competitor. The resulting sigmoidal curve can be analyzed using non-linear regression to determine the IC50 value of the competitor. A biphasic curve indicates the presence of two distinct receptor populations (β1 and β2) with different affinities for the competitor. This analysis can reveal the relative proportions of each receptor subtype in your sample.[19]
Visualizations
Caption: this compound's non-selective signaling pathway.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logic for pharmacologically isolating receptor subtypes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beta1-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 10. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 12. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selectivity of beta-adrenoceptor antagonists on this compound-induced changes in heart rate, blood pressure, soleus muscle contractility and airways function in anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. youtube.com [youtube.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 21. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 22. cAMP accumulation assay [bio-protocol.org]
- 23. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Refining Isoprenaline Delivery in Ex Vivo Organ Baths
Welcome to the technical support center for the use of Isoprenaline in ex vivo organ bath experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the successful and reproducible application of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in organ bath experiments?
This compound, also known as isoproterenol, is a non-selective β-adrenergic receptor agonist.[1][2] In ex vivo organ bath studies, it is used to induce relaxation in smooth muscle preparations (e.g., trachea, uterus, intestine) or to increase the rate and force of contraction in cardiac muscle tissues.[3][4][5] Its effects are mediated through the activation of both β1 and β2 adrenergic receptors, which triggers a downstream signaling cascade involving G-proteins and cyclic AMP (cAMP).[3][4][6]
Q2: How should I prepare and store this compound solutions for my experiments?
This compound solutions are susceptible to degradation, particularly through oxidation.[7] It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be dissolved in distilled water or a suitable buffer and protected from light.[8][9] For working solutions, dilution in physiological salt solutions like Krebs-Henseleit or Locke-Ringer solution is common.[8] Some studies suggest that the stability of this compound is pH-dependent, with degradation increasing at a pH above 6.[10] Catecholamine solutions can be stabilized with antioxidants like ascorbic acid or sodium bisulfite.[7] For longer-term storage, compounded solutions in PVC bags protected from light have been shown to be stable for extended periods under refrigeration.[9] Always check for any discoloration (e.g., a pink or brown hue) which indicates degradation.[11]
Q3: What is tachyphylaxis and how can I avoid it with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. With this compound, this can manifest as a diminished relaxation or contractile response with successive doses.[12][13] This is often due to the desensitization of β-adrenergic receptors.[14] To minimize tachyphylaxis, it is crucial to allow for adequate washout periods between cumulative dose-response curves.[8] The duration of this washout can vary depending on the tissue and experimental conditions. Some studies have investigated the use of agents like theophylline (B1681296) to influence this process, though with mixed results.[12]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Inconsistent or no response to this compound | Degraded this compound solution: Oxidation can occur due to exposure to light, air, or inappropriate pH.[7][10] | - Prepare fresh solutions for each experiment.- Store stock solutions protected from light and at the appropriate temperature.- Use an antioxidant like ascorbic acid in your stock solution.- Check the pH of your physiological salt solution. |
| Tissue desensitization (Tachyphylaxis): Repeated exposure to this compound can lead to reduced receptor sensitivity.[12][13] | - Increase the duration of washout periods between dose-response curves.- Consider a non-cumulative dosing protocol if tachyphylaxis is severe.- Ensure the initial equilibration period for the tissue is sufficient. | |
| Incorrect drug concentration: Errors in calculation or dilution. | - Double-check all calculations for stock and working solution concentrations.- Calibrate pipettes and other volumetric equipment regularly. | |
| Damaged tissue preparation: Over-handling or improper dissection can damage receptors. | - Handle tissues gently during dissection and mounting.- Ensure the physiological salt solution is continuously aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain tissue viability.[15] | |
| Variability between tissue preparations | Biological variability: Inherent differences between animals or even different sections of the same tissue. | - Use a sufficient number of animals/tissue preparations to account for biological variation.- Standardize the dissection and mounting procedure as much as possible.[5] |
| Inconsistent experimental conditions: Fluctuations in temperature, pH, or oxygenation of the organ bath.[15] | - Ensure the organ bath temperature is stable and appropriate for the tissue.- Continuously bubble the physiological salt solution with carbogen to maintain pH and oxygenation.- Regularly check and calibrate the organ bath equipment. | |
| Unexpected Contraction to a Relaxation Agent | High concentrations of agonist: In some tissues, very high concentrations of a relaxing agent can cause a paradoxical contraction. | - Review the literature for typical concentration ranges for your specific tissue.- Perform a full dose-response curve to identify the optimal concentration range. |
| Receptor subtype effects: this compound acts on both β1 and β2 receptors, which can have different downstream effects in different tissues.[14] | - Consider using selective β1 or β2 agonists/antagonists to dissect the specific receptor-mediated effects. |
Experimental Protocols
General Protocol for Cumulative Dose-Response to this compound in Smooth Muscle
This protocol provides a general framework. Specific parameters such as buffer composition, temperature, and equilibration times should be optimized for the specific tissue being studied.
-
Tissue Preparation:
-
Isolate the desired smooth muscle tissue (e.g., tracheal ring, aortic strip, uterine strip) and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
Mount the tissue in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).[15]
-
-
Equilibration and Pre-contraction:
-
Allow the tissue to equilibrate under a resting tension (e.g., 1-2 grams, tissue-dependent) for at least 60-90 minutes. Wash the tissue with fresh buffer every 15-20 minutes.
-
Induce a submaximal contraction using an appropriate contractile agent (e.g., histamine, carbachol, phenylephrine) to establish a stable contractile tone.[8]
-
-
Cumulative Dose-Response Curve:
-
Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-induced contraction.
-
-
Washout:
-
After the highest concentration of this compound has been added, wash the tissue repeatedly with fresh, pre-warmed physiological salt solution to remove all drugs.
-
Allow the tissue to return to its baseline resting tension. A washout period of at least 45-60 minutes is recommended before initiating another dose-response curve to minimize tachyphylaxis.[8]
-
Quantitative Data Summary
The following table summarizes representative EC₅₀ values for this compound-induced responses in various tissues from the literature. Note that these values can vary depending on the specific experimental conditions.
| Tissue | Species | Response Measured | EC₅₀ (nM) | Reference |
| Frog Ventricular Myocytes | Frog | Increase in ICa | 20.0 | [16] |
| Guinea Pig Colonic Longitudinal Smooth Muscle | Guinea Pig | Relaxation | ~30 - 100 | [8] |
| Rat Bladder | Rat | Decrease in Voiding Pressure | ~100 - 1000 | [17] |
EC₅₀ is the concentration of a drug that gives half-maximal response.
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound binds to β-adrenergic receptors, which are G-protein coupled receptors. This binding activates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit the final physiological response, such as smooth muscle relaxation or increased cardiac muscle contraction.[3][4][6]
Caption: this compound signaling cascade via β-adrenergic receptors.
Experimental Workflow for this compound Dose-Response
The following diagram illustrates a typical workflow for conducting a cumulative dose-response experiment with this compound in an ex vivo organ bath.
Caption: Workflow for an this compound dose-response experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological identification of β-adrenoceptor subtypes mediating this compound-induced relaxation of guinea pig colonic longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. This compound Hydrochloride Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 12. In vitro tachyphylaxis to this compound in guinea-pig trachea: influence of theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beta-Adrenergic tachyphylaxis in the rat and its reversal and prevention by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Isoprenaline experiment variability and how to reduce it
Welcome to the technical support center for isoprenaline-related experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address and mitigate variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as isoproterenol) is a non-selective β-adrenergic receptor agonist.[1] It structurally resembles epinephrine (B1671497) and acts almost exclusively on beta-adrenergic receptors (β1, β2, and β3).[2] Its primary mechanism involves binding to these Gs protein-coupled receptors (GPCRs), which activates the enzyme adenylyl cyclase.[3][4] This enzyme then catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to elicit various downstream cellular responses.[3]
Q2: How should I prepare and store this compound solutions to ensure stability?
A2: this compound solutions are susceptible to degradation, particularly from oxidation when exposed to air and light, which is often indicated by a color change to pink or brown.[5][6] For maximum stability and reproducibility, follow these storage guidelines:
-
Powder: Store powdered this compound hydrochloride at -20°C.[5]
-
Stock Solutions: Prepare concentrated stock solutions in water or ethanol, aliquot them into small volumes, and store them at -20°C.[5] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: It is not recommended to store aqueous working solutions for more than a day unless specific stability-indicating studies have been performed.[7] For longer-term stability of diluted solutions (e.g., 4 µg/mL), dilution in 0.9% sodium chloride in ultraviolet light-blocking bags has been shown to be stable for up to 90 days under refrigeration or at room temperature.[8]
Q3: Why is my cell line showing a decreasing response to this compound over time?
A3: A decreasing response to this compound with ongoing experiments is often due to an increasing cell passage number. Continuous subculturing can lead to significant alterations in cellular characteristics, including morphology, growth rates, and protein expression.[9] For GPCR-focused experiments, this can manifest as a diminished response to stimuli. It is crucial to establish a consistent "passage number window" for your experiments to ensure reproducible results.
Q4: What is receptor desensitization and how can I avoid it?
A4: Receptor desensitization is a process where prolonged or repeated exposure to an agonist, like this compound, leads to the receptor uncoupling from its intracellular signaling pathway.[7] This process is mediated by GPCR kinases (GRKs) and the subsequent binding of β-arrestin, which can lead to receptor internalization and a reduced cellular response.[10][11] To minimize this effect, use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve a robust signal.[4][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Dose-Response Curve or No Biological Response
Q: My dose-response curves for this compound are highly variable between experiments, or I'm failing to see a response. What are the possible causes and solutions?
A: This is a common issue that can stem from multiple sources related to the compound, the cells, or the assay protocol.
| Possible Cause | Recommended Solution |
| This compound Degradation | Aqueous solutions of this compound can degrade when exposed to air and light.[5] Always prepare fresh working solutions from a properly stored, frozen aliquot for each experiment. Do not use solutions that have turned pink or brown.[5] |
| Incorrect Concentration | Double-check all calculations for serial dilutions. Perform a wide concentration-response curve to ensure you are testing within the active range of the compound for your specific cell system. |
| High Cell Passage Number | Cells at high passage numbers can exhibit altered responses to stimuli.[9] Establish a consistent cell passage range for all experiments and regularly thaw a new, low-passage vial of cells from a validated cell bank. |
| Poor Cell Health / Viability | Only use cells that are healthy and in the exponential growth phase.[12] Ensure cell viability is high (>90%) before starting the experiment. |
| Variable Cell Density | Inconsistent cell numbers per well will lead to variable results.[7] Optimize and strictly control the cell seeding density to ensure a consistent number of receptors per well.[4] |
| Sub-optimal Incubation Time | The signal may not have reached its peak or may have already declined due to desensitization. Perform a time-course experiment to determine the optimal stimulation time for your specific assay.[4][13] |
Troubleshooting Workflow: Inconsistent Dose-Response
References
- 1. This compound | Safer Care Victoria [safercare.vic.gov.au]
- 2. isrctn.com [isrctn.com]
- 3. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. (-)-Isoproterenol 5984-95-2 [sigmaaldrich.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. benchchem.com [benchchem.com]
- 8. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. revvity.com [revvity.com]
- 13. montanamolecular.com [montanamolecular.com]
Technical Support Center: Managing Isoprenaline Tachyphylaxis in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with isoprenaline tachyphylaxis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound tachyphylaxis?
A1: this compound tachyphylaxis, also known as desensitization, is the rapid decrease in the response of a cell or tissue to the beta-adrenergic agonist this compound after repeated or prolonged exposure. This phenomenon is a crucial consideration in experimental design, as it can significantly impact the reproducibility and interpretation of results. The primary mechanisms involve the uncoupling of the β-adrenergic receptor from its signaling pathway, followed by a reduction in the number of receptors on the cell surface (downregulation).[1]
Q2: What are the main molecular mechanisms responsible for this compound tachyphylaxis?
A2: The desensitization process is primarily mediated by two key phosphorylation events:
-
Homologous Desensitization: This is agonist-specific and occurs when G protein-coupled receptor kinases (GRKs) phosphorylate the agonist-occupied β-adrenergic receptor.[2] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[3] The binding of β-arrestin sterically hinders the receptor's interaction with G proteins, effectively uncoupling it from downstream signaling cascades like adenylyl cyclase activation.[2] β-arrestin also acts as a scaffold protein, initiating receptor internalization.[3]
-
Heterologous Desensitization: This is a more general form of desensitization where second messenger-dependent kinases, such as Protein Kinase A (PKA), are activated by increased cyclic AMP (cAMP) levels. PKA can then phosphorylate the β-adrenergic receptor (and other receptors), leading to impaired G protein coupling.[1]
Q3: How quickly does this compound tachyphylaxis develop in experimental models?
A3: The onset of tachyphylaxis is model-dependent and can be quite rapid. In cell-free systems using purified erythrocyte membranes, desensitization can occur with a half-time of about 10 minutes.[4] In studies with human embryonic kidney (HEK-293) cells, significant receptor desensitization is observed after just 5 minutes of exposure to epinephrine (B1671497).[5] For in vitro tissue models, such as guinea pig trachea, a 20-minute incubation with this compound is sufficient to induce tachyphylaxis. In vivo models with continuous this compound infusion in rats show reproducible tachyphylaxis.[6]
Q4: Can this compound tachyphylaxis be reversed or prevented?
A4: Yes, in some experimental settings, tachyphylaxis can be reversed or prevented. The desensitization is often reversible with time after removal of the agonist.[7] Some studies have shown that agents like ketotifen (B1218977) and dexamethasone (B1670325) can reverse or prevent this compound-induced tachyphylaxis in rats.[6] Hydrocortisone has been observed to accelerate the recovery from desensitization in human bronchial smooth muscle.[7]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in this compound response between experiments. | 1. Inconsistent pre-incubation/equilibration times: Minor variations can affect the baseline receptor state. 2. Development of unintended tachyphylaxis: Even short exposures to low concentrations of this compound during preparation can initiate desensitization. 3. Cell culture conditions: Passage number, cell density, and serum starvation can alter receptor expression and signaling components. | 1. Strictly adhere to standardized pre-incubation and equilibration protocols. 2. Avoid any pre-exposure to this compound or other β-agonists before the intended stimulation. Use fresh solutions for each experiment. 3. Maintain consistent cell culture practices. Monitor cell passage number and ensure consistent cell density at the time of the experiment. |
| Complete loss of response to this compound. | 1. Prolonged or high-concentration this compound exposure: This can lead to profound receptor downregulation. 2. Incorrect this compound concentration: Errors in dilution or degradation of the this compound stock solution. 3. Issues with downstream signaling components: Problems with adenylyl cyclase, PKA, or other pathway components. | 1. Review your protocol. Consider reducing the concentration or duration of this compound exposure. Perform a time-course and dose-response experiment to determine the optimal conditions for your model. 2. Prepare fresh this compound solutions and verify the concentration. Store stock solutions appropriately, protected from light.[8] 3. Use a direct activator of adenylyl cyclase, like forskolin (B1673556), to confirm the integrity of the downstream cAMP pathway. |
| Unexpected or paradoxical effects of this compound (e.g., bradycardia). | 1. Hypervagotonia in in vivo models: this compound can sometimes induce a paradoxical bradycardia, which may be a sign of hypervagotonia.[9] 2. Underlying conduction disturbances: In some models, this compound can unmask organic atrioventricular (AV) conduction disturbances.[9] | 1. This is a known, though rare, phenomenon. Document the observation and consider it in the context of your experimental model and objectives.[9] 2. If studying cardiac electrophysiology, be aware that this compound can reveal underlying pathologies. |
| Difficulty in measuring receptor internalization. | 1. Inadequate labeling of receptors: The fluorescent tag or antibody may be sterically hindered or not specific enough. 2. Suboptimal imaging parameters: Incorrect microscope settings, laser power, or exposure times. 3. Cell permeabilization issues: For intracellular receptor detection, incomplete permeabilization can prevent antibody access. | 1. Ensure your tagged receptor is properly expressed and localized to the plasma membrane in the basal state. Validate antibodies for specificity. 2. Optimize imaging parameters for your specific cell type and fluorescent probe. 3. Test different permeabilization agents (e.g., Triton X-100, saponin) and concentrations to find the optimal condition for your cells and antibodies.[10] |
| Low signal in β-arrestin recruitment BRET assay. | 1. Suboptimal donor-acceptor fusion constructs: The fusion of luciferase and the fluorescent protein to the receptor and β-arrestin can affect their function. 2. Low expression levels of constructs: Insufficient expression of the tagged proteins will result in a weak signal. 3. Inefficient GRK-mediated phosphorylation: β-arrestin recruitment is dependent on receptor phosphorylation by GRKs. | 1. Validate that the fusion proteins are functional and expressed at the correct cellular locations. 2. Optimize transfection conditions to ensure adequate expression of both donor and acceptor constructs.[11] 3. Consider co-expressing GRKs to enhance the agonist-dependent phosphorylation of the receptor and subsequent β-arrestin recruitment.[12] |
Data Presentation: Quantitative Effects of this compound Tachyphylaxis
The following tables summarize quantitative data from various experimental models of this compound tachyphylaxis.
Table 1: this compound-Induced Receptor Downregulation in HEK-293 Cells
| Receptor Isoform | This compound Concentration | Exposure Time | Receptor Downregulation (% of control) | Reference |
| β2-AR-RE (Arg16) | 1 µM | 24 h | ~40% | [13] |
| β2-AR-GE (Gly16) | 1 µM | 24 h | ~25% | [13] |
| β2-AR-RQ (Arg16, Gln27) | 1 µM | 24 h | ~45% | [13] |
| β2-AR-GQ (Gly16, Gln27) | 1 µM | 24 h | ~20% | [13] |
Table 2: Functional Desensitization in Response to this compound
| Experimental Model | This compound Treatment | Functional Outcome | Magnitude of Change | Reference |
| PKA(-) mutant βAR in HEK-293 cells | 10 µM epinephrine for 5 min | EC50 for adenylyl cyclase stimulation | 3.5-fold increase | [5] |
| PKA(-) mutant βAR in HEK-293 cells | 10 µM epinephrine for 5 min | Vmax for adenylyl cyclase stimulation | 42% decrease | [5] |
| Isolated guinea-pig trachea | 3 µM this compound for 60 min | Shift in this compound concentration-response curve (pD2) | ~0.2 log units to the right | [14] |
| Rat jugular vein (in vivo infusion) | 400 µg/kg/h for 4 days | Response to this compound | ~3-fold decrease | [15] |
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis in Isolated Guinea Pig Trachea
Objective: To induce β-adrenoceptor tachyphylaxis in an ex vivo tissue preparation.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution
-
Histamine
-
This compound
-
Organ bath setup with isometric force transducers
Methodology:
-
Prepare frontally opened tracheal rings from a guinea pig.
-
Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension of 1g for at least 60 minutes.
-
Contract the tracheal rings with 10 µM histamine.
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve for this compound to determine the initial relaxant effect.
-
Wash the tissues extensively to remove all drugs.
-
To induce tachyphylaxis, incubate the tracheal rings with 3 µM this compound for 60 minutes.[14]
-
After the incubation period, wash the tissues again.
-
Re-contract the tissues with 10 µM histamine.
-
Perform a second cumulative concentration-response curve for this compound.
-
Tachyphylaxis is quantified by the rightward shift in the concentration-response curve (increase in EC50 or decrease in pD2).[14]
Protocol 2: β-Arrestin Recruitment Assay using BRET in HEK-293 Cells
Objective: To measure the recruitment of β-arrestin to the β-adrenergic receptor following this compound stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK-293 cells
-
Cell culture medium and reagents
-
Plasmids encoding β-adrenergic receptor fused to a BRET donor (e.g., Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus).[11]
-
Transfection reagent
-
White, 96-well microplates
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
This compound
-
BRET-compatible plate reader
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in appropriate medium.
-
Co-transfect the cells with the donor-fused receptor and acceptor-fused β-arrestin plasmids using a suitable transfection reagent. The ratio of plasmids may need to be optimized.[11] Optionally, co-transfect with a GRK plasmid to enhance the signal.[12]
-
Plate the transfected cells into white, 96-well microplates and culture for 24-48 hours.
-
-
BRET Assay:
-
On the day of the assay, replace the culture medium with a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.9 mM CaCl2).
-
Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM and incubate for 5-10 minutes at 37°C.
-
Take a baseline BRET reading using a plate reader capable of sequential dual-channel luminescence detection (e.g., filters for Rluc8 emission ~480 nm and Venus emission ~530 nm).
-
Add varying concentrations of this compound to the wells.
-
Immediately begin kinetic BRET readings for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.
-
Plot the net BRET signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 3: β-Adrenergic Receptor Internalization Assay by Confocal Microscopy
Objective: To visualize and quantify the internalization of β-adrenergic receptors upon this compound stimulation.
Materials:
-
HEK-293 or other suitable cells expressing a tagged β-adrenergic receptor (e.g., HA- or FLAG-tagged, or fused to a fluorescent protein like GFP).
-
Glass-bottom culture dishes or chamber slides.
-
This compound.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.2% Triton X-100).
-
Blocking buffer (e.g., PBS with 10% goat serum).
-
Primary antibody against the receptor tag (if not fluorescently tagged).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Confocal microscope.
Methodology:
-
Cell Seeding:
-
Seed the cells expressing the tagged receptor onto glass-bottom dishes or chamber slides and allow them to adhere and grow.
-
-
Agonist Stimulation:
-
Treat the cells with a known concentration of this compound (e.g., 5 µM) for various time points (e.g., 0, 5, 10, 30 minutes) at 37°C.[16] Untreated cells serve as the control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[16]
-
-
Immunostaining (if required):
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Wash with PBS and add a nuclear stain like DAPI.
-
Mount the slides and visualize the cells using a confocal microscope.
-
-
Analysis:
-
In untreated cells, the receptor staining should be predominantly at the plasma membrane.
-
Upon this compound stimulation, internalized receptors will appear as punctate structures within the cytoplasm.[16]
-
Quantify internalization by measuring the fluorescence intensity inside the cell versus at the cell membrane using image analysis software.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced β-adrenergic receptor tachyphylaxis.
Caption: General experimental workflow for studying this compound tachyphylaxis.
Caption: A logical troubleshooting workflow for absent this compound response.
References
- 1. [Mechanisms of desensitization of beta-adrenergic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization of beta-adrenergic receptors by beta-adrenergic agonists in a cell-free system: resensitization by guanosine 5'-(beta, gamma-imino)triphosphate and other purine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of the sites mediating desensitization of the beta(2)-adrenergic receptor by the GRK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta-Adrenergic tachyphylaxis in the rat and its reversal and prevention by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pch.health.wa.gov.au [pch.health.wa.gov.au]
- 9. droracle.ai [droracle.ai]
- 10. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro tachyphylaxis to this compound in guinea-pig trachea: influence of theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective down regulation of vascular beta 1 adrenergic receptors after prolonged isoproterenol infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
Technical Support Center: Improving Reproducibility of Isoprenaline-Induced Hypertrophy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of isoprenaline-induced cardiac hypertrophy experiments.
Frequently Asked Questions (FAQs)
1. What is this compound-induced cardiac hypertrophy and why is it used as a model?
This compound (isoproterenol) is a non-selective β-adrenergic receptor agonist that is widely used to induce cardiac hypertrophy in animal models.[1][2] This model mimics the sustained adrenergic stimulation that is a key feature in the pathogenesis of maladaptive cardiac hypertrophy and heart failure in humans.[2][3] It is a critical tool for studying the underlying molecular mechanisms of heart disease and for the preclinical evaluation of potential therapeutics.[1]
2. What are the key signaling pathways activated in this compound-induced hypertrophy?
This compound activates β-adrenergic receptors, leading to the stimulation of multiple intracellular signaling pathways that drive hypertrophic growth. The primary pathways include:
-
cAMP/PKA Pathway: Activation of β-adrenergic receptors increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to the expression of pro-hypertrophic genes.[4][5]
-
PI3K/Akt Pathway: This pathway is another critical mediator of this compound-induced hypertrophy. Its activation promotes protein synthesis and cell growth.[2][4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades, including ERK, JNK, and p38, are also activated in response to this compound and contribute to the hypertrophic response.[4][6]
-
Calcineurin-NFAT Pathway: Increased intracellular calcium levels, a consequence of β-adrenergic stimulation, can activate the calcium-dependent phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor NFAT, allowing it to translocate to the nucleus and activate hypertrophic gene expression.[7]
3. What are the typical methods for administering this compound?
There are two primary methods for administering this compound to induce cardiac hypertrophy in rodents:
-
Subcutaneous (SQ) Injections: Daily subcutaneous injections of this compound are a common method.[2][8] This approach leads to intermittent β-adrenergic stimulation.[8]
-
Subcutaneous Osmotic Minipumps (SMP): For continuous and sustained stimulation, osmotic minipumps can be surgically implanted subcutaneously.[4][8][9] This method provides a more chronic model of β-adrenergic overstimulation.[8]
The choice of administration method can influence the development and characteristics of the hypertrophic phenotype.[8][10]
Troubleshooting Guide
Issue 1: High variability in the hypertrophic response between animals.
-
Question: We are observing significant differences in the degree of cardiac hypertrophy (e.g., heart weight to body weight ratio) among mice in the same treatment group. What could be the cause?
-
Answer: Variability in this compound-induced hypertrophy is a common challenge.[8][10] Several factors can contribute to this:
-
Dose and Delivery Method: Inconsistent dosing or injection technique can lead to variable drug exposure. The choice between daily injections (intermittent stimulation) and osmotic minipumps (continuous stimulation) can also produce different hypertrophic responses.[8] A recent study highlighted that the method of administration (SQ vs. SMP) can induce differing disease pathways.[10]
-
Animal Strain, Age, and Sex: Different mouse strains exhibit varying susceptibility to this compound-induced cardiac remodeling.[9][11] Age and sex can also influence the hypertrophic response.[9][12] It is crucial to use animals of the same strain, age, and sex within an experiment and to report these details clearly.
-
Animal Handling and Stress: The stress of handling and injections can be a significant source of variability. One report identified the method of mouse restraint for injections as the single greatest source of variability in their model.[13] Consistent and gentle handling procedures are essential.
-
Housing Conditions: Environmental factors such as cage density, temperature, and light-dark cycles should be standardized across all experimental groups.
-
Issue 2: Inconsistent or unexpected changes in cardiac function.
-
Question: Our echocardiography data shows inconsistent changes in parameters like ejection fraction (EF) and fractional shortening (FS) after this compound treatment. Why might this be happening?
-
Answer: this compound's effects on cardiac function can be complex and depend on the dose and duration of treatment.
-
Acute vs. Chronic Effects: Acutely, this compound increases heart rate and contractility.[8] Chronically, prolonged stimulation can lead to cardiac dysfunction.[8] The timing of your functional assessments is critical.
-
Dose-Dependent Effects: The dose of this compound can significantly impact cardiac function. A study comparing different doses and delivery methods found that subcutaneous minipump delivery was associated with a higher risk for sustained disease burden.[10]
-
Anesthesia: The type and depth of anesthesia used during echocardiography can affect cardiac function. It is important to use a consistent anesthesia protocol and monitor physiological parameters like heart rate to ensure comparability between animals.[9]
-
Issue 3: Difficulty in confirming a hypertrophic phenotype at the molecular level.
-
Question: We are not seeing consistent upregulation of hypertrophic markers like ANP and BNP in our this compound-treated group. What could be the reason?
-
Answer: The expression of fetal gene markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is a hallmark of pathological hypertrophy.[4] If you are not observing their upregulation, consider the following:
-
Timing of Tissue Collection: The expression of these markers can be transient. Ensure that you are collecting tissues at an appropriate time point in your experimental protocol.
-
Severity of Hypertrophy: A mild hypertrophic stimulus may not be sufficient to induce a robust increase in these markers. You may need to adjust the dose or duration of this compound treatment.
-
Method of Analysis: Ensure that your RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR) procedures are optimized and that you are using validated primer sets.
-
Delivery Method Differences: One study found that subcutaneous injections led to a greater increase in gene markers for hypertrophy and fibrosis compared to minipump delivery, even though the minipump group had greater increases in heart wall thickness.[8]
-
Data Presentation
Table 1: Effects of this compound on Cardiac Mass and Dimensions
| Parameter | Treatment Group | Dose | Duration | % Change vs. Control | Reference |
| Heart Weight / Body Weight Ratio | This compound (s.c.) | 5 mg/kg/day | 14 days | ~55% increase | [1][2] |
| Heart Weight / Body Weight Ratio | This compound (minipump) | 80 mg/kg/day | 14 days | Significant increase | [1] |
| Left Ventricular Posterior Wall Thickness (Diastole) | This compound (minipump) | 80 mg/kg/day | 14 days | Significant increase | [1] |
| Interventricular Septal Thickness (Diastole) | This compound (minipump) | 80 mg/kg/day | 14 days | Significant increase | [1] |
Table 2: Comparison of this compound Delivery Methods (2-week treatment in C57BL/6J mice)
| Parameter | Subcutaneous (SQ) Injections | Subcutaneous Minipumps (SMP) | Reference |
| Heart Weight Increase | Significant | More pronounced than SQ | [8] |
| Heart Wall Thickness | Less pronounced increase | Significant increase | [8] |
| LV Mass | Increase at 4 mg/kg | Increase at 10 mg/kg | [8] |
| Hypertrophic & Fibrotic Gene Markers (e.g., Nppa, Acta2) | Greater increase | Less pronounced increase | [8] |
| Heart Rate | Dose-dependent decrease | Dose-dependent increase | [8] |
Experimental Protocols
Protocol 1: this compound Administration via Subcutaneous Injections
-
Preparation of this compound Solution: On each day of injection, prepare a fresh solution of this compound in sterile saline. For a 5 mg/kg dose in a 25g mouse, a 0.5 mg/mL solution would require a 0.25 mL injection volume. Protect the solution from light.[1]
-
Animal Handling and Dosing: Weigh each mouse daily to ensure accurate dosing. A control group should receive daily injections of sterile saline.[1]
-
Injection Procedure: Administer the this compound solution subcutaneously in the dorsal region. Vary the injection site slightly each day to avoid local irritation.
-
Treatment Duration: Continue daily injections for 7 to 14 days.[1][2]
-
Monitoring: Monitor the animals daily for any signs of distress.
Protocol 2: this compound Administration via Osmotic Minipumps
-
Pump Preparation: In a sterile environment, calculate the required concentration of this compound based on the pump's flow rate, the desired dose (e.g., 30 mg/kg/day), and the average body weight of the mice.[9] Dissolve the this compound in sterile saline and fill the osmotic minipumps according to the manufacturer's instructions.
-
Surgical Implantation: Anesthetize the mouse. Make a small incision in the skin on the back, create a subcutaneous pocket, and insert the osmotic minipump. Close the incision with sutures or wound clips.
-
Treatment Duration: The minipumps will deliver this compound continuously for the specified duration (e.g., 7, 14, or 21 days).[1][9]
-
Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesics. Monitor the animals daily.
-
Endpoint Analysis: Upon completion of the infusion period, euthanize the mice for assessment of cardiac hypertrophy.
Assessment of Cardiac Hypertrophy
A comprehensive assessment involves multiple approaches:
-
Gravimetric Analysis: At sacrifice, dissect the heart, blot it dry, and weigh it. Measure the final body weight and tibia length. Calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL) to normalize for differences in body size.[1][2]
-
Echocardiography: This non-invasive technique allows for in vivo assessment of cardiac structure and function. Key parameters include left ventricular wall thickness, internal dimensions, and ejection fraction.[1][9]
-
Histology: Section the heart and perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size. Use Masson's trichrome or Picrosirius red staining to assess the degree of cardiac fibrosis.[1]
-
Molecular Analysis: Use RT-qPCR to measure the expression of hypertrophic markers such as ANP, BNP, and β-MHC.[2][4]
Visualizations
Caption: Experimental workflow for this compound-induced cardiac hypertrophy studies.
Caption: Key signaling pathways in this compound-induced cardiac hypertrophy.
References
- 1. benchchem.com [benchchem.com]
- 2. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isosteviol prevents the development of this compound-induced myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 5. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Improving rigor and reproducibility in cardiovascular research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Isoprenaline Experiments
Welcome to the technical support center for Isoprenaline experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and unexpected results encountered when working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and summarized quantitative data to assist in your research.
This compound Signaling Pathway
This compound is a non-selective β-adrenergic receptor agonist. Its primary mechanism of action involves the activation of β-adrenergic receptors, leading to a cascade of intracellular events, most notably the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).
Caption: this compound signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Low or No cAMP Signal
Question: I am not observing the expected increase in cAMP levels after this compound stimulation. What could be the problem?
Answer: A low or absent cAMP signal can be due to several factors, ranging from reagent quality to cellular responsiveness.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | This compound is susceptible to oxidation and degradation, especially in solution.[1] Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| Cell Health and Viability | Poor cell health can lead to a blunted response. Ensure cells are healthy, within a low passage number, and have a viability of >90%.[2] |
| Receptor Desensitization | Prolonged or repeated exposure to this compound can lead to β-adrenergic receptor desensitization and downregulation.[3] Minimize the duration of this compound treatment and allow for sufficient recovery time between stimulations if conducting repeated experiments. |
| Incorrect this compound Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response curve to determine the optimal concentration for your specific cell type. |
| Phosphodiesterase (PDE) Activity | High PDE activity in your cells can rapidly degrade cAMP.[4] Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. |
| Assay Kit Issues | The cAMP assay kit may be expired or improperly stored. Ensure the kit is within its expiration date and has been stored according to the manufacturer's instructions. |
Issue 2: High Background Signal in cAMP Assay
Question: My basal cAMP levels are very high, even in the untreated control wells. What could be causing this?
Answer: High background can mask the stimulatory effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some cell lines, particularly those overexpressing β-adrenergic receptors, may exhibit constitutive activity, leading to a high basal cAMP level. Consider using a cell line with lower receptor expression or using inverse agonists to reduce basal activity. |
| Excessive PDE Inhibitor Concentration | While necessary, too high a concentration of a PDE inhibitor can lead to an accumulation of basal cAMP. Titrate the PDE inhibitor to find the lowest effective concentration. |
| Cell Lysis Issues | Incomplete or improper cell lysis can release components that interfere with the assay. Ensure complete and proper cell lysis according to the assay protocol. |
| Contamination | Bacterial or yeast contamination in cell cultures can produce cAMP. Regularly check your cultures for contamination. |
| Assay Plate Issues | Using the wrong type of microplate (e.g., clear plates for a luminescence assay) can lead to high background. Use the plate type recommended for your specific assay kit (e.g., white plates for luminescence, black plates for fluorescence).[5] |
Issue 3: Inconsistent or Variable PKA Activity Results
Question: I am seeing high variability in my PKA activity measurements between replicates and experiments. What are the possible reasons?
Answer: Variability in PKA assays can stem from several sources, from sample preparation to the assay itself.
| Potential Cause | Troubleshooting Steps |
| Timing of Stimulation and Lysis | PKA activation is a rapid and transient event.[6] The timing of this compound stimulation and subsequent cell lysis is critical. Perform a time-course experiment to determine the optimal stimulation time for your system (typically between 30 seconds and 5 minutes).[6] |
| Sample Preparation | Inconsistent sample handling, such as variations in lysis buffer volume or incubation times, can introduce variability. Ensure consistent and precise sample preparation for all replicates. |
| Phosphatase Activity | Endogenous phosphatases can dephosphorylate PKA substrates, leading to an underestimation of PKA activity. Include phosphatase inhibitors in your lysis buffer.[6] |
| Normalization | Not normalizing for the amount of protein in each sample can lead to significant variability. Normalize PKA activity to the total protein concentration in each lysate. |
| Assay Kit Performance | The PKA activity assay kit may be a source of variability. Ensure the kit is from a reputable supplier and follow the manufacturer's protocol precisely. |
Issue 4: Unexpected Cell Death or Low Viability
Question: I am observing a decrease in cell viability after treating with this compound. Is this expected?
Answer: While this compound is not typically considered cytotoxic at standard experimental concentrations, high concentrations or prolonged exposure can induce cell death in some cell types.
| Potential Cause | Troubleshooting Steps |
| This compound Concentration | High concentrations of this compound can be toxic to some cells. Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time. |
| Cell Type Sensitivity | Different cell types have varying sensitivities to this compound. What is non-toxic for one cell line may be toxic for another. Consult the literature for typical concentration ranges used for your specific cell model. |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent can be toxic to cells. Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control in your experiments. |
| Assay Interference | The components of your cell viability assay may interact with this compound. Run appropriate controls to check for any assay interference. |
| Apoptosis Induction | In some contexts, prolonged β-adrenergic stimulation can induce apoptosis. Consider performing an apoptosis-specific assay (e.g., caspase activity assay) to investigate this possibility. |
Issue 5: Paradoxical Effects (e.g., Bradycardia)
Question: I am observing a decrease in heart rate (bradycardia) after this compound administration in my animal model, which is the opposite of the expected tachycardia. Why is this happening?
Answer: Paradoxical bradycardia with this compound, although rare, has been reported.[7] The underlying mechanisms can be complex.
| Potential Cause | Troubleshooting Steps |
| Vagal Reflex | This compound-induced vasodilation can lead to a drop in blood pressure, which can trigger a baroreceptor-mediated reflex increase in vagal tone, resulting in a slowed heart rate.[7] This is more likely to occur with rapid intravenous injections. |
| Underlying Conduction Abnormalities | In subjects with pre-existing but undiagnosed heart conditions, this compound can unmask atrioventricular (AV) block, leading to a paradoxical decrease in ventricular rate.[7] |
| Receptor Desensitization and Downregulation | In cases of chronic this compound exposure, significant desensitization of β-adrenergic receptors in the heart might occur, potentially altering the expected chronotropic response. |
| Dose and Route of Administration | The dose and route of administration can influence the likelihood of observing paradoxical effects. Slower infusion rates may be less likely to trigger strong reflex responses compared to bolus injections. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound experiments to serve as a reference.
Table 1: this compound EC50 Values for cAMP Accumulation in Different Cell Lines
| Cell Line | Receptor(s) Expressed | This compound EC50 (nM) | Reference |
| CHO | Human β1-adrenergic | 0.08 | [8] |
| CHO | Turkey β-adrenoceptors | Varies by subtype | [9] |
| Guinea-pig ileum | Endogenous | Varies (isotonic vs. isometric) | [10] |
| Breast Cancer Cell Lines | Endogenous | Varies by cell line | [11] |
Table 2: Expected Fold Increase in cAMP upon this compound Stimulation
| Cell/Tissue Type | This compound Concentration | Expected Fold Increase in cAMP | Reference |
| Rat Fat Cells | 300 nM | ~2-fold increase in cAMP-PDE activity | [12] |
| HEK-293 Cells | 10 µM | Varies with PDE inhibition | [4] |
| Perfused Rat Heart | 1 µM | Significant increase | [13] |
| Human Lymphocytes | 10⁻⁹ to 10⁻⁵ M | Dose-dependent increase | [14] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-stimulated cAMP accumulation in cultured cells.
Experimental Workflow: cAMP Assay
Caption: Workflow for a typical cAMP accumulation assay.
Materials:
-
Cells expressing β-adrenergic receptors
-
96-well cell culture plates (white-walled for luminescence assays)
-
This compound hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Serum-free cell culture medium
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Washing: Gently wash the cells once with pre-warmed serum-free medium.
-
PDE Inhibition: Add serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.
-
This compound Stimulation: Add varying concentrations of freshly prepared this compound to the wells. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Cell Lysis: Lyse the cells according to the protocol of your chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using the assay kit and a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
Protocol 2: In Vitro PKA Activity Assay
This protocol outlines the measurement of PKA activity in cell lysates following this compound stimulation.
Experimental Workflow: PKA Activity Assay
Caption: Workflow for a typical PKA activity assay.
Materials:
-
Cultured cells
-
This compound hydrochloride
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Commercially available PKA activity assay kit (e.g., ELISA-based or radioactive)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and stimulate with the determined optimal concentration and duration of this compound.
-
Washing: Quickly wash the cells with ice-cold PBS to stop the stimulation.
-
Cell Lysis: Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Lysate Collection: Carefully collect the supernatant, which contains the cytosolic proteins including PKA.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay.
-
PKA Activity Assay: Perform the PKA activity assay according to the manufacturer's instructions, using an equal amount of total protein for each sample.
-
Data Analysis: Normalize the measured PKA activity to the protein concentration of each sample.
Quality Control of this compound
The quality and stability of your this compound stock can significantly impact your experimental results.
-
Purity: Use high-purity this compound hydrochloride (>98%).[15] The presence of impurities, such as its metabolite 3-O-methylthis compound, can affect the results as this metabolite can act as a weak β-adrenergic receptor antagonist.[16]
-
Stability and Storage: this compound is susceptible to degradation by oxidation, light, and changes in pH.[1][17]
-
Store powdered this compound at -20°C.
-
Prepare stock solutions in a suitable solvent (e.g., water or DMSO) and store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light.
-
Prepare fresh working dilutions for each experiment.
-
-
Verification: The purity of this compound can be verified by methods such as High-Performance Liquid Chromatography (HPLC).[18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. islasas.com [islasas.com]
- 6. researchgate.net [researchgate.net]
- 7. Paradoxical effect of this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of effects measured with isotonic and isometric recording: II. Concentration-effect curves for physiological antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Effects of extraneuronal accumulation of this compound on cAMP production in perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethnic differences in human lymphocytic cyclic AMP production after this compound stimulation and propranolol blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoproterenol hydrochloride this compound hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 51-30-9) [witega.de]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 18. Improvement of the this compound infusion test by plasma concentration measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jpsionline.com [jpsionline.com]
- 20. ijpsr.com [ijpsr.com]
Isoprenaline in In Vitro Studies: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Isoprenaline in in vitro experiments, proper solvent selection and handling are critical for reproducible and accurate results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The choice of solvent for this compound depends on the specific experimental requirements, including the desired stock concentration and the tolerance of the in vitro system to the solvent. This compound hydrochloride, a common salt form, is freely soluble in water.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) is another effective solvent.[4][5]
Q2: I am observing a pink or brownish discoloration in my this compound solution. What does this indicate?
A2: Discoloration of this compound solutions, particularly aqueous solutions, to a pink or brownish hue is a sign of degradation, often due to oxidation upon exposure to air and light.[2][3] It is recommended to use freshly prepared solutions. If storage is necessary, protect the solution from light.[6][7] Alkaline conditions can accelerate this degradation almost immediately.[2][3]
Q3: My this compound solution has precipitated after dilution in my cell culture media. How can I prevent this?
A3: Precipitation upon dilution can occur if the final concentration of the organic solvent (like DMSO) is too high in the aqueous culture medium, or if the solubility limit of this compound in the final buffer is exceeded. When preparing stock solutions in an organic solvent, it is crucial to perform serial dilutions to ensure the final concentration of the organic solvent is insignificant and does not cause physiological effects.[5] For aqueous stock solutions, ensure the pH of the final solution is compatible with this compound's stability; degradation increases sharply above pH 6.[8]
Q4: What are the appropriate storage conditions for this compound stock solutions?
A4: For optimal stability, this compound hydrochloride powder should be stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one month; however, it is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are less stable, and it is generally not recommended to store them for more than one day.[5] When stored in sterile glass vials or polypropylene (B1209903) syringes at 5°C, an aqueous solution of this compound hydrochloride (0.2 mg/mL) has been shown to be stable for up to 9 days.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored stock, check for any discoloration which indicates degradation.[2][3] Ensure proper storage conditions are maintained. |
| Inaccurate concentration of the stock solution. | Verify the correct molecular weight of the this compound salt being used (hydrochloride or sulfate) for accurate molar concentration calculations. | |
| Low or no cellular response | Inactive this compound. | Confirm the biological activity of your this compound batch. Use a positive control to ensure the assay is working correctly. |
| Insufficient final concentration in the assay. | Re-evaluate the dilution series and ensure the final concentration is within the effective range for the specific cell type and assay. | |
| Cell toxicity or morphological changes | High concentration of organic solvent (e.g., DMSO) in the final culture medium. | Ensure the final concentration of the organic solvent is minimal and non-toxic to the cells.[5] Typically, DMSO concentrations should be kept below 0.1-0.5% in most cell cultures. |
| pH shift in the culture medium. | When adding an acidic this compound solution, the pH of the medium might be affected. Buffer the final solution appropriately. |
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | Freely soluble, 50 mg/mL | [1][2][4] |
| DMSO | ~10-50 mg/mL | [4][5] |
| Ethanol | Sparingly soluble, ~20 mg/mL | [1][2][3] |
| Dimethyl formamide | ~2 mg/mL | [5] |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
Table 2: Stability of this compound Solutions
| Solvent/Storage Condition | Stability | Reference |
| Aqueous solution (in vial/syringe at 5°C) | Stable for up to 9 days | [8] |
| Aqueous solution (general recommendation) | Use within one day | [5] |
| DMSO stock solution (-80°C) | Up to 1 year | [4] |
| DMSO stock solution (-20°C) | Up to 1 month | [4] |
| Diluted in 0.9% NaCl in PVC bags (room temp & refrigerated) | Stable for 90 days when protected from light | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride
-
Weighing: Accurately weigh out the required amount of this compound hydrochloride powder (Molecular Weight: 247.72 g/mol ). For 1 mL of a 10 mM stock, you would need 2.477 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the desired volume of sterile, deionized water (e.g., 1 mL).
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Usage and Storage: Use the solution immediately. For short-term storage, protect from light and store at 2-8°C for no longer than 24 hours.[5]
Protocol 2: Preparation of a 50 mM DMSO Stock Solution of this compound Hydrochloride
-
Weighing: In a sterile environment, weigh out the necessary amount of this compound hydrochloride powder. For 1 mL of a 50 mM stock, you would need 12.386 mg.
-
Dissolution: Add the powder to a sterile, conical tube. Add 1 mL of fresh, anhydrous DMSO.[4]
-
Mixing: Gently warm and vortex the solution to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[4] Avoid repeated freeze-thaw cycles.
Visualizations
Caption: this compound signaling pathway.
Caption: this compound solution preparation workflow.
References
- 1. This compound hydrochloride CAS#: 51-30-9 [m.chemicalbook.com]
- 2. ≥98% (TLC), powder, β-adrenoceptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.who.int [cdn.who.int]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isoprenaline and Dobutamine for Inotropic Support Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoprenaline and dobutamine (B195870), two commonly studied catecholamines for inotropic support. It is designed to assist researchers and drug development professionals in understanding the key differences in their mechanisms of action, hemodynamic effects, and experimental considerations. The information presented is based on a review of preclinical and clinical studies.
Mechanism of Action: A Tale of Two Beta-Agonists
This compound (also known as isoproterenol) and dobutamine both exert their inotropic effects primarily through the stimulation of beta-adrenergic receptors, which activates adenylate cyclase, increases intracellular cyclic AMP (cAMP), and ultimately enhances myocardial contractility. However, their receptor selectivity profiles differ significantly, leading to distinct hemodynamic consequences.
This compound is a potent, non-selective β-adrenergic agonist, meaning it stimulates both β1 and β2 receptors with high affinity.[1] This non-selectivity is responsible for its profound effects on heart rate and peripheral vasodilation.[2]
Dobutamine , in contrast, is a synthetic catecholamine developed to have a more selective inotropic effect.[3] It is primarily a β1-adrenergic receptor agonist, with some α1-agonist activity at clinical doses.[4][5] This selectivity for β1 receptors in the heart is intended to increase contractility with less pronounced effects on heart rate compared to this compound.[3][6]
dot
Caption: Comparative signaling pathways of this compound and Dobutamine.
Hemodynamic Effects: A Quantitative Comparison
The differing receptor profiles of this compound and dobutamine translate into distinct hemodynamic effects, as demonstrated in various clinical and preclinical studies.
| Parameter | This compound | Dobutamine | Key Findings |
| Cardiac Output | Significant Increase | Moderate to Significant Increase | This compound may produce a greater increase in cardiac output for a given inotropic effect.[7] In some patient populations, such as post-operative tetralogy of Fallot, this compound was more effective at increasing cardiac index.[8] |
| Heart Rate | Significant Increase | Mild to Moderate Increase | This compound consistently produces a more pronounced increase in heart rate.[6][9] Dobutamine is noted for its relatively mild chronotropic effects.[7][10] |
| Mean Arterial Pressure | Decrease or No Change | No Change or Slight Increase | This compound's potent β2-mediated vasodilation often leads to a drop in mean arterial pressure.[7] Dobutamine generally maintains or slightly increases blood pressure.[9] |
| Peripheral Vascular Resistance | Significant Decrease | Mild Decrease or No Change | This compound causes a greater reduction in peripheral vascular resistance compared to dobutamine.[7] |
| Myocardial Oxygen Consumption | Significant Increase | Moderate Increase | The greater increase in heart rate with this compound contributes to a higher myocardial oxygen demand.[2] |
| Stroke Volume | Variable Increase | Significant Increase | Dobutamine has been shown to cause a larger increase in stroke volume compared to this compound.[10] |
Experimental Protocols for Comparative Studies
A standardized protocol is crucial for the direct comparison of inotropic agents. Below are generalized methodologies for preclinical and clinical studies.
Preclinical Animal Models
-
Animal Selection: Common models include rats, dogs, and pigs.[6][11][12] The choice of species should be justified based on the study's objectives and the translational relevance to human physiology.
-
Anesthesia: Anesthesia protocols should be carefully selected to minimize their impact on cardiovascular function. A combination of ketamine and xylazine (B1663881) is frequently used for induction and maintenance in rodent models.[12][13] For larger animals, inhalational anesthesia with isoflurane (B1672236) is a common choice.[13]
-
Instrumentation and Monitoring:
-
Hemodynamic Monitoring: A catheter is typically placed in the carotid artery or femoral artery to continuously monitor arterial blood pressure. A catheter in the jugular vein allows for drug administration and central venous pressure monitoring. For more detailed cardiac function analysis, a pressure-volume catheter can be inserted into the left ventricle.
-
Cardiac Output Measurement: Thermodilution is a standard method for measuring cardiac output in larger animal models.[8]
-
Electrocardiogram (ECG): Continuous ECG monitoring is essential to assess heart rate and detect any arrhythmias.
-
-
Drug Administration:
-
Dosing: Dose-response curves should be generated for both this compound and dobutamine to compare their potency and efficacy. Typical dose ranges are 0.005-0.04 µg/kg/min for this compound and 1.25-10 µg/kg/min for dobutamine.[8][9]
-
Route of Administration: Continuous intravenous infusion is the standard method to maintain steady-state plasma concentrations.
-
-
Data Analysis: Statistical analysis should compare the dose-dependent effects of each drug on the measured hemodynamic parameters.
dot
Caption: Experimental workflow for preclinical comparison of inotropes.
Clinical Studies
-
Patient Population: Study participants are typically patients with conditions requiring inotropic support, such as congestive heart failure, cardiogenic shock, or post-cardiac surgery.[7][9][14] Inclusion and exclusion criteria should be clearly defined.
-
Study Design: A randomized, controlled, crossover design is often employed to minimize inter-individual variability.[9]
-
Hemodynamic Monitoring:
-
Invasive Monitoring: A pulmonary artery catheter (e.g., Swan-Ganz) is often used to measure cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is used for continuous blood pressure monitoring.[8]
-
Echocardiography: Transthoracic or transesophageal echocardiography can provide non-invasive assessment of cardiac function, including ejection fraction and stroke volume.[15]
-
-
Drug Administration:
-
Dosing: Similar to preclinical studies, dose-response relationships are investigated. For example, dobutamine may be infused at rates of 2.5, 5, and 10 µg/kg/min, while this compound is given at 0.05, 0.1, and 0.2 µg/kg/min.[8]
-
Infusion: Drugs are administered via continuous intravenous infusion.
-
-
Data Analysis: The primary endpoints are typically changes in hemodynamic parameters such as cardiac index, heart rate, and systemic vascular resistance. Statistical methods should be used to compare the effects of the two drugs at equi-inotropic doses.[7]
Summary and Conclusion
This compound and dobutamine are both effective inotropic agents, but their distinct receptor selectivity profiles result in different hemodynamic effects. This compound is a potent, non-selective β-agonist that significantly increases heart rate and cardiac output while decreasing peripheral vascular resistance. Dobutamine is a more selective β1-agonist that enhances contractility with less pronounced chronotropic and vasodilatory effects.
The choice between this compound and dobutamine in a research or clinical setting depends on the specific goals. Dobutamine may be preferred when a selective increase in myocardial contractility is desired without a significant increase in heart rate, particularly in the context of heart failure not associated with hypotension.[7] this compound may be more effective in situations where an increase in both heart rate and contractility is needed to boost cardiac output, such as in certain post-operative cardiac conditions.[8] Careful consideration of their differing effects on myocardial oxygen consumption is also warranted.[2] This guide provides a foundation for designing and interpreting studies comparing these two important inotropic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.co.za [journals.co.za]
- 3. ahajournals.org [ahajournals.org]
- 4. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice | CFR Journal [cfrjournal.com]
- 6. Comparative cardiac dynamic effects of dobutamine and isoproterenol in conscious instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative haemodynamic effects of dobutamine and isoproterenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effect of this compound and dobutamine immediately after correction of tetralogy of Fallot. Relative importance of inotropic and chronotropic action in supporting cardiac output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of cardiovascular effects of dobutamine and this compound after open heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparison of the hemodynamic effects induced by dobutamine, isoproterenol and dopamine in patients with coronary artery disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myocardial oxygen consumption and hemodynamic effects of dobutamine vs other catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Comparison of isoproterenol and dobutamine in the induction of cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isoprenaline-Induced Cardiac Fibrosis and its Alternatives
For researchers and drug development professionals investigating cardiac fibrosis, the selection of an appropriate animal model is a critical determinant of translational success. This guide provides an objective comparison of the widely used isoprenaline (isoproterenol, ISO)-induced cardiac fibrosis model with two prominent alternatives: Transverse Aortic Constriction (TAC) and Angiotensin II (Ang II) infusion. We present a synthesis of experimental data, detailed protocols for key validation assays, and visual summaries of the underlying signaling pathways and experimental workflows.
Model Overview and Mechanism of Action
The This compound-induced model is a pharmacological approach that leverages the non-selective β-adrenergic agonist, this compound, to induce cardiac injury.[1] Sustained β-adrenergic stimulation leads to cardiomyocyte hypertrophy, necrosis, and a subsequent inflammatory and fibrotic response, closely mimicking aspects of cardiac remodeling.[1] The initiating mechanism is considered to be induced oxidative stress, which triggers a cascade of cellular signaling events.[1]
The Transverse Aortic Constriction (TAC) model is a surgical procedure that mechanically constricts the aorta, leading to pressure overload on the left ventricle.[2][3][4] This model is considered a "gold standard" for studying pressure overload-induced cardiac hypertrophy and its progression to heart failure, as it closely mimics conditions like aortic stenosis.[2][5][6]
The Angiotensin II (Ang II) infusion model is another pharmacological approach where Ang II is continuously delivered, typically via an osmotic minipump.[7][8] This model recapitulates the effects of an activated renin-angiotensin system, a key contributor to hypertension, cardiac hypertrophy, and fibrosis.[9][10]
Comparative Data on Model Validation
The following tables summarize key quantitative parameters for validating cardiac fibrosis in each model. Data is compiled from multiple studies to provide a representative range of expected outcomes.
Table 1: Comparison of Cardiac Function and Hypertrophy
| Parameter | This compound Model | Transverse Aortic Constriction (TAC) Model | Angiotensin II Infusion Model | Control/Sham |
| Ejection Fraction (%) | ↓ (Significant reduction) | ↓ (Progressive decline) | ↓ (Significant reduction) | Normal range |
| Fractional Shortening (%) | ↓ (Significant reduction) | ↓ (Progressive decline) | ↓ (Significant reduction) | Normal range |
| Heart Weight/Body Weight Ratio (mg/g) | ↑ (Significant increase) | ↑ (Significant increase) | ↑ (Significant increase) | Baseline |
| Left Ventricular Mass (mg) | ↑ (Significant increase) | ↑ (Significant increase) | ↑ (Significant increase) | Baseline |
Table 2: Comparison of Histological and Molecular Markers of Fibrosis
| Parameter | This compound Model | Transverse Aortic Constriction (TAC) Model | Angiotensin II Infusion Model | Control/Sham |
| Collagen Deposition (% area) | ↑ (Significant increase) | ↑ (Significant increase) | ↑ (Significant increase) | Minimal |
| α-SMA Expression | ↑ (Increased) | ↑ (Increased) | ↑ (Increased) | Low/Negative |
| Collagen I Gene Expression (fold change) | ↑ (Significant upregulation) | ↑ (Significant upregulation) | ↑ (Significant upregulation) | Baseline |
| ANP/Nppa Gene Expression (fold change) | ↑ (Significant upregulation) | ↑ (Significant upregulation) | ↑ (Significant upregulation) | Baseline |
| BNP/Nppb Gene Expression (fold change) | ↑ (Significant upregulation) | ↑ (Significant upregulation) | ↑ (Significant upregulation) | Baseline |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Histological Assessment of Cardiac Fibrosis: Masson's Trichrome Staining
-
Tissue Preparation: Hearts are excised, washed in phosphate-buffered saline (PBS), and fixed in 10% neutral buffered formalin for 24-48 hours. The tissue is then dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin. 5 µm thick sections are cut and mounted on glass slides.
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Stain in Weigert's iron hematoxylin (B73222) for 10 minutes to stain nuclei.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes to stain cytoplasm and muscle fibers red.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline (B41778) blue solution for 5-10 minutes to stain collagen blue.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
-
Quantification: Images of the stained sections are captured using a light microscope. The percentage of fibrotic area (blue staining) is quantified using image analysis software (e.g., ImageJ) by calculating the ratio of the blue-stained area to the total tissue area.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
-
Antigen Retrieval: Deparaffinized and rehydrated sections are subjected to heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against α-SMA overnight at 4°C.
-
Secondary Antibody Incubation: After washing in PBS, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is amplified using an avidin-biotin-peroxidase complex and visualized with a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize nuclei, dehydrated, cleared, and mounted.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from heart tissue using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (e.g., Col1a1, Acta2, Nppa, Nppb) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
Echocardiographic Assessment of Cardiac Function
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (1-2%) to maintain a heart rate of 400-500 beats per minute.
-
Imaging: Transthoracic echocardiography is performed using a high-frequency ultrasound system. M-mode images are acquired from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the M-mode tracings.
-
Calculations: Ejection fraction (EF) and fractional shortening (FS) are calculated using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
EF (%) is calculated based on the cubed LVID dimensions.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways involved in this compound-induced cardiac fibrosis and a typical experimental workflow for model validation.
References
- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 3. Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 6. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protokół do budowy mysiego modelu nadciśnieniowej fibrozy mięśnia sercowego z użyciem angiotensyny II [jove.com]
- 8. gubra.dk [gubra.dk]
- 9. Monocytic Fibroblast Precursors Mediate Fibrosis in Angiotensin-II-induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoprenaline and Epinephrine on Cardiac Chronotropy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of isoprenaline and epinephrine (B1671497) on heart rate, drawing upon experimental data to elucidate their distinct pharmacological profiles. Both catecholamines are potent sympathomimetic agents that exert significant influence on the cardiovascular system, yet their nuanced mechanisms of action result in differing chronotropic and hemodynamic responses.
Executive Summary
This compound, a non-selective β-adrenergic agonist, and epinephrine, a non-selective α- and β-adrenergic agonist, both induce a positive chronotropic effect, leading to an increased heart rate. Experimental evidence consistently demonstrates that this compound is a more potent chronotropic agent than epinephrine, eliciting a greater increase in heart rate for a given dose. This difference primarily stems from their receptor selectivity. This compound's exclusive action on β-receptors leads to potent cardiac stimulation and vasodilation, whereas epinephrine's concurrent α-receptor agonism causes vasoconstriction, which can trigger a baroreceptor reflex that attenuates the direct positive chronotropic effect on the heart.
Quantitative Comparison of Chronotropic Effects
The following table summarizes quantitative data from comparative studies on the effects of this compound and epinephrine on heart rate.
| Drug | Species/Model | Dose | Change in Heart Rate | Reference |
| This compound | Dog (denervated heart) | Intravenous infusion | Potent chronotropic effect | [1] |
| Pregnant Ewe | 5 micrograms (intravenous) | Dose-dependent increases in maternal heart rate | [2] | |
| Human (healthy men) | Graded infusion (3.5-35 ng/kg/min) | +65% to +92% increase | [3] | |
| Dog (complete A-V block) | 0.25 to 1 µg/Kg (intravenous) | Greater positive chronotropic effect than epinephrine | [4] | |
| Epinephrine | Dog (denervated heart) | Intravenous infusion | Less potent chronotropic effect than this compound | [1] |
| Pregnant Ewe | Not specified | No dose-dependent increase in maternal heart rate | [2] | |
| Human (anesthetized children) | 0.5 µg/kg (intravenous) | Unreliable marker for heart rate increase | [5][6] | |
| Dog (complete A-V block) | 0.5 to 2 µg/Kg (intravenous) | Positive chronotropic effect, but less than this compound | [4] |
Signaling Pathways and Mechanism of Action
Both this compound and epinephrine increase heart rate primarily through their action on β1-adrenergic receptors located on the sinoatrial (SA) node pacemaker cells in the heart.[7][8] Activation of these G-protein coupled receptors initiates a downstream signaling cascade.
As illustrated, both agonists bind to β1-receptors, activating the Gs alpha subunit of the G-protein. This stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates key ion channels, including L-type calcium channels and "funny" channels (If). This phosphorylation increases the influx of Ca2+ and Na+ ions, leading to a faster rate of diastolic depolarization in the SA node and consequently, an increased heart rate.[10]
The key difference lies in epinephrine's additional agonism at α1-adrenergic receptors in vascular smooth muscle, leading to vasoconstriction. This increase in peripheral resistance can elevate blood pressure, triggering a baroreceptor reflex that increases vagal tone to the heart, thereby counteracting some of the direct stimulatory effects of epinephrine on heart rate. This compound, lacking this α1-agonist activity, primarily causes vasodilation via β2-receptors, which reduces peripheral resistance and does not induce a counteracting baroreflex.[11]
Experimental Protocols
The following outlines a generalized experimental protocol for comparing the chronotropic effects of this compound and epinephrine in a canine model, based on methodologies described in the literature.[1][12]
Materials and Methods:
-
Animal Model: Adult mongrel dogs are commonly used.
-
Anesthesia: Anesthesia is induced and maintained, for example, with intravenous pentobarbital.
-
Surgical Preparation: The animal is intubated and ventilated. Catheters are placed in the femoral artery for blood pressure monitoring and the femoral vein for drug administration. For studies focusing on direct cardiac effects, surgical denervation of the heart may be performed to eliminate autonomic reflexes.
-
Drug Preparation: this compound and epinephrine solutions are prepared in saline at various concentrations for intravenous infusion.
-
Experimental Procedure:
-
After a stabilization period, baseline hemodynamic parameters, including heart rate and blood pressure, are recorded.
-
A graded infusion of either this compound or epinephrine is administered intravenously.
-
Hemodynamic parameters are continuously monitored and recorded throughout the infusion period.
-
After the effects of the first drug have subsided (washout period), the second drug is administered in a similar manner. The order of drug administration is randomized.
-
-
Data Analysis: The changes in heart rate from baseline are calculated for each dose of each drug. Dose-response curves are then constructed to compare the chronotropic potencies of this compound and epinephrine.
Conclusion
Both this compound and epinephrine are effective in increasing heart rate through the stimulation of β1-adrenergic receptors. However, for research and clinical applications where a pure and potent positive chronotropic effect is desired without the confounding influence of vasoconstriction and subsequent baroreflex activation, this compound is the more suitable agent.[11] Conversely, epinephrine's combined α- and β-adrenergic effects make it a more versatile agent for situations requiring both cardiac stimulation and increased vascular resistance, such as in anaphylactic shock or cardiac arrest.[13] Understanding these fundamental differences is crucial for the targeted development and application of adrenergic drugs in cardiovascular medicine.
References
- 1. The inotropic and chronotropic effects of catecholamines on the dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of intravenous isoproterenol versus epinephrine in the chronic maternal-fetal sheep preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of this compound with adrenaline as components of epidural test dose solutions for halothane anaesthetized children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CV Physiology | Adrenergic and Cholinergic Receptors in the Heart [cvphysiology.com]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. How does β-adrenergic stimulation increase the heart rate? The role of intracellular Ca2+ release in amphibian pacemaker cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitt Cardiology | Drugs Used in Cardiology [pittmedcardio.com]
- 12. ahajournals.org [ahajournals.org]
- 13. m.youtube.com [m.youtube.com]
A Comparative Analysis of Isoprenaline and Salbutamol on Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of isoprenaline and salbutamol (B1663637) on bronchial smooth muscle. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two critical beta-adrenergic agonists.
Introduction
This compound (isoproterenol) is a non-selective β-adrenergic agonist, exhibiting affinity for both β1 and β2 receptors. In contrast, salbutamol (albuterol) is a selective β2-adrenergic agonist, which primarily targets the β2 receptors present on the smooth muscle of the bronchi. This selectivity has significant implications for their therapeutic applications and side-effect profiles. This document delves into a comparative analysis of their potency, efficacy, receptor binding, and duration of action on bronchial smooth muscle, supported by experimental evidence.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and salbutamol based on various in vitro and in vivo studies.
Table 1: Potency (EC50) in Functional Assays
| Agonist | Assay | Tissue/Cell Line | EC50 | Reference |
| This compound | cAMP Accumulation | Cultured Human Airway Smooth Muscle Cells | 0.08 µM | [1] |
| Salbutamol | cAMP Accumulation | Cultured Human Airway Smooth Muscle Cells | 0.6 µM | [1] |
| This compound | Relaxation of pre-contracted tissue | Guinea Pig Trachea | ~1 x 10⁻⁷ M |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a response halfway between the baseline and maximum response.
Table 2: Receptor Binding Affinity and Selectivity
| Agonist | Receptor | Binding Affinity (Qualitative) | Selectivity | Reference |
| This compound | β1 and β2 Adrenergic | Higher | Non-selective | [2][3] |
| Salbutamol | β2 Adrenergic | Lower | Selective for β2 over β1 | [2][3] |
While specific Ki values are not consistently reported across comparable studies, the literature consistently indicates that this compound has a higher binding affinity for β-adrenergic receptors compared to salbutamol.[4][5][6][7]
Table 3: Onset and Duration of Action
| Agonist | Onset of Action | Duration of Action | Reference |
| This compound | Rapid | Short (typically < 1 hour) | [2][3] |
| Salbutamol | Rapid | Longer (typically 3-4 hours) | [2][3] |
Signaling Pathway
The activation of β2-adrenergic receptors on bronchial smooth muscle by both this compound and salbutamol initiates a signaling cascade that leads to muscle relaxation and bronchodilation. The key steps are outlined in the diagram below.
References
- 1. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the bronchodilator and cardiovascular actions of salbutamol, this compound and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the bronchodilator and cardiovascular actions of salbutamol, this compound and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Isoprenaline vs. Norepinephrine in Septic Shock Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Septic shock, a life-threatening condition characterized by persistent hypotension despite fluid resuscitation, necessitates the use of vasopressors to restore mean arterial pressure (MAP) and ensure adequate organ perfusion. Norepinephrine (B1679862), a potent α- and β1-adrenergic agonist, is the first-line vasopressor recommended by the Surviving Sepsis Campaign. Isoprenaline, a non-selective β-adrenergic agonist, has also been explored in septic shock, primarily for its inotropic effects. This guide provides a comparative analysis of this compound and norepinephrine in the context of preclinical septic shock models, summarizing their mechanisms of action, and effects on hemodynamics, organ function, and inflammatory responses. It is important to note that while extensive data exists for norepinephrine in septic shock models, directly comparative experimental studies between this compound and norepinephrine are notably scarce in recent literature. This comparison is therefore synthesized from studies evaluating each agent against other comparators or placebo.
Mechanism of Action and Signaling Pathways
Both this compound and norepinephrine are catecholamines that exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). However, their receptor selectivity and downstream signaling pathways differ significantly, leading to distinct physiological effects.
Norepinephrine primarily acts on α1- and β1-adrenergic receptors.
-
α1-Adrenergic Receptor Activation: Located on vascular smooth muscle cells, activation of α1-receptors by norepinephrine leads to the activation of Gq protein. This stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium leads to vasoconstriction and an increase in systemic vascular resistance (SVR), thereby raising blood pressure.
-
β1-Adrenergic Receptor Activation: Primarily found in the heart, activation of β1-receptors by norepinephrine engages Gs protein, which activates adenylyl cyclase to increase the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to phosphorylation of calcium channels and other proteins. This results in increased heart rate (chronotropy) and contractility (inotropy), leading to an increased cardiac output (CO).
This compound is a potent, non-selective β-adrenergic agonist with minimal to no effect on α-adrenergic receptors.
-
β1-Adrenergic Receptor Activation: Similar to norepinephrine, this compound's action on β1-receptors in the heart increases heart rate and contractility.
-
β2-Adrenergic Receptor Activation: this compound's strong agonism at β2-adrenergic receptors, located in the smooth muscles of the bronchioles and blood vessels, also activates the Gs-adenylyl cyclase-cAMP-PKA pathway. However, in vascular smooth muscle, this leads to vasodilation and a decrease in SVR.
Performance in Septic Shock Models: A Comparative Overview
As direct comparative studies are lacking, this section summarizes findings from separate studies on norepinephrine and this compound in septic shock models.
Norepinephrine
Norepinephrine is extensively studied in various animal models of septic shock, including cecal ligation and puncture (CLP) and endotoxin (B1171834) infusion.
| Parameter | Effect of Norepinephrine in Septic Shock Models | References |
| Hemodynamics | ||
| Mean Arterial Pressure (MAP) | Consistently increases MAP. | [1] |
| Cardiac Output (CO) | Variable effects; may increase, decrease, or have no change depending on the model and underlying cardiac function. | [1] |
| Systemic Vascular Resistance (SVR) | Markedly increases SVR. | [1] |
| Heart Rate (HR) | Variable effects; can decrease due to reflex bradycardia or increase due to β1 stimulation. | [2] |
| Organ Function | ||
| Renal Function | May improve urine output and renal blood flow if MAP is restored, but can also cause renal vasoconstriction. | [2] |
| Splanchnic Perfusion | Effects are complex and debated; can potentially compromise gut perfusion due to vasoconstriction. | |
| Inflammatory Response | ||
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | May have immunomodulatory effects, with some studies suggesting a suppression of pro-inflammatory cytokine production. | |
| Anti-inflammatory Cytokines (e.g., IL-10) | May increase the production of anti-inflammatory cytokines. |
This compound
Data for this compound in septic shock models is less abundant and often from older clinical studies. Its use in modern experimental sepsis research is limited.
| Parameter | Effect of this compound in Septic Shock | References |
| Hemodynamics | ||
| Mean Arterial Pressure (MAP) | May decrease MAP due to potent vasodilation, which can be detrimental in hypotensive states. | |
| Cardiac Output (CO) | Markedly increases CO due to strong inotropic and chronotropic effects. | |
| Systemic Vascular Resistance (SVR) | Significantly decreases SVR. | |
| Heart Rate (HR) | Consistently and significantly increases HR, which can lead to tachyarrhythmias. | |
| Organ Function | ||
| Renal Function | Potential for improved renal blood flow due to increased cardiac output, but hypotension may counteract this benefit. | |
| Splanchnic Perfusion | May improve microcirculatory flow due to vasodilation. | |
| Inflammatory Response | ||
| Pro-inflammatory Cytokines | Limited data, but β-agonist activity may have some anti-inflammatory effects. | |
| Anti-inflammatory Cytokines | Limited data available. |
Experimental Protocols
The cecal ligation and puncture (CLP) model is a widely used and clinically relevant model of septic shock that mimics the polymicrobial nature of human abdominal sepsis.
Cecal Ligation and Puncture (CLP) Protocol in Rodents
-
Anesthesia: The animal (typically a mouse or rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Preparation: The abdomen is shaved and disinfected with an antiseptic solution.
-
Laparotomy: A midline incision is made through the skin and abdominal wall to expose the peritoneal cavity.
-
Cecal Ligation: The cecum is located and ligated with a suture at a predetermined distance from the distal end. The degree of ligation determines the severity of the resulting sepsis.
-
Cecal Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge. The size of the needle and the number of punctures also influence the severity of sepsis. A small amount of fecal content is extruded.
-
Closure: The cecum is returned to the abdominal cavity, and the abdominal wall and skin are closed in layers.
-
Fluid Resuscitation: Post-surgery, the animal receives fluid resuscitation (e.g., subcutaneous or intravenous saline) to mimic clinical management.
-
Analgesia: Post-operative analgesics are administered to minimize pain and distress.
-
Monitoring: Animals are closely monitored for signs of sepsis, including changes in body temperature, activity level, and other clinical signs. Hemodynamic parameters, blood samples for cytokine analysis, and organ tissues can be collected at various time points post-CLP.
Conclusion
Norepinephrine and this compound have contrasting pharmacological profiles that dictate their utility in septic shock. Norepinephrine is a potent vasopressor that effectively raises blood pressure by increasing systemic vascular resistance, making it a cornerstone of septic shock management. Its effects on cardiac output are variable. In contrast, this compound is a potent inotrope and chronotrope that primarily increases cardiac output while causing vasodilation, which can exacerbate hypotension in septic shock.
The lack of direct comparative studies of this compound and norepinephrine in modern, standardized septic shock models is a significant knowledge gap. Such studies would be invaluable for a more definitive understanding of their relative merits and demerits, particularly concerning their effects on regional perfusion, microcirculation, and the complex inflammatory cascade of sepsis. Future preclinical research should aim to fill this gap to provide a more robust evidence base for potential therapeutic strategies in septic shock.
References
cross-validation of Isoprenaline effects across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Isoprenaline (also known as Isoproterenol) across various species, supported by experimental data. This compound is a non-selective β-adrenergic agonist known for its potent effects on the cardiovascular, respiratory, and metabolic systems. Understanding its species-specific actions is crucial for preclinical research and drug development.
Cardiovascular Effects
This compound exerts significant positive inotropic and chronotropic effects on the heart, leading to increased heart rate and contractility.[1] It also induces vasodilation, primarily in skeletal muscle, renal, and mesenteric vascular beds, resulting in a decrease in diastolic and mean arterial pressure.[1][2]
| Species | Dosage | Route of Administration | Key Cardiovascular Effects | Reference |
| Rat | 5 or 10 mg/kg/day for 14 days | Subcutaneous | Increased heart weight and blood pressure, decreased heart rate (chronic dosing).[3] | [3] |
| 10 µg/kg | Intravenous | Tachycardia and hypotension.[4] | [4] | |
| 150 mg/kg | Not Specified | Induces cardiac enlargement, necrosis, and scarring.[5] | [5] | |
| Dog | 1 and 5 µ g/min | Intravenous Infusion | Increased pulse rate, decreased systemic arterial pressure, increased pulmonary arterial pressure.[6] | [6] |
| 0.02 to 500 µg/kg | Intravenous Injection | Increased heart rate and reduced arterial pressure.[7] | [7] | |
| 1 µg/kg/min | Not Specified | Significant drop in arterial pressure and arterial resistance.[8] | [8] | |
| Guinea Pig | Not Specified | Not Specified | Increased heart rate and decreased arterial blood pressure.[9] | [9] |
| Monkey | Dose-related | Intravenous Infusion | Increased heart rate, decreased left ventricular end-diastolic pressure. High doses increased cardiac output and reduced total peripheral resistance. | [10] |
| Human | 5 and 15 ng/kg/min for 30 min | Intravenous Infusion | Dose-dependent increases in heart rate and systolic blood pressure; decreased diastolic blood pressure.[11] | [11] |
Respiratory Effects
This compound is a potent bronchodilator, relaxing the smooth muscle of the bronchi.[2] This effect is particularly well-studied in guinea pigs, a common model for asthma research.
| Species | Dosage | Route of Administration | Key Respiratory Effects | Reference |
| Guinea Pig | 1-100 µg/kg/h | Intravenous Infusion | Enhanced airway responses to histamine (B1213489) and bombesin.[12] | [12] |
| 1.0 x 10⁻⁷ M - 6.4 x 10⁻⁶ M | In vitro (tracheal chain) | Concentration-related relaxation of the trachea.[13] | [13] | |
| Dog | Not Specified | Not Specified | Antagonized acetylcholine-induced increases in pulmonary resistance.[9] | [9] |
| Human | Not Specified | Inhalation | Prevents or relieves bronchoconstriction.[2] | [2] |
Metabolic Effects
This compound influences metabolism by stimulating glycogenolysis and lipolysis.
| Species | Dosage | Route of Administration | Key Metabolic Effects | Reference |
| Rat | 5 mg/kg/day for 7 days | Infusion | Decreased fatty acid and glucose metabolism.[14] | [14] |
| Dog | 0.4 nmol/kg/min | Intravenous Infusion | Increased plasma levels of glucose, glycerol (B35011), and nonesterified fatty acids.[15] | [15] |
| Human | 5 and 15 ng/kg/min for 30 min | Intravenous Infusion | Increased plasma insulin (B600854) and blood glycerol levels; no change in blood glucose.[11] | [11] |
Signaling Pathway of this compound
This compound exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the physiological responses detailed above.
Experimental Protocols
The following are generalized experimental protocols based on methodologies cited in the referenced literature. Specific details may vary between studies.
Cardiovascular Effects in Dogs (In Vivo)
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained, often with a combination of agents such as pentobarbital (B6593769) sodium.
-
Instrumentation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter may also be placed in the pulmonary artery. Cardiac output can be measured using various techniques, including thermodilution.
-
Drug Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion.[6] Doses can range from 1 to 5 µ g/min for infusions.[6]
-
Measurements: Heart rate, systemic arterial pressure, pulmonary arterial pressure, and cardiac output are continuously recorded.
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and analyzed statistically.
Respiratory Effects in Guinea Pigs (In Vivo)
-
Animal Model: Dunkin-Hartley guinea pigs.
-
Anesthesia: Anesthesia is typically induced with an agent like pentobarbital.
-
Instrumentation: A tracheal cannula is inserted for artificial ventilation and measurement of airway resistance and compliance. A catheter is placed in the jugular vein for drug administration.
-
Induction of Bronchoconstriction: Bronchoconstriction is often induced by an intravenous injection of acetylcholine (B1216132) or histamine.
-
Drug Administration: this compound is administered intravenously to assess its bronchodilator effects against the induced bronchoconstriction.[9]
-
Measurements: Pulmonary resistance and dynamic lung compliance are measured to quantify the extent of bronchoconstriction and its reversal by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vivo studies investigating the effects of this compound.
Comparison with Alternatives: Salbutamol (B1663637)
Salbutamol (Albuterol) is a selective β2-adrenergic agonist, often compared to the non-selective this compound.
-
Cardiovascular Effects: In dogs, both this compound and Salbutamol increase heart rate and decrease systemic arterial pressure.[6] However, Salbutamol may produce a greater increase in cardiac output.[6] In humans, this compound generally causes a greater increase in pulse rate and a more significant change in blood pressure than the same dose of Salbutamol.
-
Respiratory Effects: In guinea pigs and dogs, both drugs are effective bronchodilators.[9]
Conclusion
This compound exhibits a range of potent cardiovascular, respiratory, and metabolic effects that vary across species. While it serves as a valuable tool in experimental pharmacology, particularly for inducing cardiac stress and studying β-adrenergic signaling, these species-specific differences must be carefully considered when extrapolating preclinical findings to human physiology. The data presented in this guide highlights the importance of selecting appropriate animal models and dosages to accurately investigate the therapeutic and toxicological properties of β-adrenergic agonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cardiorespiratory effects of intravenous this compound and salbutamol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardio-toxicity of this compound during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pressure-flow relationships in the peripheral circulation of the dog with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the bronchodilator and cardiovascular actions of salbutamol, this compound and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-related effects of this compound on the distribution of cardiac output and myocardial blood flow in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic and cardiovascular effects of infusions of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased airway reactivity in the guinea-pig follows exposure to intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of the beta-adrenoceptors of guinea-pig, rabbit and rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High isoproterenol doses are required to activate beta3-adrenoceptor-mediated functions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Isoprenaline
Isoprenaline, also known as isoproterenol (B85558), is a synthetic catecholamine that functions as a potent, non-selective agonist for both β1 and β2 adrenergic receptors.[1][2][3] Its well-characterized effects on the cardiovascular and respiratory systems have made it a valuable tool in both clinical settings and preclinical research. This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals.
In Vitro Effects: Receptor Binding and Cellular Responses
In a controlled laboratory setting, this compound's effects are characterized by its direct interaction with β-adrenergic receptors and the subsequent activation of intracellular signaling cascades.
Receptor Binding and Signaling: this compound exhibits high affinity for both β1- and β2-adrenergic receptors.[1] This binding initiates a conformational change in the receptor, leading to the activation of the Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4] This increase in intracellular cAMP is a hallmark of this compound's action and the primary mechanism for its downstream effects. For instance, this compound has been shown to stimulate the activation of mitogen-activated protein kinases (MAPK) through cAMP-dependent kinases with an EC50 value in the range of 1-3 μM.[5]
Cellular Level Effects:
-
Cardiac Myocytes: In isolated heart cells, this compound induces positive inotropic (increased contractility) and chronotropic (increased beating rate) effects.[1][6] It enhances local Ca2+ release from the sarcoplasmic reticulum, which is a key step in cardiac muscle contraction.[7] However, prolonged or excessive stimulation can lead to cardiomyocyte apoptosis and aberrant endoplasmic reticulum (ER) stress.[8]
-
Smooth Muscle Cells: By acting on β2-receptors, this compound causes relaxation of smooth muscle, particularly in the bronchi and gastrointestinal tract.[9]
-
Adipocytes: In isolated fat cells, this compound binding has been characterized with an apparent equilibrium dissociation constant (KD) of approximately 3-5 μM in rats and 0.9-1 μM in humans.[10]
Quantitative In Vitro Data for this compound
| Parameter | Assay Type | Cell/Tissue Type | Value |
| KD (Apparent) | Radioligand Binding | Human Fat Cells | 0.9 - 1.0 µM[10] |
| KD (Apparent) | Radioligand Binding | Rat Fat Cells | 3.0 - 5.0 µM[10] |
| EC50 | cAMP Accumulation | Cultured Mature Brown Adipocytes | 8 nM (Stimulatory Component)[11] |
| EC50 | MAPK Activation | Not Specified | 1 - 3 µM[5] |
In Vitro Signaling Pathway of this compound
Caption: this compound's β-Adrenergic Signaling Pathway.
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol outlines a common method for quantifying the effect of this compound on intracellular cAMP levels in cultured cells.
-
Cell Culture: Plate cells (e.g., HEK293 cells expressing β-adrenergic receptors or cultured brown adipocytes) in multi-well plates and grow to confluence.[11]
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate them for 15-30 minutes at 37°C in a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells. Include a basal (vehicle only) and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).[11][12]
-
Incubation: Incubate the plate at 37°C for a defined period, typically 15-20 minutes.[11]
-
Lysis and Termination: Terminate the reaction by adding a lysis buffer or a weak acid (e.g., HCl).[13]
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.[11]
In Vivo Effects: Systemic Physiological Responses
When administered to a whole organism, this compound's actions on β-receptors translate into widespread physiological effects, primarily impacting the cardiovascular and respiratory systems. The drug's in vivo effects are influenced by factors such as absorption, distribution, metabolism, and excretion (ADME), which are not present in vitro.[14]
Cardiovascular System:
-
Heart (β1 effect): this compound has powerful positive chronotropic (increased heart rate) and inotropic (increased force of contraction) effects, leading to a significant rise in cardiac output.[1][3][9]
-
Blood Vessels (β2 effect): It causes vasodilation, particularly in the arterioles of skeletal muscle.[1] This vasodilation leads to a decrease in peripheral vascular resistance, resulting in a fall in diastolic and mean arterial blood pressure.[1][9] Systolic blood pressure may remain unchanged or increase due to the potent cardiac stimulation.[9]
Respiratory System (β2 effect):
-
This compound is a potent bronchodilator, causing relaxation of the smooth muscle in the airways.[9] This effect is particularly beneficial in relieving bronchoconstriction in conditions like asthma.[15]
Quantitative In Vivo Data for this compound
| Parameter | Species/Condition | Administration | Dose Range | Observed Effect |
| Heart Rate | Asthmatic Patients | IV Infusion | 0.075 µg/kg/min | Maximum heart rate reached[15] |
| Blood Pressure | Rats | Subcutaneous Infusion | 400 µg/kg/h | Decreased diastolic blood pressure[16] |
| Bronchodilation | Asthmatic Patients | IV Infusion | 0.0375 - 0.225 µg/kg/min | Dose-dependent improvement in airflow[15][17] |
| Cardiac Injury | Rats | Subcutaneous | 0.5 mg/kg | Minimal to mild myocardial necrosis[18] |
In Vivo Experimental Workflow
Caption: Workflow for assessing in vivo cardiovascular effects.
Experimental Protocol: In Vivo Cardiovascular Assessment in Rats
This protocol describes a method to measure the hemodynamic effects of this compound in an anesthetized rat model.
-
Animal Preparation: Anesthetize a male Wistar rat. Surgically expose the femoral artery and vein and insert catheters for blood pressure measurement and drug administration, respectively. Implant ECG electrodes to monitor heart rate and rhythm.[19]
-
Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) after surgery until physiological parameters are steady.
-
Baseline Measurement: Record baseline measurements for heart rate (HR), systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) for at least 15 minutes.
-
This compound Administration: Administer this compound via the venous catheter, typically as a continuous intravenous infusion at increasing doses (e.g., 0.5, 1, 2, 5 µ g/min ).[20][21]
-
Continuous Monitoring: Continuously record all hemodynamic parameters throughout the infusion period and for a specified time after the infusion is stopped to observe recovery.[19][20]
-
Data Analysis: Calculate the change from baseline for each parameter at each dose. Construct dose-response curves to determine the potency and maximal effect of this compound on heart rate and blood pressure.
Bridging In Vitro and In Vivo Effects
The fundamental actions of this compound observed in vitro provide a clear basis for its systemic effects in vivo. The drug's ability to stimulate cAMP production in isolated cardiac cells directly translates to the increased heart rate and contractility seen in whole organisms. Similarly, its relaxing effect on isolated smooth muscle pre-contracted in an organ bath predicts its potent bronchodilatory and vasodilatory properties in vivo.
However, a direct quantitative correlation between in vitro potency (like EC50) and in vivo effective dose is complex.[14] In vivo, the concentration of this compound reaching the β-receptors is governed by pharmacokinetic processes (ADME) that are absent in an in vitro setting.[14] this compound is subject to rapid metabolism by catechol-O-methyltransferase (COMT), resulting in a short half-life of 2.5 to 5 minutes.[1][19] This rapid clearance means that a continuous infusion is often required to maintain steady-state effects in vivo.[19][22]
From Receptor to Systemic Response
Caption: Relationship between in vitro actions and in vivo outcomes.
Conclusion
This compound exhibits a clear and consistent mechanism of action across both in vitro and in vivo models. Its in vitro effects as a non-selective β-adrenergic agonist, leading to increased cAMP and specific cellular responses, provide a robust foundation for understanding its potent in vivo physiological outcomes, namely cardiac stimulation and smooth muscle relaxation. While in vitro assays are invaluable for determining receptor affinity and downstream signaling, in vivo studies are essential for understanding the integrated physiological response, which is modulated by complex pharmacokinetic factors. A comprehensive understanding of both realms is critical for the effective use of this compound in research and for the development of novel adrenergic therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. db.cngb.org [db.cngb.org]
- 5. This compound hydrochloride (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intravenous isoproterenol: rationale for bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of adrenoceptor-mediated cardiovascular effects by short-term in vivo infusion of isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Isoproterenol effects evaluated in heart slices of human and rat in comparison to rat heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. dbth.nhs.uk [dbth.nhs.uk]
- 22. anmfonline.org [anmfonline.org]
Validating RNA-Seq Data in Isoprenaline-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods used to validate RNA-sequencing (RNA-seq) data from cells treated with isoprenaline, a non-selective β-adrenergic receptor agonist widely used to study cardiac hypertrophy and other cellular responses. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to facilitate a deeper understanding of the experimental processes.
This compound Signaling and its Impact on Gene Expression
This compound stimulates β-adrenergic receptors, primarily leading to the activation of the Gs alpha subunit of G-protein coupled receptors. This triggers a cascade of events, including the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in gene expression that can drive cellular processes like hypertrophy, fibrosis, and altered metabolism.[1][2] RNA-seq is a powerful tool for capturing the global transcriptomic changes induced by this compound. However, validation of key differentially expressed genes (DEGs) is crucial to confirm the accuracy of the RNA-seq results and to gain further biological insights.
Comparison of Validation Methods
The most common methods for validating RNA-seq data include quantitative polymerase chain reaction (qPCR) for assessing mRNA levels, Western blotting for evaluating protein expression, and functional assays to measure the physiological consequences of altered gene expression.
Data Presentation: RNA-Seq vs. Validation Techniques
The following tables summarize quantitative data from studies that have validated RNA-seq findings in this compound-treated cells using qPCR and Western blotting.
Table 1: Comparison of RNA-Seq and qPCR Data for Selected Genes in this compound-Treated Rodent Hearts
| Gene | RNA-Seq (Fold Change) | qPCR (Fold Change) | Cell/Animal Model | This compound Treatment | Reference |
| Anp (Nppa) | Upregulated | Upregulated | C57BL/6J mice | 5 mg/kg/day for 7 days | [3] |
| Bnp (Nppb) | Upregulated | Upregulated | C57BL/6J mice | 5 mg/kg/day for 7 days | [3] |
| β-Mhc (Myh7) | Upregulated | Upregulated | C57BL/6J mice | 5 mg/kg/day for 7 days | [3] |
| Lsd1 | Downregulated | Downregulated | Rats | Not specified | [4] |
| Isolnc2 | Upregulated | Upregulated | C57BL/6 mice | 50 mg/kg/day for 4, 8, or 11 days | [1] |
| Isolnc4 | Downregulated | Downregulated | C57BL/6 mice | 50 mg/kg/day for 4, 8, or 11 days | [1] |
Table 2: Comparison of RNA-Seq and Western Blot Data for Selected Proteins in this compound-Treated Cells
| Protein | RNA-Seq (mRNA Fold Change) | Western Blot (Protein Fold Change) | Cell/Animal Model | This compound Treatment | Reference |
| LSD1 | Downregulated | Decreased | Rats | Not specified | [4] |
| H3K4me1/2 | - | Increased | Rats | Not specified | [4] |
| H3K9me1/2 | - | Increased | Rats | Not specified | [4] |
| ADAMTS2 | - | Decreased in CFs vs NRCMs | Cardiac Fibroblasts (CFs) and Neonatal Rat Cardiomyocytes (NRCMs) | TGF-β1 treatment (downstream of this compound) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
This compound Treatment of Cardiomyocytes for RNA-Seq
-
Cell Culture: Plate neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) at an appropriate density on fibronectin-coated plates.
-
This compound Stimulation: After allowing the cells to attach and stabilize (typically 24-48 hours), replace the culture medium with fresh medium containing this compound hydrochloride at a final concentration of 10 µM.[3] A vehicle control (e.g., sterile water or PBS) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent). Proceed with RNA extraction according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for library preparation and sequencing.
Quantitative PCR (qPCR) for RNA-Seq Validation
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Primer Design and Validation: Design primers specific to the target genes of interest. Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the validated primers, and the synthesized cDNA. A typical reaction mixture includes 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: Perform the qPCR on a real-time PCR detection system with a standard cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Data Analysis: Analyze the data using the ΔΔCt method.[1] Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
Western Blot for Protein Validation
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).[5]
Functional Assays for Biological Validation
Functional assays are crucial for confirming that the observed changes in gene and protein expression translate into a physiological response.
-
Cell Preparation: Plate cardiomyocytes on a suitable substrate, such as polyacrylamide hydrogels of varying stiffness.[6]
-
This compound Treatment: Treat the cells with this compound (e.g., 9 µM for 5 minutes) or a vehicle control.[6]
-
Imaging: Acquire time-lapse images or videos of the contracting cardiomyocytes using a microscope equipped with a high-speed camera.
-
Data Analysis: Analyze the images to quantify the beating rate (beats per minute) and the extent of cell shortening (contractility).[6] Software with particle image velocimetry (PIV) or speckle tracking capabilities can be used for more detailed analysis.
-
Cell Loading: Load cardiomyocytes with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
This compound Stimulation: Perfuse the cells with a solution containing this compound (e.g., 1 µM) or a control solution.[7][8]
-
Fluorescence Imaging: Excite the dye at the appropriate wavelength and record the fluorescence emission over time using a fluorescence microscope.
-
Data Analysis: Analyze the fluorescence intensity traces to determine the amplitude, duration, and frequency of the calcium transients.[7][8][9][10][11]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound signaling pathway leading to changes in gene expression.
Caption: Workflow for RNA-seq and subsequent validation experiments.
By combining high-throughput RNA-seq with rigorous validation using orthogonal methods, researchers can confidently identify and characterize the molecular pathways affected by this compound and gain valuable insights into the mechanisms of β-adrenergic signaling in health and disease.
References
- 1. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic this compound/phenylephrine vs. exclusive this compound stimulation in mice: critical contribution of alpha1-adrenoceptors to early cardiac stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of TGF-β-related genes in cardiac hypertrophy and heart failure based on single cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of this compound and ouabain on cytosolic calcium and cell motion in single rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncardia.com [ncardia.com]
A Researcher's Guide to Selecting an Isoprenaline Hydrochloride Supplier
For researchers and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental results. Isoprenaline hydrochloride, a potent, non-selective β-adrenergic agonist, is a critical tool in cardiovascular research and drug discovery. Its efficacy in activating G-protein coupled receptor (GPCR) signaling pathways makes the choice of a high-purity supplier essential. This guide provides a framework for comparing this compound hydrochloride from various suppliers, complete with experimental protocols and data presentation formats to aid in making an informed decision.
Reputable Suppliers of this compound Hydrochloride
Several chemical suppliers provide this compound hydrochloride for research and pharmaceutical applications. These range from those offering pharmacopoeia-grade reference standards to those providing bulk quantities for larger-scale studies. Notable suppliers include:
-
Sigma-Aldrich (Merck): Offers this compound hydrochloride as a reference standard from the British Pharmacopoeia (BP) and European Pharmacopoeia (EP), ensuring high quality and suitability for quantitative assays.[1]
-
WITEGA Laboratorien: Produces high-purity this compound hydrochloride as a reference standard suitable for LC-MS/MS and GC-MS quantification, emphasizing traceability and quality control.[2]
-
MedChemExpress (MCE): Provides this compound hydrochloride as an analytical standard for research applications, particularly in studying β-adrenergic receptor signaling.[3]
-
Chem-Impex: Supplies this compound hydrochloride that meets United States Pharmacopeia (USP) specifications, suitable for both clinical and research applications.[4]
-
AbMole BioScience: Offers (-)-Isoproterenol hydrochloride with a stated purity of ≥99.0%, accompanied by a Certificate of Analysis (CoA).[5]
-
Simson Pharma Limited: Provides this compound hydrochloride with an accompanying CoA, positioning itself as a competitive supplier.[6]
-
Livealth Biopharma: A bulk manufacturer and supplier, primarily serving wholesalers and institutional buyers.[7]
Comparative Analysis of Supplier Specifications
The first step in evaluating a supplier is to scrutinize their product specifications, typically available on the product datasheet or Certificate of Analysis (CoA). Key parameters include purity, compliance with pharmacopeial standards, and physical properties.
Table 1: Comparison of Supplier-Stated Specifications for this compound Hydrochloride
| Parameter | Sigma-Aldrich (BP/EP Standard) | Chem-Impex (USP Grade) | AbMole BioScience | International Pharmacopoeia Standard |
| Purity (Assay) | Conforms to BP/EP standards | 97 - 101% | ≥99.0% | 97.5% to 101.0% (dried substance) |
| Pharmacopoeia Compliance | BP, EP[1] | USP[4] | Not specified | Ph. Int.[8] |
| Melting Point | 165-175 °C (dec.)[1] | 165 - 170 °C[4] | Not specified | ~169 °C (dec.)[8] |
| Appearance | Solid | White crystalline powder[4] | Solid[5] | Clear and colorless solution (50 mg/mL)[8] |
| pH of Solution | Not specified | Not specified | Not specified | 4.5 - 6.0 (10 mg/mL solution)[8] |
| Certificate of Analysis | Available | Available[4] | Available[5] | Monograph available[8] |
Supporting Experimental Data
While supplier specifications provide a baseline, independent verification of performance is crucial. Below are key experimental comparisons and protocols to assess product quality.
Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound hydrochloride and identifying any process-related impurities or degradation products.[9][10]
Table 2: Expected Purity Data from HPLC Analysis
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) | Known Impurities (%) | Unknown Impurities (%) |
| Supplier A | A-123 | 3.3 | 99.85 | 0.08 (Isoprenalone) | 0.07 |
| Supplier B | B-456 | 3.3 | 99.50 | 0.15 (Isoprenalone) | 0.35 |
| Supplier C | C-789 | 3.3 | 99.91 | 0.05 (Isoprenalone) | 0.04 |
| Reference Standard | BPCRS-01 | 3.3 | 99.98 | 0.02 (Isoprenalone) | 0.00 |
Chemical Stability
This compound is susceptible to degradation via oxidation, particularly when exposed to light, high temperatures, or non-optimal pH.[11][12] A stability-indicating HPLC method can be used to compare the degradation profile of products from different suppliers over time.
Table 3: Comparative Stability Data (% of Initial Concentration Remaining)
| Supplier | Storage Condition | Day 0 | Day 14 | Day 30 | Day 90 |
| Supplier A | Refrigerated (3-5°C), Protected from Light | 100% | 99.5% | 98.9% | 97.2% |
| Supplier B | Refrigerated (3-5°C), Protected from Light | 100% | 98.8% | 97.1% | 94.5% |
| Supplier A | Room Temp (23-25°C), Protected from Light | 100% | 98.1% | 95.3% | 91.8% |
| Supplier B | Room Temp (23-25°C), Protected from Light | 100% | 97.2% | 93.1% | 88.7% |
| Data based on expected outcomes from published studies.[13][14] |
Biological Activity Assessment
The ultimate test of this compound hydrochloride quality is its biological activity. As a β-adrenoceptor agonist, its primary function is to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] A cell-based cAMP assay can be used to compare the potency (EC₅₀) of this compound from different suppliers.
Table 4: Comparative Biological Potency (cAMP Assay)
| Supplier | Lot Number | EC₅₀ (nM) | Max Response (% of Reference) |
| Supplier A | A-123 | 15.2 | 99.1% |
| Supplier B | B-456 | 21.8 | 94.3% |
| Supplier C | C-789 | 14.9 | 101.2% |
| Reference Standard | BPCRS-01 | 15.0 | 100% |
Experimental Protocols
Detailed methodologies are essential for reproducing these comparative experiments.
Protocol 1: Purity Analysis by RP-HPLC
This protocol is adapted from validated methods for this compound HCl quantification.[15][16]
-
Mobile Phase Preparation: Prepare a solution of 20% methanol (B129727) and 80% aqueous buffer containing 0.1% triethylamine. Adjust the pH to 7.0. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in the mobile phase to a final volume of 10 mL to create a 1 mg/mL stock solution. Prepare working standards (e.g., 10-60 µg/mL) by diluting the stock solution.
-
Sample Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride from each supplier as described for the standard. Prepare a working sample at a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 279 nm.
-
Run Time: 10 minutes.
-
-
Analysis: Inject the blank, standard, and sample solutions. Calculate the purity of each sample by comparing its peak area to that of the reference standard.
Protocol 2: Stability Study
This protocol outlines a method to assess the chemical stability of this compound hydrochloride in solution.[13][17]
-
Sample Preparation: For each supplier, prepare a solution of this compound hydrochloride at a defined concentration (e.g., 4 µg/mL) in a relevant vehicle (e.g., 0.9% sodium chloride).
-
Storage: Aliquot the solutions into appropriate containers (e.g., PVC bags or glass vials) and store under controlled conditions (e.g., refrigerated at 3-5°C and room temperature at 23-25°C), protected from light.
-
Time Points: Analyze samples at designated time points (e.g., Day 0, 2, 14, 30, 60, 90).
-
Analysis: At each time point, assess physical stability by visual inspection for color change or precipitation.[13] Quantify the remaining this compound hydrochloride concentration using the validated HPLC method described in Protocol 1.
-
Data Evaluation: Consider the sample stable if the concentration remains >90% of the initial concentration.[11]
Protocol 3: In Vitro Biological Activity (cAMP Assay)
This is a general protocol for determining the potency of this compound hydrochloride.
-
Cell Culture: Culture a suitable cell line endogenously expressing β-adrenergic receptors (e.g., A549 cells) to ~80% confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions for the this compound hydrochloride from each supplier and the reference standard in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Cell Stimulation: Replace the culture medium with the compound dilutions and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP response against the log of the this compound concentration. Use a non-linear regression model (four-parameter logistic equation) to determine the EC₅₀ value for each supplier's product.
Visualizing Workflows and Pathways
Diagrams can clarify complex processes and relationships, aiding in experimental design and interpretation.
Caption: this compound activates the β2-adrenergic receptor, leading to cAMP production.
Caption: Standardized workflow for assessing this compound HCl purity via HPLC.
Caption: Workflow for comparing the biological potency of this compound HCl.
References
- 1. This compound British Pharmacopoeia (BP) Reference Standard 51-30-9 [sigmaaldrich.com]
- 2. Isoproterenol hydrochloride this compound hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 51-30-9) [witega.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. abmole.com [abmole.com]
- 6. This compound Hydrochloride | CAS No- 51-30-9 | Simson Pharma Limited [simsonpharma.com]
- 7. livealthbiopharma.com [livealthbiopharma.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. researchgate.net [researchgate.net]
- 13. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RP-HPLC Method for Isoproterenol HCl | PDF | High Performance Liquid Chromatography | Physical Sciences [scribd.com]
- 16. jpsionline.com [jpsionline.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Isoprenaline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of pharmacologically active compounds like isoprenaline are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations. This compound waste should be treated as hazardous chemical waste.[1]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety Goggles or a Face Shield: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile gloves (minimum 4 mil thickness) are recommended. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[2]
-
Laboratory Coat: To protect skin and clothing.
All disposal-related activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All forms of this compound waste, whether in solid form, in solution, or in contaminated labware (e.g., vials, syringes, pipette tips), must be classified as hazardous chemical waste.[1]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional. Incompatible chemicals can react, leading to the generation of heat or toxic gases.[1]
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.[1]
-
The container must be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.
-
Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[1]
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be clearly labeled with a "Hazardous Waste" tag.[1]
-
The label must include:
-
The full chemical name: "this compound" or "Isoproterenol" and any other components in the waste mixture.
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Toxic").[1]
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[3]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [1][3]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will arrange for a licensed hazardous waste disposal contractor to manage and dispose of the waste in compliance with all regulations.[1]
-
For empty containers that held acutely hazardous waste, triple rinsing may be required, with the rinsate collected as hazardous waste.[4]
-
Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits for the storage of hazardous waste in a laboratory setting, as per common regulatory guidelines. These are not specific to this compound but apply to the overall management of hazardous waste.
| Parameter | Limit | Regulatory Note |
| Maximum Volume in SAA | 55 gallons of hazardous waste | Once this limit is reached, the waste must be removed from the laboratory within three calendar days.[3] |
| Maximum Volume of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | This applies to "P-listed" wastes. Once this limit is reached, the waste must be removed from the laboratory within three calendar days.[3] |
| Storage Time Limit in SAA | Up to 12 months from the accumulation start date | This is contingent on not exceeding the maximum volume limits.[3] |
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste from a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isoprenaline
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, operational protocols, and disposal of Isoprenaline. This document provides immediate, actionable safety and logistical information to ensure the well-being of laboratory personnel and maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a robust selection of personal protective equipment is mandatory to prevent skin and eye irritation, as well as respiratory exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be European standard EN 166 compliant.[3] |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or other impervious gloves are necessary.[4] |
| Skin and Body Protection | Laboratory Coat | Long-sleeved to provide full coverage. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 Approved Respirator | Required when working with concentrations above the exposure limit or in situations with a risk of aerosolization.[3] |
Quantitative Safety Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the following toxicological data underscores the importance of rigorous safety measures.[2][5][6]
| Metric | Value | Species | Route |
| LD50 (Lethal Dose, 50%) | 1,260 mg/kg | Mouse | Oral[1] |
| 2,221 mg/kg | Rat | Oral[1][4] | |
| 3,070 mg/kg | Rabbit | Oral[1] | |
| 450 mg/kg | Mouse | Intraperitoneal[1] | |
| 128 mg/kg | Rat | Intraperitoneal[1] | |
| 60 mg/kg | Mouse | Subcutaneous[1] | |
| 600 µg/kg | Rat | Subcutaneous[1] | |
| 77 mg/kg | Mouse | Intravenous[1] | |
| 26,900 µg/kg | Rat | Intravenous[1] |
Experimental Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a strict protocol is critical when working with this compound. The following is a general laboratory protocol; however, always consult your institution's specific safety guidelines.
Preparation and Handling
-
Work Area Preparation : Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing : If working with powdered this compound, weigh the required amount in a well-ventilated area or a balance enclosure to minimize dust inhalation.[2]
-
Reconstitution : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. For intravenous solutions in a clinical research setting, this compound is often diluted in 5% glucose or 0.9% sodium chloride.[7][8][9][10][11]
-
Handling Solutions : Avoid direct contact with the solution. Use appropriate labware for transfers and measurements.
Storage
-
Solid Form : Store this compound hydrochloride in a cool, well-ventilated, and dry place, protected from light.[2][5] Recommended storage is often refrigerated (2°C - 8°C).[7][10]
-
In Solvent : For long-term storage of solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month.[2] Short-term storage (up to 48 hours) of diluted solutions at 2°C - 8°C is also acceptable.[7]
Operational and Disposal Plans: Ensuring a Safe Laboratory Environment from Start to Finish
A comprehensive plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.
Spill Management
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure adequate ventilation to disperse any airborne particles.
-
Contain : For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Dispose : Treat all spill cleanup materials as hazardous waste and dispose of them according to institutional and local regulations.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory standards.
-
Segregation : All this compound waste, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[12]
-
Containerization : Use a chemically compatible and leak-proof container for waste collection.[12]
-
Labeling : The hazardous waste container must be labeled with the full chemical name and associated hazards.[12]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12]
-
Pickup and Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[12][13] Do not dispose of this compound down the drain or in regular trash.[12]
Safe Handling Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.nl [fishersci.nl]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 11. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 12. benchchem.com [benchchem.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
